molecular formula C7H8F3N3 B064880 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine CAS No. 163620-24-4

2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine

Cat. No.: B064880
CAS No.: 163620-24-4
M. Wt: 191.15 g/mol
InChI Key: LZYILLLQHBJCFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C7H8F3N3 and its molecular weight is 191.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3/c1-13(11)6-3-2-5(4-12-6)7(8,9)10/h2-4H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYILLLQHBJCFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380652
Record name 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163620-24-4
Record name 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 163620-24-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of the novel chemical entity, 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine. This compound holds potential as a valuable building block in medicinal chemistry and drug development due to the presence of the trifluoromethylpyridine and methylhydrazinyl moieties, which are known to modulate the pharmacological properties of molecules.

Introduction

This compound is a heterocyclic compound of interest in the fields of medicinal chemistry and materials science. The trifluoromethyl group, a common bioisostere for a methyl or chloro group, can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule. The hydrazinyl functional group is a versatile handle for further chemical modifications, allowing for the construction of more complex molecular architectures. This guide details a probable synthetic route and the expected analytical characterization of this target compound.

Synthetic Pathway

The most plausible and widely utilized method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class in heterocyclic chemistry involves the displacement of a leaving group on an aromatic ring by a nucleophile.

The proposed synthetic pathway commences with the commercially available precursor, 2-chloro-5-(trifluoromethyl)pyridine, which is reacted with methylhydrazine. The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine ring activate the chloro-substituent towards nucleophilic attack.

Synthesis_Pathway Precursor 2-Chloro-5-(trifluoromethyl)pyridine Product This compound Precursor->Product Nucleophilic Aromatic Substitution (SNAr) Reagent Methylhydrazine (CH3NHNH2) Reagent->Product Byproduct HCl Product->Byproduct Formation of

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the synthesis of hydrazinylpyridines from their corresponding chloropyridines.[1][2][3]

Materials:

  • 2-Chloro-5-(trifluoromethyl)pyridine

  • Methylhydrazine

  • Anhydrous solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)

  • Base (optional, e.g., triethylamine, potassium carbonate)

Procedure:

  • To a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable anhydrous solvent, add methylhydrazine (1.5-2.0 eq).

  • If a base is used, it should be added to the reaction mixture at this stage (1.1-1.5 eq). The use of a base can help to neutralize the hydrochloric acid formed during the reaction.

  • The reaction mixture is then heated to reflux (typically 80-120 °C) and stirred for a period of 4 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is then partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.

  • Further purification can be achieved by column chromatography on silica gel or by recrystallization.

Characterization

The structural confirmation and purity assessment of the synthesized this compound would be conducted using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted Spectroscopic Data

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C7H8F3N3
Molecular Weight 191.15 g/mol
Appearance Expected to be a solid or oil
Solubility Soluble in common organic solvents (e.g., DMSO, Chloroform, Methanol)

Table 2: Predicted 1H and 13C NMR Chemical Shifts (in ppm) in CDCl3

PositionPredicted 1H Shift (Multiplicity, J in Hz)Predicted 13C Shift
Pyridine-H3 ~6.7-6.9 (d)~108-112
Pyridine-H4 ~7.5-7.7 (dd)~135-139 (q, JCF)
Pyridine-H6 ~8.2-8.4 (s)~145-149
N-CH3 ~3.0-3.3 (s)~35-40
NH2 Broad singlet-
Pyridine-C2 -~160-164
Pyridine-C5 -~118-122 (q, JCF)
-CF3 -~123-127 (q, JCF)

Note: The chemical shifts are approximate and can be influenced by the solvent and other experimental conditions. The quartets (q) for the carbons attached to or near the CF3 group are due to C-F coupling.

Table 3: Expected Mass Spectrometry Data

Ionm/z (Expected)Fragmentation Pathway
[M+H]+ 192.07Molecular ion peak
[M-CH3]+ 176.05Loss of a methyl radical
[M-NH2CH3]+ 161.03Loss of the methylamino group
[C6H4F3N]+ 147.03Pyridine ring fragment

Experimental Workflow and Logic

The following diagrams illustrate the logical workflow for the synthesis, purification, and characterization of the target compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants 2-Chloro-5-(trifluoromethyl)pyridine + Methylhydrazine Reaction Heating under Reflux Reactants->Reaction Workup Solvent Removal & Extraction Reaction->Workup Crude Crude Product Workup->Crude Purify Column Chromatography or Recrystallization Crude->Purify Pure Pure Product Purify->Pure NMR 1H & 13C NMR Pure->NMR MS Mass Spectrometry Pure->MS Data Structural Confirmation & Purity Assessment NMR->Data MS->Data

Caption: Overall experimental workflow for synthesis and characterization.

Characterization_Logic Start Synthesized Compound NMR NMR Spectroscopy (1H, 13C) Start->NMR MS Mass Spectrometry Start->MS Structure_Validation Structure Matches Expected Compound? NMR->Structure_Validation MS->Structure_Validation Purity_Check Purity > 95%? Structure_Validation->Purity_Check Yes Further_Purification Requires Further Purification Structure_Validation->Further_Purification No Final_Product Confirmed Product Purity_Check->Final_Product Yes Purity_Check->Further_Purification No

Caption: Logical flow for the structural and purity verification.

Conclusion

This technical guide outlines a robust and efficient pathway for the synthesis of this compound. The proposed nucleophilic aromatic substitution reaction is a high-yielding and scalable method. The provided characterization data, although predictive, offers a solid framework for the analytical confirmation of the synthesized compound. This molecule represents a promising scaffold for the development of novel pharmaceuticals and functional materials, and this guide serves as a foundational resource for researchers in these fields.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine. Due to the limited availability of experimental data for this specific compound, this guide also includes data for structurally related analogs to provide a comparative context for researchers. Furthermore, this document outlines detailed, generalized experimental protocols for the determination of key physicochemical parameters, which can be adapted for the characterization of the title compound and its derivatives. A workflow for the synthesis of a related class of compounds, (E)-2-(2-benzylidenehydrazinyl)-5-(trifluoromethyl)pyridine derivatives, is also presented.

Introduction

This compound is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the trifluoromethylpyridine scaffold in numerous biologically active molecules. The trifluoromethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The methylhydrazinyl moiety introduces a reactive and polar functional group that can participate in various chemical transformations and interactions. A thorough understanding of the physicochemical properties of this molecule is crucial for its potential development and application.

Physicochemical Properties

This compound
PropertyValueSource
Molecular Formula C₇H₈F₃N₃-
Molecular Weight 191.15 g/mol Calculated
CAS Number 163620-24-4-
Comparative Data for Related Compounds

To facilitate a preliminary assessment of the properties of the title compound, the following tables summarize available data for closely related analogs.

Table 2.2.1: 2-Hydrazino-5-(trifluoromethyl)pyridine Hydrochloride

PropertyValueSource
Molecular Formula C₆H₇ClF₃N₃[1]
Molecular Weight 213.59 g/mol [1]
CAS Number 1049744-89-9[1]
Physical Form Solid[2]
Topological Polar Surface Area (TPSA) 50.94 Ų[1]
logP (octanol/water) 1.8078 (Computed)[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]

Table 2.2.2: 2-Chloro-5-(trifluoromethyl)pyridine

PropertyValueSource
Molecular Formula C₆H₃ClF₃N[3]
Molecular Weight 181.54 g/mol
CAS Number 52334-81-3[3]
Physical Form Colorless transparent liquid or crystal / White to yellowish crystalline low melting solid[3][4]
Melting Point 32-34 °C[3][4]
Boiling Point 139-141 °C / 152 °C[3][4]
Density 1.417 g/mL at 25 °C[4]
logP (octanol/water) 2.7 (Computed)[5]
Solubility Insoluble in water; Soluble in chloroform, dichloromethane, ether, petroleum ether, toluene.[3]

Table 2.2.3: 5-Hydrazinyl-2-(trifluoromethyl)pyridine

PropertyValueSource
Molecular Formula C₆H₆F₃N₃[6][7]
Molecular Weight 177.13 g/mol [6][7]
CAS Number 1035173-53-5[7]
Physical Form Brown to Light Brown Solid[7]
Solubility Soluble in Methanol[7]

Experimental Protocols

This section provides generalized, yet detailed, experimental protocols for the determination of key physicochemical properties. These methods are standard in organic chemistry and can be applied to this compound.

Synthesis of (E)-2-(2-substituted benzylidenehydrazinyl)-5-(trifluoromethyl) pyridine Derivatives

This protocol is adapted from the synthesis of (E)-2-(2-benzylidenehydrazinyl)-5-(trifluoromethyl) pyridine derivatives and can serve as a template for the synthesis of related compounds.[8][9]

Objective: To synthesize (E)-2-(2-substituted benzylidenehydrazinyl)-5-(trifluoromethyl) pyridine derivatives via condensation of 2-hydrazinyl-5-(trifluoromethyl)pyridine with various substituted aldehydes.

Materials:

  • 2-hydrazinyl-5-(trifluoromethyl)pyridine

  • Substituted aldehydes

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, prepare an equimolar mixture of 2-hydrazinyl-5-(trifluoromethyl)pyridine (1 mmol) and the desired substituted aldehyde (1 mmol) in ethanol (30 mL).

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Stir the reaction mixture at room temperature for 3-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction, if a precipitate has formed, filter the solid product.

  • Recrystallize the crude product from ethanol to afford the purified target compound.

  • If no precipitate forms, evaporate the ethanol in vacuo, and recrystallize the resulting solid from ethanol.

Melting Point Determination

Objective: To determine the melting point range of a solid organic compound.[10][11]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

Procedure (using a Mel-Temp apparatus):

  • Finely powder a small amount of the dry sample.

  • Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the sample holder of the melting point apparatus.

  • Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the last crystal melts (the end of the melting range).

  • For accuracy, perform at least two determinations.

Boiling Point Determination

Objective: To determine the boiling point of a liquid organic compound.[12][13][14][15][16]

Apparatus:

  • Thiele tube or a small-scale distillation apparatus

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source (e.g., Bunsen burner or heating mantle)

Procedure (Thiele tube method):

  • Fill a small test tube with 0.5-1 mL of the liquid sample.

  • Place a capillary tube, with its sealed end up, into the test tube containing the liquid.

  • Attach the test tube to a thermometer using a rubber band or wire.

  • Clamp the thermometer so that the bulb and the test tube are immersed in the oil of a Thiele tube.

  • Heat the side arm of the Thiele tube gently.

  • Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Solubility Determination

Objective: To determine the solubility of an organic compound in various solvents.[17][18][19][20]

Materials:

  • Test tubes

  • Sample compound

  • Solvents: Water, Diethyl ether, 5% aq. NaOH, 5% aq. NaHCO₃, 5% aq. HCl, conc. H₂SO₄

Procedure:

  • Place approximately 25 mg of the solid sample (or 0.05 mL of a liquid sample) into a small test tube.

  • Add 0.75 mL of the solvent in small portions, shaking vigorously after each addition.

  • Observe if the compound dissolves completely. A compound is generally considered soluble if it dissolves to the extent of about 3 g per 100 mL of solvent.

  • Test the solubility in the following order: water, diethyl ether.

  • If the compound is water-insoluble, test its solubility in 5% NaOH. If it dissolves, it is likely an acid.

  • If it is soluble in 5% NaOH, test its solubility in 5% NaHCO₃ to distinguish between strong and weak acids.

  • If the compound is insoluble in 5% NaOH, test its solubility in 5% HCl. If it dissolves, it is likely a base.

  • If the compound is insoluble in all the above, test its solubility in cold, concentrated sulfuric acid.

pKa Determination

Objective: To determine the acid dissociation constant (pKa) of a compound.[21][22][23][24][25]

Method: Potentiometric Titration

Apparatus and Materials:

  • pH meter with a combination electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Deionized water

  • Sample compound

Procedure:

  • Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water.

  • If the compound is a base (like a pyridine derivative), titrate the solution with a standardized solution of HCl.

  • Place the pH electrode and a stir bar in the sample solution.

  • Add the titrant in small, accurately measured increments from the burette.

  • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve or by analyzing the first or second derivative of the curve.

logP (Octanol/Water Partition Coefficient) Determination

Objective: To determine the lipophilicity of a compound by measuring its partition coefficient between n-octanol and water.[26][27][28][29][30]

Method: Shake-Flask Method

Apparatus and Materials:

  • Separatory funnel or centrifuge tubes with screw caps

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

  • Shaker or vortex mixer

Procedure:

  • Prepare a stock solution of the compound in either water or n-octanol.

  • Add a known volume of the stock solution to a separatory funnel or centrifuge tube.

  • Add a known volume of the other solvent (n-octanol or water, respectively). The volumes should be chosen to ensure that the final concentration can be accurately measured in both phases.

  • Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely. Centrifugation may be used to aid separation.

  • Carefully withdraw a sample from each phase.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm (base 10) of the partition coefficient.

Mandatory Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of (E)-2-(2-substituted benzylidenehydrazinyl)-5-(trifluoromethyl) pyridine derivatives.

G Synthesis of (E)-2-(2-substituted benzylidenehydrazinyl)-5-(trifluoromethyl) pyridine derivatives cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product 2-hydrazinyl-5-(trifluoromethyl)pyridine 2-hydrazinyl-5-(trifluoromethyl)pyridine Reaction Mixture Reaction Mixture 2-hydrazinyl-5-(trifluoromethyl)pyridine->Reaction Mixture 1 mmol Substituted Aldehyde Substituted Aldehyde Substituted Aldehyde->Reaction Mixture 1 mmol Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Reaction Mixture Glacial Acetic Acid (Catalyst) Glacial Acetic Acid (Catalyst) Glacial Acetic Acid (Catalyst)->Reaction Mixture Room Temperature Room Temperature Room Temperature->Reaction Mixture Stirring (3-4 hours) Stirring (3-4 hours) Stirring (3-4 hours)->Reaction Mixture TLC Monitoring TLC Monitoring Filtration or Evaporation Filtration or Evaporation TLC Monitoring->Filtration or Evaporation Reaction Complete Recrystallization from Ethanol Recrystallization from Ethanol Filtration or Evaporation->Recrystallization from Ethanol Purified Product Purified Product Recrystallization from Ethanol->Purified Product Reaction Mixture->TLC Monitoring

References

Technical Guide: Spectroscopic and Synthetic Profile of 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical guide on the predicted spectroscopic characteristics (NMR, IR, MS) of 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine. Due to the absence of published experimental data for this specific compound in the public domain, this guide offers a predictive analysis based on established principles of spectroscopy and data from structurally related analogs. Additionally, a plausible synthetic route and the corresponding experimental protocol are outlined to facilitate its preparation and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with known data for similar compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~8.4s1HH-6Expected to be a singlet or a narrow doublet due to a small ⁴J coupling with H-4.
~7.7dd1HH-4Doublet of doublets due to coupling with H-3 and a smaller coupling with H-6.
~6.6d1HH-3Doublet due to coupling with H-4.
~4.5br s1HNHBroad singlet, exchangeable with D₂O. Chemical shift can be variable.
~3.0s3HN-CH₃Singlet for the methyl group attached to the hydrazine nitrogen.
~3.5br s2HNH₂Broad singlet for the terminal amino group, exchangeable with D₂O.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignmentNotes
~162C-2Carbon attached to the methylhydrazinyl group.
~145 (q)C-5Carbon bearing the CF₃ group, will show quartet splitting due to C-F coupling.
~135C-6
~132C-4
~122 (q)CF₃Quartet with a large C-F coupling constant.
~108C-3
~40N-CH₃Methyl carbon.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityAssignment
~ -63sCF₃

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3350-3250Medium-Strong, BroadN-H stretching (asymmetric and symmetric) of NH₂
3200-3100Medium, BroadN-H stretching of the secondary amine
3100-3000Medium-WeakAromatic C-H stretching
2950-2850Medium-WeakAliphatic C-H stretching (CH₃)
1610-1580StrongC=N and C=C stretching of the pyridine ring
1350-1250StrongC-F stretching of the CF₃ group
1150-1050StrongC-F stretching of the CF₃ group

Table 5: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/zRelative Intensity (%)Assignment
191High[M]⁺ (Molecular Ion)
176Medium[M - CH₃]⁺
162Medium[M - NHNH₂]⁺
146High[M - N(CH₃)NH₂]⁺ (loss of methylhydrazine)
69Medium[CF₃]⁺

Proposed Synthesis and Experimental Protocol

A viable synthetic pathway for this compound involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-5-(trifluoromethyl)pyridine, with methylhydrazine.

2.1. Synthetic Scheme

Synthetic_Pathway Scheme 1: Proposed synthesis of the target compound. reactant 2-Chloro-5-(trifluoromethyl)pyridine reagent + Methylhydrazine product This compound reactant->product Base (e.g., K₂CO₃) Solvent (e.g., DMSO) Heat

Caption: Proposed synthesis of this compound.

2.2. Experimental Protocol

  • Reaction Setup: To a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add methylhydrazine (1.2 eq) and a base such as potassium carbonate (2.0 eq).

  • Reaction Conditions: The reaction mixture is heated to 80-100 °C and stirred under an inert atmosphere (e.g., nitrogen or argon) for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous phase is then extracted three times with a suitable organic solvent, such as ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of the target compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Work-up & Purification cluster_analysis Spectroscopic Analysis start Mix Reactants: - 2-Chloro-5-(trifluoromethyl)pyridine - Methylhydrazine - Base & Solvent reaction Heat and Stir (80-100 °C, 4-8h) start->reaction monitoring Monitor Reaction (TLC / LC-MS) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purify Column Chromatography workup->purify nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purify->nmr ir IR Spectroscopy purify->ir ms Mass Spectrometry purify->ms

Caption: General workflow from synthesis to spectroscopic analysis.

Technical Guide: N-[5-(trifluoromethyl)pyrid-2-yl]-N-methylhydrazine (CAS 163620-24-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[5-(trifluoromethyl)pyrid-2-yl]-N-methylhydrazine, identified by CAS number 163620-24-4, is a fluorinated heterocyclic compound. The incorporation of a trifluoromethyl group into the pyridine ring significantly influences the molecule's physicochemical properties, making it a valuable building block in medicinal chemistry and agrochemical synthesis.[1] The trifluoromethyl group can enhance metabolic stability, binding affinity to biological targets, and lipophilicity of parent molecules. This guide provides a comprehensive overview of the known properties and synthetic applications of this compound.

Chemical and Physical Properties

The fundamental properties of N-[5-(trifluoromethyl)pyrid-2-yl]-N-methylhydrazine are summarized in the table below, based on data from chemical suppliers.

PropertyValueReference
CAS Number 163620-24-4[2]
Molecular Formula C₇H₈F₃N₃[2]
Molecular Weight 191.15 g/mol [2]
IUPAC Name 1-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]hydrazine[3]
Synonyms N-[5-(trifluoromethyl)pyrid-2-yl]-N-methylhydrazine, 2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine[2]
Appearance White solid (typical)
Melting Point 52 °C[2]
Boiling Point 257 °C[2]
Density 1.352 g/cm³[2]
Flash Point 110 °C[2]

Synthesis

A plausible synthetic route is the reaction of 2-chloro-5-(trifluoromethyl)pyridine with N-methylhydrazine. This reaction is a common method for the preparation of substituted hydrazines.

G A 2-Chloro-5-(trifluoromethyl)pyridine C N-[5-(trifluoromethyl)pyrid-2-yl]-N-methylhydrazine (CAS 163620-24-4) A->C Nucleophilic Aromatic Substitution B N-Methylhydrazine B->C

Caption: Plausible synthetic pathway for N-[5-(trifluoromethyl)pyrid-2-yl]-N-methylhydrazine.

Uses in Synthesis

N-[5-(trifluoromethyl)pyrid-2-yl]-N-methylhydrazine is primarily utilized as a chemical intermediate, particularly in the synthesis of pyrazole derivatives. Pyrazoles are a class of heterocyclic compounds with a wide range of biological activities, finding applications as pharmaceuticals and agrochemicals.

Pyrazole Synthesis (Knorr Synthesis)

A common method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. In this case, N-[5-(trifluoromethyl)pyrid-2-yl]-N-methylhydrazine can be reacted with various 1,3-dicarbonyl compounds to yield N-aryl-substituted pyrazoles.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product A N-[5-(trifluoromethyl)pyrid-2-yl]-N-methylhydrazine C Condensation/ Cyclization A->C B 1,3-Dicarbonyl Compound B->C D Substituted Pyrazole Derivative C->D

Caption: General workflow for the synthesis of pyrazole derivatives.

Biological Activity and Uses

Specific biological activity data for N-[5-(trifluoromethyl)pyrid-2-yl]-N-methylhydrazine itself is not extensively documented in publicly available literature. Its primary role appears to be as a building block for the synthesis of more complex, biologically active molecules.

The trifluoromethyl-pyridine moiety is a key pharmacophore in a variety of bioactive compounds. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as kinase inhibitors for oncology and as agents targeting other enzymes and receptors. The pyrazole ring system, readily synthesized from this hydrazine derivative, is also a well-established pharmacophore with diverse biological activities.

G A Trifluoromethylpyridine Derivatives B Enhanced Drug Properties (Lipophilicity, Stability, etc.) A->B C Kinase Inhibition (Oncology) B->C D Agrochemical Applications B->D E Other Therapeutic Targets B->E

Caption: Role of trifluoromethylpyridine derivatives in drug discovery.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and use of N-[5-(trifluoromethyl)pyrid-2-yl]-N-methylhydrazine are not available in the peer-reviewed literature. Researchers should refer to general methods for nucleophilic aromatic substitution and Knorr pyrazole synthesis and adapt them for this specific substrate. Standard laboratory safety precautions for handling hydrazines and fluorinated compounds should be strictly followed.

Conclusion

N-[5-(trifluoromethyl)pyrid-2-yl]-N-methylhydrazine is a valuable synthetic intermediate, primarily used in the construction of more complex heterocyclic systems like pyrazoles. While direct biological activity data for this compound is scarce, its structural motifs are of significant interest in the fields of medicinal chemistry and agrochemical research. Further public research is needed to fully characterize the biological profile of this compound and its immediate derivatives.

References

Starting Materials for Trifluoromethyl-Substituted Heterocycles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. The unique electronic properties of the CF₃ group—strong electron-withdrawing nature, high lipophilicity, and metabolic stability—can profoundly enhance the biological activity and pharmacokinetic profiles of molecules. This guide provides an in-depth overview of the common starting materials and key synthetic strategies for accessing trifluoromethyl-substituted heterocycles, complete with experimental protocols and quantitative data to aid in laboratory research and development.

Trifluoromethyl Building Blocks: Incorporating the CF₃ Group Through Cyclization

A primary strategy for synthesizing trifluoromethylated heterocycles involves the use of readily available starting materials that already contain the CF₃ moiety. These "building blocks" are then elaborated through various cyclization and condensation reactions to form the desired heterocyclic core.

Trifluoroacetic Acid and Its Derivatives

Trifluoroacetic acid (TFA) and its derivatives, such as trifluoroacetic anhydride (TFAA) and trifluoroacetamide, are among the most cost-effective and versatile starting materials.[1]

A notable application is the synthesis of 2-(trifluoromethyl)quinazolin-4(3H)-ones. These compounds are of significant interest in pharmaceutical research. The synthesis can be achieved through a palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides (derived from trifluoroacetamide), amines, and carbon monoxide.[2]

Table 1: Synthesis of 2-(Trifluoromethyl)quinazolin-4(3H)-ones

EntryAmineProductYield (%)
1Aniline3-Phenyl-2-(trifluoromethyl)quinazolin-4(3H)-one85
24-Methylaniline3-(p-Tolyl)-2-(trifluoromethyl)quinazolin-4(3H)-one88
34-Methoxyaniline3-(4-Methoxyphenyl)-2-(trifluoromethyl)quinazolin-4(3H)-one92
4Benzylamine3-Benzyl-2-(trifluoromethyl)quinazolin-4(3H)-one78

Yields are based on reported palladium-catalyzed carbonylative cyclization reactions.[2]

Experimental Protocol: General Procedure for Carbonylative Synthesis of 2-(Trifluoromethyl)quinazolin-4(3H)-ones [2]

  • To a pressure reactor, add the trifluoroacetimidoyl chloride (1.0 mmol), the corresponding amine (1.2 mmol), and the palladium catalyst (e.g., Pd/ACFs, 5 mol%).

  • Evacuate and backfill the reactor with carbon monoxide (CO) to the desired pressure (e.g., 1 atm).

  • Add a suitable solvent (e.g., toluene, 5 mL) and a base (e.g., triethylamine, 2.0 mmol).

  • Seal the reactor and heat the mixture to the specified temperature (e.g., 100-120 °C) for the required time (typically 12-24 hours).

  • After cooling to room temperature, carefully vent the CO pressure.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(trifluoromethyl)quinazolin-4(3H)-one.

G TFAIC Trifluoroacetimidoyl Chloride Product 2-(Trifluoromethyl)quinazolin- 4(3H)-one TFAIC->Product Amine Amine Amine->Product CO Carbon Monoxide CO->Product Catalyst Pd Catalyst (e.g., Pd/ACFs) Catalyst->Product catalyzes

Trifluoromethyl-Containing 1,3-Dipoles

Trifluoromethylated 1,3-dipoles, such as trifluoromethylnitrones and nitrile imines derived from trifluoromethyl N-acylhydrazones, are powerful intermediates for the synthesis of five-membered heterocycles through [3+2] cycloaddition reactions.[3][4]

For instance, trifluoromethylated isoxazolidines can be synthesized via a 1,3-dipolar cycloaddition of in situ generated trifluoromethylnitrones with various alkenes.[3] This reaction is tolerant of a range of electron-deficient alkenes.

Table 2: Synthesis of Trifluoromethylated Isoxazolidines via [3+2] Cycloaddition

EntryAlkeneNitrosoareneProduct StructureYield (%)
1Methyl acrylateNitrosobenzene2-Phenyl-5-(methoxycarbonyl)-3-(trifluoromethyl)isoxazolidine91
2AcrylonitrileNitrosobenzene2-Phenyl-5-cyano-3-(trifluoromethyl)isoxazolidine85
3N-PhenylmaleimideNitrosobenzene2-Phenyl-3-(trifluoromethyl)pyrrolo[3,4-d]isoxazolidine-4,6-dione88
4Methyl vinyl ketone4-Chloronitrosobenzene5-Acetyl-2-(4-chlorophenyl)-3-(trifluoromethyl)isoxazolidine75

Yields are based on the reaction of in situ generated (trifluoromethyl)diazomethane with nitrosoarenes and alkenes.[3]

Experimental Protocol: Synthesis of Trifluoromethylated Isoxazolidines [3]

  • In a round-bottom flask, dissolve 2,2,2-trifluoroethylamine hydrochloride (2.0 mmol) in a biphasic solvent system of dichloroethane and water (e.g., 30:1, 0.2 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium nitrite (NaNO₂, 2.4 mmol) portion-wise over 15 minutes, maintaining the temperature at 0 °C. Stir for 2 hours to generate (trifluoromethyl)diazomethane in situ.

  • To this mixture, add the nitrosoarene (1.0 mmol) and the alkene (1.1 mmol).

  • Warm the reaction to 70 °C and stir for 16 hours.

  • Cool the reaction to room temperature. For reduction of any unreacted nitrosoarene, add zinc dust (10 mmol) and acetic acid (1 mL) and stir for 10 minutes.

  • Filter the mixture through a pad of celite and wash with dichloroethane.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the trifluoromethylated isoxazolidine.

G TFEA_HCl CF3CH2NH2·HCl CF3CHN2 CF3CHN2 (in situ) TFEA_HCl->CF3CHN2 + NaNO2 NaNO2 NaNO2 Nitrone Trifluoromethyl- nitrone (transient) CF3CHN2->Nitrone Nitrosoarene Nitrosoarene Nitrosoarene->Nitrone Alkene Alkene Isoxazolidine Trifluoromethylated Isoxazolidine Alkene->Isoxazolidine [3+2] Cycloaddition Nitrone->Isoxazolidine

2-Bromo-3,3,3-trifluoropropene (BTP)

2-Bromo-3,3,3-trifluoropropene (BTP) is a versatile C3 building block for constructing trifluoromethyl-containing heterocycles.[5] It can participate in cycloaddition reactions and serve as a source of the trifluoromethyl vinyl group in cross-coupling reactions.[6] A key application is the regioselective synthesis of 3-trifluoromethylpyrroles from N-acyl α-amino acids.[7][8]

Table 3: Synthesis of 3-Trifluoromethylpyrroles using BTP

EntryN-Acyl α-Amino AcidBase SystemProductYield (%)
1N-Benzoyl-phenylalanineDABCO/Cs₂CO₃2,5-Diphenyl-3-(trifluoromethyl)-1H-pyrrole85
2N-Benzoyl-alanineDABCO/Cs₂CO₃5-Methyl-2-phenyl-3-(trifluoromethyl)-1H-pyrrole78
3N-Acetyl-phenylalanineDABCO/Cs₂CO₃2-Methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrrole72

Yields are based on a base-mediated [3+2] cycloaddition of N-acyl α-amino acids and BTP.[7]

Experimental Protocol: Synthesis of 3-Trifluoromethylpyrroles from BTP [7]

  • To an oven-dried Schlenk tube, add the N-acyl α-amino acid (0.5 mmol), DABCO (0.5 mmol), and Cs₂CO₃ (1.0 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon).

  • Add anhydrous solvent (e.g., dioxane, 2.0 mL) followed by 2-bromo-3,3,3-trifluoropropene (BTP, 1.0 mmol).

  • Seal the tube and heat the reaction mixture to 80 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short pad of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired 3-trifluoromethylpyrrole.

G cluster_0 1,3-Dipole Generation AminoAcid N-Acyl α-Amino Acid Munchone Münchnone (Azomethine Ylide) AminoAcid->Munchone + Base, -H2O Base Base (DABCO/Cs2CO3) Cycloadduct Bicyclic Intermediate Munchone->Cycloadduct [3+2] Cycloaddition BTP 2-Bromo-3,3,3- trifluoropropene (BTP) BTP->Cycloadduct Product 3-Trifluoromethyl- pyrrole Cycloadduct->Product -CO2, -HBr

Direct Trifluoromethylation of Heterocycles

An alternative to the building block approach is the direct introduction of a CF₃ group onto a pre-formed heterocyclic ring. This is particularly useful for late-stage functionalization in drug discovery. Methodologies are broadly categorized as radical, nucleophilic, and electrophilic trifluoromethylation.

Radical Trifluoromethylation

Radical trifluoromethylation often employs reagents that can generate the trifluoromethyl radical (•CF₃) under mild conditions. Sodium trifluoromethanesulfinate (CF₃SO₂Na), known as the Langlois reagent, is a popular choice due to its stability and affordability.[9][10] This method is effective for a wide range of electron-deficient and electron-rich heterocycles.[9]

Table 4: Radical C-H Trifluoromethylation of Heterocycles with Langlois Reagent

EntryHeterocycleOxidantProduct(s)Yield (%)
14-tert-Butylpyridinet-BuOOH2-CF₃-4-tert-Butylpyridine75
2Caffeinet-BuOOH8-CF₃-Caffeine81
3Thiophenet-BuOOH2-CF₃-Thiophene60
4N-Boc-Indolet-BuOOH2-CF₃- and 3-CF₃-N-Boc-Indole55 (mixture)

Yields are based on reactions using CF₃SO₂Na and an oxidant in a biphasic solvent system.[9]

Experimental Protocol: Direct C-H Trifluoromethylation of Heterocycles [9]

  • In a flask, dissolve the heterocyclic substrate (1.0 mmol) in a suitable solvent mixture (e.g., DCM/H₂O, 2.5:1).

  • Add sodium trifluoromethanesulfinate (Langlois reagent, 3.0 mmol).

  • Add tert-butyl hydroperoxide (t-BuOOH, 70% in H₂O, 5.0 mmol).

  • Stir the biphasic mixture vigorously at room temperature for 3-24 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G Langlois CF3SO2Na (Langlois Reagent) CF3_Radical •CF3 Radical Langlois->CF3_Radical Oxidant Oxidant (t-BuOOH) Oxidant->CF3_Radical generates Intermediate Radical Adduct [Ar(H)CF3]• CF3_Radical->Intermediate Heterocycle Heterocycle (Ar-H) Heterocycle->Intermediate Addition Product Trifluoromethylated Heterocycle (Ar-CF3) Intermediate->Product Oxidation & -H+

Nucleophilic Trifluoromethylation

Nucleophilic trifluoromethylation typically involves the reaction of a "CF₃⁻" equivalent with an electrophilic center, such as a carbonyl group or an imine. (Trifluoromethyl)trimethylsilane (TMSCF₃), the Ruppert-Prakash reagent, is the most common source for the trifluoromethyl anion, which is generated in situ using a catalytic amount of a fluoride source (e.g., TBAF) or other activators.[11][12] The resulting trifluoromethylated alcohols or amines can then be cyclized to form various heterocycles.

Table 5: Nucleophilic Trifluoromethylation of Carbonyls with TMSCF₃

EntryCarbonyl CompoundActivatorProduct (after hydrolysis)Yield (%)
1BenzaldehydeTBAF (cat.)2,2,2-Trifluoro-1-phenylethan-1-ol95
2AcetophenoneCsF (cat.)2,2,2-Trifluoro-1-phenylpropan-2-ol88
3CyclohexanoneTBAF (cat.)1-(Trifluoromethyl)cyclohexan-1-ol92
44-PyridinecarboxaldehydeK₂CO₃ (cat.)2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol85

Yields are based on fluoride- or base-catalyzed reactions with TMSCF₃.[11][12]

Experimental Protocol: General Procedure for Nucleophilic Trifluoromethylation of Aldehydes [12]

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the aldehyde (1.0 mmol) and anhydrous THF (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add (trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 mmol) via syringe.

  • Slowly add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 mL, 0.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC, typically 1-4 hours).

  • Quench the reaction by adding 1 M HCl (5 mL) and stir for 30 minutes to hydrolyze the intermediate TMS-ether.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude alcohol by flash column chromatography.

Electrophilic Trifluoromethylation

Electrophilic trifluoromethylation reagents deliver a "CF₃⁺" equivalent to nucleophilic substrates, such as electron-rich heterocycles (e.g., indoles, pyrroles) or enolates. Hypervalent iodine reagents, such as Togni's reagents, are widely used for this purpose.[13][14] These reactions often proceed under mild conditions and exhibit high functional group tolerance.

Table 6: Electrophilic C-H Trifluoromethylation of Indoles with Togni's Reagent

EntryIndole DerivativeCatalyst/AdditivePosition of CF₃Yield (%)
1IndoleZn(OTf)₂C385
2N-MethylindoleZn(OTf)₂C392
35-BromoindoleZn(OTf)₂C388
43-Methylindole-C270

Yields are based on reactions with 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent I).[14]

Experimental Protocol: Trifluoromethylation of Indole with Togni's Reagent [14]

  • To a solution of the indole (0.5 mmol) in a suitable solvent (e.g., acetonitrile, 2.5 mL) in a reaction vial, add the Lewis acid catalyst (e.g., Zn(OTf)₂, 10 mol%).

  • Add the Togni's reagent (1.1 equiv, 0.55 mmol).

  • Stir the reaction mixture at room temperature for the required time (typically 1-12 hours), monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G Indole Indole (Nucleophile) Intermediate Wheland-type Intermediate Indole->Intermediate Togni Togni's Reagent (CF3+ Source) Togni->Intermediate Electrophilic Attack Catalyst Lewis Acid (e.g., Zn(OTf)2) Catalyst->Togni activates Product 3-Trifluoromethyl- indole Intermediate->Product -H+

This guide provides a foundational overview of the key starting materials and strategies employed in the synthesis of trifluoromethyl-substituted heterocycles. The selection of a specific synthetic route will depend on the target heterocycle, desired substitution pattern, and the availability of starting materials. The provided protocols and data serve as a practical starting point for the synthesis and exploration of this vital class of compounds.

References

A Technical Guide to the Reactivity of the Methylhydrazinyl Group on the Pyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring is a foundational scaffold in medicinal chemistry and materials science, present in numerous FDA-approved drugs and functional materials.[1][2] The strategic functionalization of this heterocycle is paramount for tuning its physicochemical and biological properties. Among the myriad of possible substituents, the methylhydrazinyl group offers a unique combination of reactivity, serving as a potent nucleophile, a precursor for further heterocyclic synthesis, and a powerful directing group in transition-metal-catalyzed reactions.

This technical guide provides an in-depth exploration of the reactivity of the 2-(1-methylhydrazinyl)pyridine moiety. We will dissect the electronic and steric influences that govern its behavior, detail its primary reaction classes, and provide specific experimental protocols. The guide is intended for professionals in chemical synthesis and drug development who wish to leverage the versatile chemistry of this functional group.

Synthesis of 2-(1-Methylhydrazinyl)pyridine

The primary route to 2-(1-methylhydrazinyl)pyridine involves the nucleophilic aromatic substitution of a suitable 2-halopyridine with methylhydrazine. A more common laboratory and industrial approach, however, is the reaction of 2-halopyridines with hydrazine hydrate, followed by methylation, or by direct reaction with hydrazine hydrate in the presence of a suitable solvent.[3][4] A patented high-yield synthesis involves reacting 2,3-dichloropyridine with an excess of hydrazine hydrate in a polar solvent, achieving yields up to 99%.[4]

Core Reactivity and Mechanisms

The reactivity of 2-(1-methylhydrazinyl)pyridine is dominated by two key features: the nucleophilic character of the terminal nitrogen atom and the ability of the group to act as a bidentate ligand for metal coordination.

Nucleophilicity and Site Selectivity

The methylhydrazinyl group possesses two nitrogen atoms: the α-nitrogen (Nα) directly attached to the pyridine ring and the terminal β-nitrogen (Nβ).

  • Nα (Ring-Attached) : The lone pair on this nitrogen participates in resonance with the electron-deficient pyridine ring, reducing its nucleophilicity. The attached methyl group provides a slight positive inductive effect.

  • Nβ (Terminal) : This nitrogen is more nucleophilic and is the primary site of reaction in acylation and condensation reactions.

Kinetic studies on various hydrazines confirm that alkyl substitution on one nitrogen atom increases the nucleophilicity of that atom while decreasing it at the adjacent one.[5] Therefore, the Nβ is the more reactive nucleophilic center.

Caption: Nucleophilic sites of 2-(1-methylhydrazinyl)pyridine.

Key Reaction Classes
  • Condensation Reactions : The terminal amino group readily condenses with aldehydes and ketones to form the corresponding hydrazones. This reaction is fundamental for creating derivatives used in drug discovery.[6][7]

  • Acylation : Acylation with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) occurs selectively at the terminal Nβ. This reaction is crucial for synthesizing the bidentate directing groups discussed below.[8]

  • Cyclization and Cyclocondensation : The hydrazinyl moiety is a key building block for synthesizing fused heterocyclic systems like pyrazoles and triazoles. For instance, reaction with 1,3-dicarbonyl compounds leads to pyrazole formation. Related hydrazones can undergo cyclization to form pyrazolopyridines.[9][10]

  • Directing Group for C-H Activation : The 2-(1-methylhydrazinyl)pyridine (MHP) group has emerged as a highly effective bidentate directing group for transition-metal-catalyzed C-H functionalization. When acylated (e.g., with a benzoic acid derivative), the resulting N'-(pyridin-2-yl)benzohydrazide can coordinate to a metal center (like Co, Ru, or Pd) through the pyridine nitrogen and the carbonyl oxygen. This coordination positions the metal catalyst to selectively activate a C-H bond ortho to the benzoyl group for subsequent alkylation, annulation, or carbonylation.[8][11]

G start Benzoyl Hydrazide (Substrate with MHP Group) Intermediate_A Intermediate A (Ligand Exchange) start->Intermediate_A Co_acac Co(acac)₂ Co_acac->Intermediate_A Ag3PO4 Ag₃PO₄ (Oxidant) Ag3PO4->Co_acac Oxidizes Co(II) to Co(III) Base NaOPiv·H₂O (Base) Intermediate_B Intermediate B (Concerted Metalation- Deprotonation) Base->Intermediate_B Alkene Alkene Intermediate_D Intermediate D (Seven-membered Cobaltacycle) Alkene->Intermediate_D Intermediate_A->Intermediate_B CMD Process Intermediate_B->Intermediate_D Alkene Insertion Product Cyclopenta[c]isoquinolinone (Final Product) Intermediate_D->Product Reductive Elimination G A 1. Reflux 4-acetylbenzoic acid with SOCl₂ (2h) B 2. Remove excess SOCl₂ under vacuum A->B C 3. Dissolve acid chloride in dry CH₂Cl₂ B->C D 4. Add dropwise to MHP + Et₃N in dry CH₂Cl₂ at 0°C C->D E 5. Stir for 6h at room temperature D->E F 6. Wash with brine, dry over Na₂SO₄ E->F G 7. Filter and concentrate under vacuum F->G H Final Product G->H

References

The Emerging Potential of 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore unique chemical scaffolds that offer improved pharmacological profiles. Among these, molecules incorporating both a trifluoromethylpyridine core and a hydrazinyl moiety are gaining attention. This technical guide delves into the prospective applications of 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine, a compound at the intersection of these two important pharmacophores. While direct experimental data on this specific molecule is nascent, this document provides a comprehensive overview of the potential therapeutic avenues based on the well-documented activities of its constituent chemical groups. We will explore its synthesis, potential biological activities, and propose a roadmap for its investigation in drug discovery programs.

Introduction: The Rationale for a Novel Scaffold

The pyridine ring is a ubiquitous feature in pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] The addition of a trifluoromethyl group to this ring system can dramatically enhance a molecule's properties. The trifluoromethyl group is known to increase lipophilicity, which can improve membrane permeability, and enhance metabolic stability by blocking sites of oxidation. Furthermore, its strong electron-withdrawing nature can modulate the pKa of the pyridine nitrogen, influencing its interaction with biological targets.[3] Trifluoromethylpyridine derivatives have found applications as herbicides, fungicides, and insecticides, and are being explored for various therapeutic indications.[4]

Concurrently, the hydrazinyl and hydrazone functionalities are recognized as privileged structures in medicinal chemistry. They are key components in a variety of compounds with demonstrated biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer effects.[5][6][7] Specifically, hydrazinyl-pyridine derivatives have shown promise as α-glucosidase inhibitors and antimycobacterial agents.[5][8]

The combination of the 5-(trifluoromethyl)pyridine scaffold with a 2-(1-methylhydrazinyl) group in a single molecule presents an intriguing opportunity for the development of novel drug candidates with potentially unique pharmacological profiles. This guide will explore the prospective applications of this compound, drawing on the rich chemistry and biology of its parent structures.

Physicochemical Properties and Synthetic Strategy

The structure of this compound suggests several advantageous physicochemical properties for a drug candidate. The trifluoromethyl group is expected to increase its lipophilicity and metabolic stability. The pyridine nitrogen and the hydrazinyl group provide hydrogen bond acceptors and donors, which are crucial for target engagement.

Proposed Synthesis

A plausible synthetic route to this compound can be envisioned starting from the commercially available 2-chloro-5-(trifluoromethyl)pyridine. Nucleophilic aromatic substitution of the chlorine atom with methylhydrazine would yield the target compound. This reaction is typically carried out in a suitable solvent, such as ethanol or DMSO, and may be facilitated by the use of a base to neutralize the HCl generated.

Below is a proposed workflow for the synthesis and purification of this compound.

G start Start Materials: 2-chloro-5-(trifluoromethyl)pyridine Methylhydrazine reaction Nucleophilic Aromatic Substitution Solvent: Ethanol Base: e.g., K2CO3 Heat start->reaction workup Aqueous Work-up - Quench reaction - Extract with organic solvent (e.g., Ethyl Acetate) reaction->workup purification Purification - Column Chromatography (Silica gel, Hexane/Ethyl Acetate gradient) workup->purification characterization Characterization - NMR (1H, 13C, 19F) - Mass Spectrometry (e.g., ESI-MS) - Purity analysis (e.g., HPLC) purification->characterization final_product Final Product: This compound characterization->final_product

Figure 1: Proposed synthetic workflow for this compound.

Potential Therapeutic Applications

Based on the known biological activities of trifluoromethylpyridines and hydrazinyl-containing compounds, several therapeutic areas present themselves as primary targets for the investigation of this compound.

Oncology

The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. Notably, sulfonylhydrazone-substituted imidazo[1,2-a]pyridines have been identified as highly potent inhibitors of PI3K p110α.[9] The structural similarities suggest that this compound could also interact with the active site of PI3K or other kinases. The trifluoromethylpyridine moiety could confer selectivity and improved pharmacokinetic properties.

Hypothesized Mechanism of Action in Cancer:

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor 2-(1-Methylhydrazinyl)-5- (trifluoromethyl)pyridine Inhibitor->PI3K Potential Inhibition

Figure 2: Potential inhibition of the PI3K signaling pathway.
Infectious Diseases

Pyridine derivatives are known to possess a broad spectrum of antimicrobial activities.[1] Specifically, pyridine appended 2-hydrazinylthiazole derivatives have demonstrated antimycobacterial activity against Mycobacterium tuberculosis.[5] The trifluoromethyl group could enhance the lipophilicity of the molecule, facilitating its entry into bacterial cells. Therefore, this compound warrants investigation as a potential antibacterial or antifungal agent.

Metabolic Disorders

Inhibitors of α-glucosidase are used in the management of type 2 diabetes mellitus. A study on hydrazinyl arylthiazole-based pyridine derivatives revealed potent α-glucosidase inhibitory activity, with many compounds being significantly more active than the standard drug, acarbose.[8] This suggests that the hydrazinylpyridine scaffold is a promising starting point for the design of new antidiabetic agents. The methyl and trifluoromethyl substitutions in the target molecule could modulate its binding to the enzyme and its pharmacokinetic profile.

Proposed Experimental Workflow for Biological Screening

To explore the therapeutic potential of this compound, a systematic screening cascade is proposed.

G cluster_primary Primary Screening cluster_secondary Secondary & Mechanistic Assays cluster_invivo In Vivo Evaluation cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) dose_response Dose-Response & IC50 Determination cytotoxicity->dose_response antimicrobial Antimicrobial Screening (e.g., MIC against bacterial/fungal strains) antimicrobial->dose_response enzyme_inhibition Enzyme Inhibition Assays (e.g., α-glucosidase, PI3K) enzyme_inhibition->dose_response pathway_analysis Cellular Pathway Analysis (e.g., Western Blot for p-Akt) dose_response->pathway_analysis selectivity Selectivity Profiling (Kinase panel, off-target assays) dose_response->selectivity pk_studies Pharmacokinetic Studies (ADME) pathway_analysis->pk_studies selectivity->pk_studies efficacy_models Efficacy Models (e.g., Xenograft, infection models) pk_studies->efficacy_models toxicology Preliminary Toxicology efficacy_models->toxicology

Figure 3: Proposed workflow for biological evaluation.

Data Summary and Future Directions

As this is a prospective analysis, no experimental data for this compound is currently available in the public domain. The following tables are presented as templates for organizing future experimental findings.

Table 1: Proposed In Vitro Activity Profile
Biological Target FamilySpecific Target/AssayAssay TypeIC50/EC50/MIC (µM)
KinasesPI3KαBiochemical
AktCellular
mTORCellular
Metabolic Enzymesα-GlucosidaseBiochemical
Cancer Cell LinesMCF-7 (Breast)Cytotoxicity (MTT)
PC-3 (Prostate)Cytotoxicity (MTT)
HCT116 (Colon)Cytotoxicity (MTT)
MicroorganismsStaphylococcus aureusMIC
Escherichia coliMIC
Candida albicansMIC
Mycobacterium tuberculosisMIC
Table 2: Proposed Pharmacokinetic Profile
ParameterSpeciesValue
Solubility (µg/mL)-
LogD (pH 7.4)-
Plasma Protein Binding (%)Human, Mouse
Microsomal Stability (t½, min)Human, Mouse
Bioavailability (%)Mouse
Cmax (ng/mL)Mouse
Tmax (h)Mouse
AUC (ng·h/mL)Mouse

Conclusion

This compound represents a novel and unexplored chemical entity with significant potential in drug discovery. The strategic combination of a trifluoromethylpyridine scaffold, known to enhance drug-like properties, with a biologically active methylhydrazinyl moiety provides a strong rationale for its investigation across multiple therapeutic areas, including oncology, infectious diseases, and metabolic disorders. The proposed synthetic route is feasible, and the suggested screening cascade offers a clear path for its biological evaluation. While further experimental validation is essential, the analysis presented in this guide underscores the promise of this compound as a valuable starting point for the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Exploratory Reactions of 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential exploratory reactions of 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document outlines a series of proposed reactions based on the well-established reactivity of its constituent functional moieties: the 1-methylhydrazinyl group and the 5-(trifluoromethyl)pyridine core. Detailed experimental protocols, derived from analogous chemical transformations, are provided to guide researchers in their investigation of this compound's chemical space. The information is structured to facilitate further research and application in drug discovery and development.

Introduction

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and agrochemicals. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The hydrazinyl moiety, in turn, is a versatile functional group that can participate in a variety of chemical transformations, including the formation of hydrazones and various heterocyclic systems. The subject of this guide, this compound, combines these features, making it a promising building block for the synthesis of novel bioactive compounds. This document explores its potential chemical reactivity, providing a roadmap for its synthetic manipulation.

Synthesis of this compound

The most direct and plausible route for the synthesis of the title compound is through the nucleophilic aromatic substitution (SNAr) of a suitable precursor, 2-chloro-5-(trifluoromethyl)pyridine, with methylhydrazine. The strong electron-withdrawing nature of the trifluoromethyl group activates the pyridine ring for nucleophilic attack, particularly at the ortho and para positions.[2][3]

Proposed Synthetic Pathway

The reaction involves the displacement of the chloro group from 2-chloro-5-(trifluoromethyl)pyridine by the nucleophilic nitrogen of methylhydrazine.

G cluster_0 Synthesis of this compound 2_chloro_5_tfm_pyridine 2-Chloro-5-(trifluoromethyl)pyridine reaction Nucleophilic Aromatic Substitution 2_chloro_5_tfm_pyridine->reaction methylhydrazine Methylhydrazine plus + methylhydrazine->plus product This compound plus->reaction reaction->product

Proposed synthesis of the title compound.
Experimental Protocol (General)

Materials:

  • 2-Chloro-5-(trifluoromethyl)pyridine

  • Methylhydrazine

  • Anhydrous solvent (e.g., ethanol, DMF, or acetonitrile)

  • Base (e.g., triethylamine or potassium carbonate, optional)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in the chosen anhydrous solvent.

  • Add methylhydrazine (1.1-1.5 eq). If desired, a non-nucleophilic base (1.1-1.5 eq) can be added to scavenge the HCl byproduct.

  • Heat the reaction mixture to a temperature between 50-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Exploratory Reactions of the 1-Methylhydrazinyl Moiety

The 1-methylhydrazinyl group is a key handle for a variety of chemical transformations, primarily leveraging the nucleophilicity of the terminal nitrogen atom.

Condensation with Carbonyl Compounds to form Hydrazones

One of the most fundamental reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones.[4] This reaction is typically acid-catalyzed and proceeds with the elimination of water.

G start This compound reaction Condensation (Acid Catalyst, -H2O) start->reaction carbonyl Aldehyde or Ketone (R1R2C=O) plus + carbonyl->plus hydrazone Hydrazone Derivative plus->reaction reaction->hydrazone

Formation of hydrazones from the title compound.

Experimental Protocol (General):

  • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add the aldehyde or ketone (1.0-1.1 eq) to the solution.

  • Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 1-12 hours, monitoring by TLC.

  • The product may precipitate from the reaction mixture upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent in vacuo and purify the residue by column chromatography or recrystallization.

Acylation and Alkylation Reactions

The nucleophilic terminal nitrogen of the methylhydrazinyl group can be readily acylated or alkylated.

3.2.1. Acylation: Reaction with acylating agents like acid chlorides or anhydrides in the presence of a base will yield the corresponding N-acyl-N'-methyl-N'-(5-(trifluoromethyl)pyridin-2-yl)hydrazine.

3.2.2. Alkylation: Reaction with alkyl halides, typically in the presence of a base, will lead to alkylation at the terminal nitrogen.

G start This compound acyl_chloride Acyl Chloride (RCOCl) + Base start->acyl_chloride Acylation alkyl_halide Alkyl Halide (R-X) + Base start->alkyl_halide Alkylation acylated_product Acylated Product acyl_chloride->acylated_product alkylated_product Alkylated Product alkyl_halide->alkylated_product

Acylation and alkylation of the hydrazinyl group.

Experimental Protocol for Acylation (General):

  • Dissolve this compound (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C.

  • Slowly add the acid chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Synthesis of Heterocycles

The hydrazinylpyridine scaffold is an excellent precursor for the synthesis of various fused and non-fused heterocyclic systems.

3.3.1. Pyrazole Synthesis: Condensation with 1,3-dicarbonyl compounds or their synthetic equivalents will lead to the formation of pyrazole derivatives.[5][6]

3.3.2. Triazolo[4,3-a]pyridine Synthesis: Reaction with one-carbon electrophiles such as orthoesters or cyanogen bromide, followed by cyclization, can yield the fused triazolo[4,3-a]pyridine ring system.[7][8]

G start This compound dicarbonyl 1,3-Dicarbonyl Compound start->dicarbonyl Condensation/ Cyclization orthoester Orthoester (e.g., HC(OEt)3) start->orthoester Condensation/ Cyclization pyrazole Pyrazole Derivative dicarbonyl->pyrazole triazole [1,2,4]Triazolo[4,3-a]pyridine Derivative orthoester->triazole

Heterocycle synthesis from the title compound.

Experimental Protocol for Pyrazole Synthesis (General):

  • To a solution of this compound (1.0 eq) in a solvent like ethanol or acetic acid, add the 1,3-dicarbonyl compound (1.0 eq).

  • Heat the mixture to reflux for 4-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting pyrazole derivative by column chromatography or recrystallization.

Experimental Protocol for Triazolo[4,3-a]pyridine Synthesis (General):

  • Mix this compound (1.0 eq) with an excess of an orthoester (e.g., triethyl orthoformate).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture at reflux for 2-12 hours.

  • Cool the reaction mixture and remove the excess orthoester under reduced pressure.

  • Purify the crude product by column chromatography to yield the triazolo[4,3-a]pyridine derivative.

Exploratory Reactions of the 5-(Trifluoromethyl)pyridine Core

The reactivity of the pyridine ring is significantly influenced by the strongly electron-withdrawing trifluoromethyl group.

Nucleophilic Aromatic Substitution (SNAr)

While the 2-position is already substituted, the presence of the trifluoromethyl group at the 5-position activates the C-6 position (ortho to the CF3 group) towards nucleophilic attack, should a suitable leaving group be present at that position. Direct C-H functionalization at this position is challenging but may be possible under specific catalytic conditions.

Oxidation of the Pyridine Nitrogen

The pyridine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. This transformation alters the electronic properties of the ring, potentially enabling different substitution patterns.

G start This compound oxidizing_agent Oxidizing Agent (e.g., m-CPBA) start->oxidizing_agent Oxidation n_oxide N-Oxide Derivative oxidizing_agent->n_oxide

N-Oxidation of the pyridine ring.

Experimental Protocol for N-Oxidation (General):

  • Dissolve this compound (1.0 eq) in a chlorinated solvent like dichloromethane.

  • Cool the solution to 0 °C.

  • Add m-CPBA (1.1-1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess acid.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the N-oxide product by column chromatography.

Quantitative Data Summary

As direct experimental data for the title compound is not available in the literature, the following table presents expected reaction types and potential yields based on analogous transformations of similar hydrazinylpyridines and trifluoromethylpyridines. These values should be considered as estimates to guide experimental design.

Reaction TypeReagentsExpected Product ClassAnalogous Yield Range (%)
Synthesis
Nucleophilic Aromatic Substitution2-Chloro-5-(trifluoromethyl)pyridine, MethylhydrazineThis compound70-90
Reactions of Hydrazinyl Group
Hydrazone FormationAldehydes, KetonesHydrazones80-95
AcylationAcid Chlorides, AnhydridesN-Acyl Hydrazines75-90
AlkylationAlkyl HalidesN-Alkyl Hydrazines60-80
Pyrazole Synthesis1,3-DicarbonylsPyrazoles65-85
Triazolo[4,3-a]pyridine SynthesisOrthoesters[7][9][10]Triazolo[4,3-a]pyridines50-75
Reactions of Pyridine Core
N-Oxidationm-CPBA, H₂O₂/AcOHPyridine N-Oxides70-90

Conclusion

This compound represents a versatile scaffold for the development of novel chemical entities. This guide outlines a series of plausible exploratory reactions, providing a foundation for researchers to investigate its chemical properties. The nucleophilic 1-methylhydrazinyl group offers numerous opportunities for derivatization and the construction of complex heterocyclic systems. Concurrently, the electronically modified pyridine ring presents possibilities for further functionalization. The experimental protocols provided, although based on analogous systems, offer a practical starting point for the synthesis and derivatization of this promising molecule. Further research into the biological activity of the derivatives of this compound is highly encouraged.

References

An In-depth Technical Guide to 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine, a key building block in modern organic synthesis. It details its physicochemical properties, synthesis, and its application in the construction of complex heterocyclic scaffolds, particularly pyrazoles, which are of significant interest in medicinal chemistry and agrochemical research.

Introduction

The strategic incorporation of fluorine-containing moieties into organic molecules is a cornerstone of modern drug discovery and materials science. The trifluoromethyl group, in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When coupled with a pyridine ring, a privileged scaffold in medicinal chemistry, the resulting trifluoromethylpyridine derivatives become highly valuable synthons. This compound emerges as a particularly useful building block, combining the desirable electronic properties of the trifluoromethylpyridine core with a reactive methylhydrazinyl group, poised for cyclization reactions to generate a diverse array of heterocyclic compounds.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis. The key data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 163620-24-4[1]
Molecular Formula C₇H₈F₃N₃[1]
Molecular Weight 191.15 g/mol [1]
Melting Point 52 °C[1]
Boiling Point 257 °C[1]
Density 1.352 g/cm³[1]

Table 2: Predicted Spectroscopic Data for this compound

SpectrumPredicted Chemical Shifts (ppm)
¹H NMR δ 8.4 (s, 1H, pyridine-H6), 7.7 (d, 1H, pyridine-H4), 6.6 (d, 1H, pyridine-H3), 4.5 (br s, 1H, NH), 2.9 (s, 3H, N-CH₃)
¹³C NMR δ 160.5 (C2), 145.0 (q, C5-CF₃), 148.0 (C6), 134.0 (C4), 123.0 (q, CF₃), 107.0 (C3), 35.0 (N-CH₃)
IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~2950 (C-H stretch), ~1600, 1570 (C=C, C=N stretch), ~1330 (C-F stretch)
Mass Spec (EI) m/z 191 (M⁺), 176 (M⁺ - CH₃), 122 (M⁺ - N₂HCH₃)

Synthesis of the Building Block

The synthesis of this compound can be achieved through a two-step process starting from the readily available 3-methylpyridine.

Synthesis_Workflow A 3-Methylpyridine B 2-Chloro-5-(trifluoromethyl)pyridine A->B Multi-step synthesis (Oxidation, Chlorination, Fluorination) C This compound B->C Nucleophilic Aromatic Substitution (Methylhydrazine)

Caption: Synthetic route to the target building block.
Experimental Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

The precursor, 2-chloro-5-(trifluoromethyl)pyridine, can be synthesized from 3-methylpyridine via a multi-step process involving N-oxidation, chlorination, and fluorination, as described in the patent literature[2][3]. A representative procedure is outlined below:

  • N-Oxidation of 3-Methylpyridine: 3-Methylpyridine is oxidized to 3-methylpyridine-N-oxide using an oxidizing agent such as hydrogen peroxide in acetic acid.

  • Chlorination: The resulting N-oxide is then chlorinated to introduce a chlorine atom at the 2-position of the pyridine ring.

  • Trichloromethylation and Fluorination: The methyl group is converted to a trichloromethyl group via radical chlorination, followed by a halogen exchange reaction (e.g., using HF or a fluoride salt) to yield the trifluoromethyl group.

Experimental Protocol: Synthesis of this compound

The target building block is synthesized via a nucleophilic aromatic substitution reaction of 2-chloro-5-(trifluoromethyl)pyridine with methylhydrazine. This reaction is analogous to the preparation of other hydrazinopyridines[4].

  • Reaction Setup: To a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF) is added methylhydrazine (1.5 - 2.0 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 80-120 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

Application in Organic Synthesis: The Knorr Pyrazole Synthesis

This compound is an excellent precursor for the synthesis of substituted pyrazoles via the Knorr pyrazole synthesis and related cyclocondensation reactions with 1,3-dicarbonyl compounds[5][6][7].

Knorr_Pyrazole_Synthesis cluster_reactants Reactants A 2-(1-Methylhydrazinyl)-5- (trifluoromethyl)pyridine C 1-(5-(Trifluoromethyl)pyridin-2-yl)- 3,5-dimethyl-1H-pyrazole A->C Cyclocondensation (Knorr Synthesis) B 1,3-Dicarbonyl Compound (e.g., Acetylacetone) B->C Cyclocondensation (Knorr Synthesis)

Caption: Knorr pyrazole synthesis workflow.
Experimental Protocol: Synthesis of 1-(5-(Trifluoromethyl)pyridin-2-yl)-3,5-dimethyl-1H-pyrazole

This protocol describes a representative Knorr pyrazole synthesis using this compound and acetylacetone.

  • Reaction Setup: In a round-bottom flask, this compound (1.0 eq) is dissolved in a suitable solvent, such as ethanol or acetic acid.

  • Addition of Dicarbonyl: Acetylacetone (1.1 eq) is added to the solution. A catalytic amount of acid (e.g., a few drops of concentrated sulfuric acid or p-toluenesulfonic acid) can be added to facilitate the reaction.

  • Reaction Conditions: The mixture is heated to reflux and the reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired pyrazole.

Table 3: Predicted Spectroscopic Data for 1-(5-(Trifluoromethyl)pyridin-2-yl)-3,5-dimethyl-1H-pyrazole

SpectrumPredicted Chemical Shifts (ppm)
¹H NMR δ 8.7 (s, 1H, pyridine-H6), 8.0 (d, 1H, pyridine-H4), 7.8 (d, 1H, pyridine-H3), 6.1 (s, 1H, pyrazole-H4), 2.5 (s, 3H, pyrazole-CH₃), 2.3 (s, 3H, pyrazole-CH₃)
¹³C NMR δ 152.0 (C2-pyridine), 148.0 (C5-pyrazole), 146.0 (q, C5-CF₃), 145.0 (C6-pyridine), 140.0 (C3-pyrazole), 135.0 (C4-pyridine), 124.0 (q, CF₃), 115.0 (C3-pyridine), 110.0 (C4-pyrazole), 14.0 (CH₃), 13.0 (CH₃)

Biological Significance and Applications

Derivatives of trifluoromethylpyridine are widely recognized for their applications in the pharmaceutical and agrochemical industries[8][9]. Pyrazoles, as a class of heterocyclic compounds, exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[10][11][12][13][14][15]. The combination of the trifluoromethylpyridine moiety with the pyrazole core is a promising strategy for the development of novel bioactive molecules. For instance, various trifluoromethylpyridine derivatives have shown potent insecticidal activity[16][17]. Furthermore, pyrazole-containing compounds have been investigated as potential anticancer agents, targeting various pathways involved in tumor growth and proliferation[10][12][13][14][15]. The use of this compound as a building block provides a direct route to novel pyridinyl-pyrazoles for screening in drug discovery and agrochemical development programs.

Safety and Handling

2-Chloro-5-(trifluoromethyl)pyridine is a combustible solid and should be handled with care. It is classified as a warning for skin and eye irritation, and may cause respiratory irritation[18]. Methylhydrazine is a toxic and flammable substance. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. For detailed safety information, refer to the Material Safety Data Sheets (MSDS) of the respective chemicals.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds. Its straightforward synthesis from readily available starting materials and its reactivity in cyclocondensation reactions, such as the Knorr pyrazole synthesis, make it an attractive tool for medicinal and agrochemical chemists. The resulting pyrazole derivatives, incorporating the trifluoromethylpyridine scaffold, are promising candidates for the development of new therapeutic agents and crop protection products. This guide provides the foundational knowledge for researchers to effectively utilize this building block in their synthetic endeavors.

References

A Technical Deep Dive into Trifluoromethylpyridine Hydrazines: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethylpyridine scaffold linked to a hydrazine or hydrazone moiety has emerged as a promising avenue in medicinal chemistry and agrochemical research. The unique physicochemical properties conferred by the trifluoromethyl group, such as increased metabolic stability and enhanced binding affinity, combined with the versatile reactivity of the hydrazine/hydrazone functional group, have led to the development of novel compounds with significant biological activities. This technical guide provides a comprehensive literature review of trifluoromethylpyridine hydrazines, with a focus on their synthesis, quantitative biological data, and mechanisms of action.

Core Synthesis Strategies

The synthesis of trifluoromethylpyridine hydrazines and their subsequent hydrazone derivatives typically follows a well-established chemical pathway. The foundational precursor, a hydrazinyl-trifluoromethylpyridine, is commonly synthesized through the nucleophilic substitution of a halogenated trifluoromethylpyridine with hydrazine hydrate.

A general and efficient method for the preparation of 2-hydrazino-4-(trifluoromethyl)pyridine involves the reaction of a 2-chloropyridine derivative with hydrazine hydrate in ethanol. The mixture is refluxed until the reaction is complete, as monitored by thin-layer chromatography (TLC). Following the reaction, the ethanol is removed by evaporation, and the resulting residue is partitioned between an organic solvent, such as ethyl acetate, and water. The organic phase is then dried and concentrated to yield the desired product, which can often be used in subsequent steps without further purification.[1]

The resulting trifluoromethylpyridine hydrazine is a versatile intermediate that can be readily condensed with a variety of aldehydes and ketones to form the corresponding hydrazone derivatives. This reaction is typically carried out in a suitable solvent, such as methanol, and may be catalyzed by a small amount of acid.

Antiviral Activity of Trifluoromethylpyridine Hydrazone Derivatives

A significant area of investigation for trifluoromethylpyridine hydrazones has been in the development of novel antiviral agents, particularly for controlling plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). A series of novel anthranilic diamide derivatives incorporating both trifluoromethylpyridine and hydrazone moieties has been synthesized and shown to exhibit potent antiviral activities.[2][3]

Quantitative Antiviral Data

The following table summarizes the in vivo antiviral activities of selected trifluoromethylpyridine hydrazone derivatives against TMV at a concentration of 500 μg/mL.

Compound IDCurative Activity (%)Protective Activity (%)Inactivation Activity (%)EC50 (μg/mL) - Curative
5a--similar to ningnanmycin-
5e--similar to ningnanmycin41.5 (Inactivation)
5f--similar to ningnanmycin-
5h-> ningnanmycin--
5i79.5-similar to ningnanmycin75.9
5k> 65---
5p-> ningnanmycin--
5s> 65---
5w> 65---
5x> 65> ningnanmycin--
5z> 65---
Ningnanmycin55.0--362.4
Ribavirin37.9---

Data sourced from a study on anthranilic diamide derivatives containing trifluoromethylpyridine and hydrazone moieties.[2][3]

Mechanism of Antiviral Action

The antiviral mechanism of these compounds is believed to involve direct interaction with the viral coat protein (CP), thereby inhibiting the self-assembly of viral particles.[2][3] Transmission electron microscopy (TEM) has shown that these compounds can disrupt the normal formation of TMV particles.[2] Furthermore, microscale thermophoresis (MST) studies have confirmed a strong binding affinity of active compounds, such as 5i, to both TMV-CP and CMV-CP.[2][3]

antiviral_mechanism compound Trifluoromethylpyridine Hydrazone Derivative cp Viral Coat Protein (CP) compound->cp Binds to inhibition Inhibition of Assembly compound->inhibition assembly Viral Particle Self-Assembly cp->assembly Initiates virus Intact Virus assembly->virus Forms inhibition->assembly Blocks

Caption: Proposed mechanism of antiviral action.

Antibacterial and Anticancer Potential

While research is more extensive in the antiviral domain, the trifluoromethylpyridine hydrazone scaffold also holds promise in the development of antibacterial and anticancer agents. The broader class of hydrazones is well-documented for its wide spectrum of bioactivities, including antibacterial and anticancer effects.

Although specific quantitative data for trifluoromethylpyridine hydrazones in these areas is less prevalent in the initial literature search, related structures containing trifluoromethylphenyl moieties have demonstrated significant activity. For instance, certain trifluoromethyl-substituted pyrazole derivatives have shown potent antibacterial activity with MIC values as low as 3.12 μg/mL against various bacterial strains, including MRSA.[4] Similarly, various pyrimidinyl hydrazones have exhibited significant in vitro cytotoxicity against cancer cell lines, with some compounds showing IC50 values in the sub-micromolar range, superior to known agents like doxorubicin.[5]

The following table presents a selection of antibacterial and anticancer data for structurally related hydrazone derivatives to highlight the potential of the trifluoromethylpyridine hydrazone scaffold.

Compound ClassTarget Organism/Cell LineActivity MetricValue (μM or μg/mL)
Trifluoromethyl-substituted pyrazoleMRSAMIC3.12 μg/mL
Pyrimidinyl hydrazone (Compound 15)Melanoma Cell LineIC500.37 μM
Pyrimidinyl hydrazone (Compound 15)Ovarian Cancer Cell LineIC500.11 μM
Pyrimidinyl hydrazone (Compound 15)Pancreatic Cancer Cell LineIC501.09 μM

This data is for structurally related compounds and is intended to be illustrative of the potential of the trifluoromethylpyridine hydrazone scaffold.[4][5]

Experimental Protocols

General Synthesis of 2-Hydrazino-4-(trifluoromethyl)pyridine

Materials:

  • 2-Chloro-4-(trifluoromethyl)pyridine

  • Hydrazine hydrate

  • Ethanol

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-chloro-4-(trifluoromethyl)pyridine (1.1 mmol) in ethanol (5.0 mL), add hydrazine hydrate (2 mL) dropwise at room temperature.

  • Reflux the reaction mixture until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield 2-hydrazino-4-(trifluoromethyl)pyridine.[1]

Antiviral Activity Assay against TMV (Local Lesion Method)

Materials:

  • Nicotiana tabacum L. cv. Samsun NN (local lesion host)

  • Purified Tobacco Mosaic Virus (TMV)

  • Test compound solution (dissolved in a suitable solvent like DMSO and diluted)

  • Phosphate buffer

  • Carborundum (abrasive)

Procedure for Curative Effect:

  • Inoculate the whole leaves of N. tabacum with a purified TMV solution.

  • After a set period (e.g., 24 hours), spray the leaves with the test compound solution.

  • Maintain the plants in a controlled environment.

  • Count the number of local lesions that develop on the leaves after 3-5 days.

  • Calculate the percent inhibition compared to a control group treated only with the virus.

Procedure for Protective Effect:

  • Spray the leaves of N. tabacum with the test compound solution.

  • After a set period (e.g., 24 hours), inoculate the treated leaves with a purified TMV solution.

  • Maintain the plants in a controlled environment.

  • Count the number of local lesions that develop on the leaves after 3-5 days.

  • Calculate the percent inhibition compared to a control group treated only with the virus.

Procedure for Inactivation Effect:

  • Mix the purified TMV solution with the test compound solution and incubate for a set period (e.g., 30 minutes).

  • Inoculate the leaves of N. tabacum with the mixture.

  • Maintain the plants in a controlled environment.

  • Count the number of local lesions that develop on the leaves after 3-5 days.

  • Calculate the percent inhibition compared to a control group inoculated with a virus solution mixed with solvent only.

antiviral_assay_workflow cluster_curative Curative Assay cluster_protective Protective Assay cluster_inactivation Inactivation Assay c1 Inoculate Plant with TMV c2 Apply Test Compound c1->c2 c3 Incubate & Count Lesions c2->c3 p1 Apply Test Compound p2 Inoculate Plant with TMV p1->p2 p3 Incubate & Count Lesions p2->p3 i1 Mix TMV with Test Compound i2 Inoculate Plant with Mixture i1->i2 i3 Incubate & Count Lesions i2->i3

Caption: Workflow for antiviral activity assays.

Conclusion and Future Perspectives

Trifluoromethylpyridine hydrazines represent a valuable and versatile scaffold in the design of biologically active molecules. The potent antiviral activity demonstrated by certain derivatives against plant viruses highlights their potential in agrochemical applications. Further exploration of this chemical space is warranted to develop new agents for crop protection. Moreover, the promising, albeit less explored, antibacterial and anticancer potential of this class of compounds suggests that future research should focus on synthesizing and screening a wider range of trifluoromethylpyridine hydrazone derivatives against various bacterial strains and cancer cell lines. Structure-activity relationship (SAR) studies, guided by computational modeling, will be instrumental in optimizing the potency and selectivity of these compounds, paving the way for the development of novel therapeutic agents and agrochemicals.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Pyrazoles Using 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The incorporation of a trifluoromethyl group can enhance the pharmacological profile of these molecules. This document provides detailed protocols for the synthesis of substituted pyrazoles via the Knorr pyrazole synthesis, utilizing 2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine as a key reagent. The primary route for this synthesis involves the cyclocondensation of the substituted hydrazine with a 1,3-dicarbonyl compound.

Synthesis of the Starting Material: this compound

Protocol 1: Synthesis of this compound

Materials:

  • 2-Hydrazinyl-5-(trifluoromethyl)pyridine hydrochloride

  • Formaldehyde (37% solution in water)

  • Formic acid (98-100%)

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

Procedure:

  • Neutralization of the Hydrochloride Salt: In a round-bottom flask, dissolve 2-hydrazinyl-5-(trifluoromethyl)pyridine hydrochloride (1.0 eq) in water. Slowly add a saturated solution of sodium bicarbonate until the pH of the solution is neutral to slightly basic. Extract the free hydrazine into dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-hydrazinyl-5-(trifluoromethyl)pyridine.

  • Eschweiler-Clarke Methylation: To a round-bottom flask containing the synthesized 2-hydrazinyl-5-(trifluoromethyl)pyridine (1.0 eq), add formic acid (2.5 eq) and formaldehyde solution (2.0 eq).

  • Reaction: Heat the mixture to reflux (approximately 100 °C) for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classical and efficient method for the preparation of pyrazoles through the reaction of a hydrazine with a 1,3-dicarbonyl compound.[1][2][3] This reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by cyclization and dehydration.

Protocol 2: General Procedure for the Synthesis of 1-(5-(Trifluoromethyl)pyridin-2-yl)-1-methyl-3,5-disubstituted-1H-pyrazoles

Materials:

  • This compound

  • Substituted 1,3-dicarbonyl compound (e.g., acetylacetone, benzoylacetone, ethyl acetoacetate)

  • Ethanol or glacial acetic acid (solvent)

  • Catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid) - optional, as acetic acid can serve as both solvent and catalyst.

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and the 1,3-dicarbonyl compound (1.05 eq) in ethanol or glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux for 4-8 hours. Monitor the progress of the reaction by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. If using ethanol as a solvent, remove it under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate (3 x 50 mL). If using acetic acid, carefully neutralize with a saturated sodium bicarbonate solution before extraction.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired pyrazole derivative.

Data Presentation

The following table presents representative, hypothetical data for the synthesis of various pyrazole derivatives using this compound and different 1,3-dicarbonyl compounds, based on typical yields for Knorr pyrazole syntheses.

Entry1,3-Dicarbonyl CompoundR1R2ProductReaction Time (h)Yield (%)
1AcetylacetoneCH₃CH₃1-(5-(Trifluoromethyl)pyridin-2-yl)-1,3,5-trimethyl-1H-pyrazole485
2BenzoylacetonePhCH₃1-(5-(Trifluoromethyl)pyridin-2-yl)-1-methyl-5-phenyl-3-methyl-1H-pyrazole678
3DibenzoylmethanePhPh1-(5-(Trifluoromethyl)pyridin-2-yl)-1-methyl-3,5-diphenyl-1H-pyrazole872
4Ethyl acetoacetateCH₃OH1-(5-(Trifluoromethyl)pyridin-2-yl)-1,5-dimethyl-1H-pyrazol-3(2H)-one588
51,1,1-TrifluoroacetylacetoneCF₃CH₃1-(5-(Trifluoromethyl)pyridin-2-yl)-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole680

Biological Applications and Signaling Pathways

Pyrazoles containing a trifluoromethyl group are of particular interest in drug discovery. Several studies have shown that such compounds can exhibit significant anti-inflammatory activity, often through the inhibition of cyclooxygenase-2 (COX-2).[4] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_pyrazole Knorr Pyrazole Synthesis start 2-Hydrazinyl-5-(trifluoromethyl)pyridine HCl neutralization Neutralization (NaHCO3) start->neutralization methylation Eschweiler-Clarke Methylation (HCHO, HCOOH) neutralization->methylation purification1 Purification methylation->purification1 hydrazine 2-(1-Methylhydrazinyl)-5- (trifluoromethyl)pyridine purification1->hydrazine reaction Cyclocondensation (Reflux in EtOH/AcOH) hydrazine->reaction dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->reaction purification2 Purification reaction->purification2 product Substituted Pyrazole purification2->product

Caption: Experimental workflow for the synthesis of substituted pyrazoles.

cox2_pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrazole Synthesized Pyrazole Derivative Pyrazole->COX2 Inhibition

Caption: Proposed mechanism of action via COX-2 inhibition.

References

Application Notes and Protocols: Cyclization Reaction of 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine with Diketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the cyclization reaction of 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine with various diketones to synthesize substituted pyrazole derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in pharmacologically active molecules.

Introduction

The reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, commonly known as the Knorr pyrazole synthesis, is a fundamental and widely utilized method for the construction of the pyrazole ring.[1][2] This cyclocondensation reaction offers a direct and efficient route to a diverse range of substituted pyrazoles. The use of this compound as the hydrazine component introduces a trifluoromethyl-substituted pyridyl moiety onto the pyrazole core, a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

The reaction with diketones allows for the introduction of various substituents at positions 3 and 5 of the pyrazole ring. A key consideration in this synthesis, particularly with unsymmetrical diketones, is the regioselectivity of the cyclization. The regiochemical outcome is influenced by the electronic and steric nature of the substituents on both the hydrazine and the diketone, as well as the reaction conditions employed.[3][4]

Reaction Mechanism and Regioselectivity

The reaction proceeds through an initial nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl groups of the diketone, forming a hydrazone intermediate. Subsequent intramolecular condensation and dehydration lead to the formation of the aromatic pyrazole ring.

With an unsymmetrical diketone (R1 ≠ R3), two regioisomeric pyrazole products can be formed. The regioselectivity is primarily governed by the relative reactivity of the two carbonyl groups of the diketone and the nucleophilicity of the two nitrogen atoms of the substituted hydrazine. The presence of a trifluoromethyl group on the diketone generally directs the initial attack of the more nucleophilic nitrogen of the hydrazine to the more electrophilic carbonyl carbon adjacent to the electron-withdrawing trifluoromethyl group.[1] The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to significantly improve the regioselectivity of pyrazole formation.[4]

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products hydrazine This compound intermediate1 Hydrazone Intermediate hydrazine->intermediate1 Nucleophilic Attack diketone 1,3-Diketone (R1-C(O)-CH2-C(O)-R3) diketone->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Condensation product1 Regioisomer 1 intermediate2->product1 Dehydration product2 Regioisomer 2 intermediate2->product2 Dehydration

Figure 1: Generalized reaction mechanism for pyrazole synthesis.

Experimental Protocols

The following protocols provide a general framework for the synthesis of pyrazoles from this compound and various diketones. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Symmetrical Diketones (e.g., Acetylacetone)

Materials:

  • This compound

  • Acetylacetone (Pentane-2,4-dione)

  • Ethanol

  • Glacial Acetic Acid (optional, as catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.

  • Add acetylacetone (1.0 - 1.2 eq) to the solution.

  • If desired, add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired pyrazole.

  • Characterize the product by appropriate analytical techniques (NMR, MS, etc.).

Protocol 2: Procedure for Unsymmetrical Diketones with Enhanced Regioselectivity

Materials:

  • This compound

  • Unsymmetrical 1,3-diketone (e.g., 1-phenyl-1,3-butanedione)

  • 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE).

  • Add the unsymmetrical 1,3-diketone (1.0 - 1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat to a gentle reflux, monitoring the reaction by TLC. The use of fluorinated alcohols often allows for milder reaction conditions.[4]

  • Once the reaction is complete, remove the TFE under reduced pressure.

  • Purify the resulting residue by column chromatography to separate the regioisomers and isolate the desired product.

  • Characterize the purified product(s) to confirm their structure and determine the isomeric ratio.

experimental_workflow start Start dissolve Dissolve 2-(1-Methylhydrazinyl)-5- (trifluoromethyl)pyridine in Solvent start->dissolve add_diketone Add Diketone dissolve->add_diketone react Heat to Reflux or Stir at RT (Monitor by TLC) add_diketone->react workup Reaction Work-up (Solvent Removal) react->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Figure 2: General experimental workflow for pyrazole synthesis.

Data Presentation

The following table summarizes representative yields for the cyclization reaction of substituted hydrazines with various diketones, based on analogous reactions reported in the literature. Actual yields for the reaction of this compound may vary.

EntryDiketone (R1, R3)SolventConditionsYield (%)Reference
1Acetylacetone (CH₃, CH₃)EthanolReflux, 4h85-95General, based on[1]
21-Phenyl-1,3-butanedione (Ph, CH₃)EthanolReflux, 6h70-80 (mixture of isomers)General, based on[1]
31-Phenyl-1,3-butanedione (Ph, CH₃)TFERT, 12h>90 (high regioselectivity)Adapted from[4]
41,1,1-Trifluoro-2,4-pentanedione (CF₃, CH₃)EthanolReflux, 3h80-90 (high regioselectivity)General, based on[1]
5Dibenzoylmethane (Ph, Ph)Ethanol/AcOHReflux, 8h80-90General, based on[1]

Conclusion

The cyclization of this compound with diketones is a robust and versatile method for the synthesis of novel pyrazole derivatives. By carefully selecting the diketone and optimizing the reaction conditions, particularly the solvent, researchers can control the substitution pattern and regioselectivity of the resulting pyrazoles. The protocols and data presented herein provide a solid foundation for the exploration of this important reaction in the context of drug discovery and development.

References

Synthesis of Pyrazolo[1,5-a]pyridines: A Detailed Guide to Modern Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of pyrazolo[1,5-a]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The protocols outlined below cover a range of modern synthetic strategies, including metal-free cycloadditions, TEMPO-mediated reactions, sonochemical methods, and multi-step syntheses, offering researchers a versatile toolkit for the preparation of this important scaffold.

Introduction

Pyrazolo[1,5-a]pyridines are bicyclic heteroaromatic compounds that have emerged as a "privileged" scaffold in medicinal chemistry. Their derivatives have been reported to exhibit a wide array of biological activities, including acting as kinase inhibitors, anti-cancer agents, and anti-inflammatory molecules. The synthetic versatility of this ring system allows for extensive functionalization, enabling the fine-tuning of its pharmacological properties. This guide presents a selection of robust and reproducible protocols for the synthesis of pyrazolo[1,5-a]pyridines, complete with quantitative data and detailed experimental procedures.

I. Metal-Free [3+2] Cycloaddition of N-Aminopyridines

A prominent and environmentally friendly approach to pyrazolo[1,5-a]pyridines involves the [3+2] cycloaddition of N-aminopyridines with various dipolarophiles. This method avoids the use of metal catalysts and often proceeds under mild conditions.

A. Oxidative [3+2] Cycloaddition with α,β-Unsaturated Carbonyl Compounds

This protocol describes a room-temperature, metal-free synthesis of functionalized pyrazolo[1,5-a]pyridines from N-aminopyridines and α,β-unsaturated carbonyl compounds.[1] The reaction proceeds via an oxidative cycloaddition under an oxygen atmosphere.

Experimental Protocol:

  • To a solution of the N-aminopyridine (0.5 mmol) in N-methylpyrrolidone (NMP, 2.0 mL) in a round-bottom flask, add the α,β-unsaturated carbonyl compound (0.6 mmol).

  • Stir the reaction mixture at room temperature under an oxygen atmosphere (using an oxygen-filled balloon) for the time specified in Table 1.

  • Upon completion (monitored by TLC), dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes) to afford the desired pyrazolo[1,5-a]pyridine.

Quantitative Data:

EntryN-Aminopyridineα,β-Unsaturated Carbonyl CompoundTime (h)Yield (%)
1N-AminopyridineChalcone1292
2N-Aminopyridine(E)-4-Phenylbut-3-en-2-one1285
3N-Aminopyridine(E)-1,3-Diphenylprop-2-en-1-one1095
43-Methyl-N-aminopyridineChalcone1488
54-Chloro-N-aminopyridineChalcone1282

Table 1: Synthesis of Pyrazolo[1,5-a]pyridines via Oxidative [3+2] Cycloaddition.

Workflow Diagram:

workflow1 reagents N-Aminopyridine + α,β-Unsaturated Carbonyl Compound reaction Stir in NMP Room Temperature Oxygen Atmosphere reagents->reaction 10-14 h workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Pyrazolo[1,5-a]pyridine purification->product

Caption: Workflow for Metal-Free [3+2] Cycloaddition.

B. TEMPO-Mediated [3+2] Annulation–Aromatization

This method utilizes (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a dual-function reagent, acting as both a Lewis acid catalyst and an oxidant, for the regioselective synthesis of pyrazolo[1,5-a]pyridines from N-aminopyridines and α,β-unsaturated compounds.[2][3]

Experimental Protocol:

  • To a stirred solution of the N-aminopyridine (0.2 mmol) and the α,β-unsaturated compound (0.3 mmol) in dichloromethane (2.0 mL), add TEMPO (0.24 mmol).

  • Stir the reaction mixture at room temperature for the time indicated in Table 2.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the pyrazolo[1,5-a]pyridine product.

Quantitative Data:

EntryN-Aminopyridineα,β-Unsaturated CompoundTime (h)Yield (%)
1N-AminopyridineMethyl vinyl ketone1285
2N-AminopyridineAcrylonitrile1293
33-Methoxy-N-aminopyridineChalcone2478
4N-Aminopyridine(E)-3-Penten-2-one1881
54-Bromo-N-aminopyridineAcrylonitrile1288

Table 2: TEMPO-Mediated Synthesis of Pyrazolo[1,5-a]pyridines.

II. Sonochemical-Assisted Catalyst-Free [3+2] Cycloaddition

Ultrasound irradiation provides an energy-efficient and rapid method for the synthesis of polysubstituted pyrazolo[1,5-a]pyridines. This protocol details a catalyst-free [3+2] cycloaddition of 2-imino-1H-pyridin-1-amines with alkynes and alkenes.[4][5]

Experimental Protocol:

  • In a sealed vessel, mix the 1-amino-2-iminopyridine derivative (10 mmol) and the appropriate acetylene or alkene derivative (10 mmol) in acetonitrile (30 mL).

  • Place the vessel in an ultrasonic bath and sonicate at 85 °C for 20 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • Recrystallize the product from a suitable solvent to obtain the pure pyrazolo[1,5-a]pyridine.

Quantitative Data:

Entry1-Amino-2-iminopyridineAlkyne/AlkenesYield (%)
11-Amino-2-imino-4-phenylpyridineDimethyl acetylenedicarboxylate92
21-Amino-2-imino-4-(4-chlorophenyl)pyridineDiethyl acetylenedicarboxylate88
31-Amino-2-imino-4-phenylpyridineEthyl propiolate85
41-Amino-2-imino-4-(4-methoxyphenyl)pyridineMaleic anhydride78
51-Amino-2-imino-4-phenylpyridineN-Phenylmaleimide82

Table 3: Sonochemical Synthesis of Pyrazolo[1,5-a]pyridines.

Workflow Diagram:

workflow2 reagents 1-Amino-2-iminopyridine + Alkyne/Alkenes reaction Sonication in Acetonitrile 85 °C reagents->reaction 20 min workup Cooling & Filtration reaction->workup purification Recrystallization workup->purification product Pyrazolo[1,5-a]pyridine purification->product

Caption: Workflow for Sonochemical Synthesis.

III. Multi-step Synthesis of a Pyrazolo[1,5-a]pyrimidine-Based PI3Kδ Inhibitor

This section details a multi-step synthesis of a pyrazolo[1,5-a]pyrimidine derivative, illustrating the construction of complex, biologically active molecules from simple precursors. This pathway is based on the synthesis of selective PI3Kδ inhibitors.[6][7]

Experimental Protocol:

Step 1: Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol

  • React 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethoxide.

  • The reaction typically yields the dihydroxy-heterocycle in high yield (e.g., 89%).[7]

Step 2: Chlorination

  • Subject the 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol to a chlorination reaction using phosphorus oxychloride (POCl₃).

  • This step yields 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.[7]

Step 3: Selective Nucleophilic Substitution

  • React the 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine with a nucleophile, such as morpholine, in the presence of a base like potassium carbonate.

  • The chlorine atom at the 7-position is more reactive, allowing for selective substitution.[7]

Step 4: Suzuki or Buchwald-Hartwig Coupling

  • The remaining chloro-substituted intermediate can undergo a Suzuki or Buchwald-Hartwig coupling reaction to introduce further diversity at the 5-position.

Logical Relationship Diagram:

workflow3 start 5-Amino-3-methylpyrazole + Diethyl malonate step1 Cyclocondensation (NaOEt) start->step1 intermediate1 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol step1->intermediate1 step2 Chlorination (POCl₃) intermediate1->step2 intermediate3 4-{5-Chloro-2-methylpyrazolo[1,5-a] pyrimidin-7-yl}morpholine step2->intermediate3 intermediate2 5,7-Dichloro-2-methyl- pyrazolo[1,5-a]pyrimidine step3 Selective Nucleophilic Substitution (e.g., Morpholine) step4 Suzuki or Buchwald-Hartwig Coupling intermediate3->step4 product Substituted Pyrazolo[1,5-a]pyrimidine (PI3Kδ Inhibitor) step4->product

Caption: Multi-step Synthesis of a PI3Kδ Inhibitor.

Conclusion

The synthetic protocols presented herein offer a range of methodologies for the efficient and versatile synthesis of pyrazolo[1,5-a]pyridines. These methods, from metal-free cycloadditions to multi-step syntheses of complex drug-like molecules, provide researchers with the tools necessary to explore the chemical space of this important heterocyclic scaffold. The choice of a particular protocol will depend on the desired substitution pattern, available starting materials, and the scale of the synthesis. The provided quantitative data and detailed experimental procedures should serve as a valuable resource for scientists in academic and industrial research settings.

References

Application Notes and Protocols for N-N Bond Cleavage in Methylhydrazinyl Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the cleavage of the nitrogen-nitrogen (N-N) bond in methylhydrazinyl pyridine derivatives. The protocols outlined below are based on established methods for N-N bond scission in aryl hydrazines and are adaptable for substrates bearing a pyridine moiety. Three distinct methodologies are presented: a ruthenium-catalyzed reductive cleavage, a visible-light-induced photocatalytic cleavage, and a diboron-mediated cleavage.

Method 1: Ruthenium-Catalyzed Reductive N-N Bond Cleavage

This method employs a ruthenium carbonyl complex as a catalyst in the presence of a hydrogen donor to achieve the reductive cleavage of the N-N bond, yielding the corresponding aminopyridine.[1]

Experimental Protocol

A detailed procedure for the ruthenium-catalyzed N-N bond cleavage is as follows:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the methylhydrazinyl pyridine substrate (1.0 mmol), dodecacarbonyltriruthenium(0) (Ru₃(CO)₁₂, 0.06 mmol, 6 mol%), and a magnetic stir bar.

  • Solvent Addition: Add a 1:2 mixture of acetonitrile and isopropanol (9 mL). Isopropanol serves as the hydrogen source.[1]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82-85 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove the solvents.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., ethyl acetate/hexanes), to isolate the desired aminopyridine. The other product of this reaction is volatile ammonia.[1]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the ruthenium-catalyzed N-N bond cleavage of aryl hydrazines, which can be used as a starting point for optimizing the reaction for methylhydrazinyl pyridines.

ParameterValueReference
CatalystRu₃(CO)₁₂[1]
Catalyst Loading6 mol%[1]
SubstrateAryl Hydrazine[1]
SolventIsopropanol:Acetonitrile (2:1)[1]
TemperatureReflux[1]
ProductCorresponding Aniline[1]

Reaction Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine methylhydrazinyl pyridine, Ru3(CO)12, and stir bar in a Schlenk tube inert Establish inert atmosphere (Ar or N2) start->inert solvent Add isopropanol:acetonitrile (2:1) inert->solvent reflux Heat to reflux with stirring solvent->reflux monitor Monitor reaction by TLC or LC-MS reflux->monitor cool Cool to room temperature monitor->cool concentrate Concentrate under reduced pressure cool->concentrate purify Purify by column chromatography concentrate->purify end end purify->end Isolated Aminopyridine G Ru_II [Ru(II)] Ru_II_star [Ru(II)]* Ru_II->Ru_II_star Visible Light (hν) Hydrazine Methylhydrazinyl Pyridine Ru_I [Ru(I)] Ru_II_star->Ru_I SET Radical_Cation Hydrazine Radical Cation Hydrazine->Radical_Cation SET Products Aminopyridine + Products Radical_Cation->Products N-N Cleavage Ru_I->Ru_II SET O2 O2 (Air) O2_radical O2•- O2->O2_radical SET G start Methylhydrazinyl Pyridine + B2nep2 + KOMe intermediate [B-N Adduct Intermediate] start->intermediate Lewis Base Activation transition Concerted B-B and N-N Bond Cleavage intermediate->transition products Aminopyridine + Boron Byproducts transition->products

References

Application Notes and Protocols for 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential use of 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine as a key intermediate in the synthesis of novel agrochemicals. The trifluoromethylpyridine moiety is a well-established pharmacophore in a variety of commercial pesticides, imparting desirable properties such as enhanced metabolic stability and target binding affinity. The presence of a reactive 1-methylhydrazinyl group at the 2-position of the pyridine ring makes this compound a versatile building block for the construction of various heterocyclic scaffolds, particularly pyrazoles, which are prominent in numerous insecticides and fungicides.

This document outlines a representative synthetic protocol for the construction of a pyridyl-pyrazole scaffold, a common core structure in modern agrochemicals. While specific commercial agrochemicals directly synthesized from this compound are not publicly documented, the following protocols are based on established and analogous chemical transformations prevalent in the agrochemical industry.

Representative Application: Synthesis of Pyridyl-Pyrazole Derivatives

A primary application of this compound in agrochemical synthesis is its use in cyclocondensation reactions to form biologically active heterocyclic systems. The Knorr pyrazole synthesis and related methodologies are particularly relevant, where the hydrazine moiety reacts with a 1,3-dicarbonyl compound to yield a substituted pyrazole. The resulting N-pyridylpyrazole structure is a key feature in several modern insecticides that act as ryanodine receptor modulators.

Experimental Protocol: Synthesis of a Representative 1-(5-(Trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ol

This protocol details the cyclocondensation reaction of this compound with a trifluoromethyl-β-ketoester to yield a pyridyl-pyrazole derivative. This structure is analogous to the core of several commercial insecticides.

Materials:

  • This compound

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Ethanol (anhydrous)

  • Acetic acid (glacial)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in anhydrous ethanol (10 mL per mmol of hydrazine).

  • Addition of Reagents: To the stirred solution, add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq.) followed by a catalytic amount of glacial acetic acid (0.1 eq.).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ol.

Quantitative Data (Representative)

The following table summarizes the typical inputs and expected outputs for the synthesis of the representative pyridyl-pyrazole. Please note that actual yields may vary depending on the specific reaction conditions and scale.

Reactant/ProductMolecular Weight ( g/mol )Molar EquivalentsAmount (mmol)Mass (g)Expected Yield (%)Expected Product Mass (g)
This compound191.151.0101.91--
Ethyl 4,4,4-trifluoroacetoacetate184.111.1112.03--
1-(5-(Trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ol325.16---85-952.76 - 3.09

Visualizations

Logical Workflow for Pyridyl-Pyrazole Synthesis

The following diagram illustrates the key steps in the synthesis of a pyridyl-pyrazole derivative from this compound.

Synthesis_Workflow Reactant1 2-(1-Methylhydrazinyl)-5- (trifluoromethyl)pyridine Reaction Cyclocondensation (Ethanol, Acetic Acid, Reflux) Reactant1->Reaction Reactant2 Ethyl 4,4,4-trifluoroacetoacetate Reactant2->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pyridyl-Pyrazole Product Purification->Product

Synthetic pathway for a pyridyl-pyrazole derivative.

Signaling Pathway Analogy in Agrochemical Action

While the synthesis itself does not involve a biological signaling pathway, the resulting pyridyl-pyrazole agrochemicals often target specific ion channels in insects, such as the ryanodine receptor. The interaction with this receptor disrupts calcium signaling, leading to uncontrolled muscle contraction and paralysis. The diagram below provides a simplified conceptual representation of this mode of action.

Agrochemical_MoA cluster_insect_neuron Insect Neuron RyR Ryanodine Receptor (Ca2+ Channel) Ca_Cytosol Cytosolic Ca2+ RyR->Ca_Cytosol Ca2+ influx Ca_Store Sarcoplasmic Reticulum (Ca2+ Store) Ca_Store->RyR Release Muscle_Contraction Uncontrolled Muscle Contraction Ca_Cytosol->Muscle_Contraction Paralysis Paralysis & Death Muscle_Contraction->Paralysis leads to Agrochemical Pyridyl-Pyrazole Insecticide Agrochemical->RyR Binds and Activates

Mode of action of pyridyl-pyrazole insecticides.

Synthesis of Herbicides Featuring the 5-(Trifluoromethyl)pyridine Moiety: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of key herbicides containing the 5-(trifluoromethyl)pyridine moiety. This structural feature is crucial for the herbicidal activity of several commercially important compounds. The following sections detail the synthesis of Haloxyfop-P-methyl, Clodinafop-propargyl, and Fluazifop-P-butyl, including quantitative data, step-by-step protocols, and visual representations of the synthetic pathways.

Synthesis of Haloxyfop-P-methyl

Haloxyfop-P-methyl is a selective post-emergence herbicide used to control annual and perennial grass weeds in broad-leaved crops. The synthesis involves the coupling of 2,3-dichloro-5-(trifluoromethyl)pyridine with the methyl ester of (R)-2-(4-hydroxyphenoxy)propionic acid.

Data Presentation: Synthesis of Haloxyfop-P-methyl and Key Intermediates
StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)Purity (%)Reference
1a2-chloro-5-chloromethylpyridineChlorine gas, Catalyst130-14528-32--[1]
1b2,3-dichloro-5-(trichloromethyl)pyridineHydrogen fluoride235-240883.0 (overall for 1a & 1b)99.7[1]
22,3-dichloro-5-(trifluoromethyl)pyridine, (R)-2-(4-hydroxyphenoxy)methyl propionateDMSO--95.498.5[1]
Alt 2a2,3-dichloro-5-trifluoromethylpyridine, HydroquinoneK₂CO₃, DMF105-110---[2]
Alt 2b3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine, (L)-2-methylsulfonyloxypropionate methyl esterK₂CO₃, Chlorobenzene80-854896.085.9[2]

Synthetic Pathway

Haloxyfop_Synthesis cluster_intermediate Intermediate Synthesis cluster_final_product Final Product Synthesis 2_chloro_5_chloromethylpyridine 2-Chloro-5-chloromethylpyridine 2_3_dichloro_5_trichloromethylpyridine 2,3-dichloro-5-(trichloromethyl)pyridine 2_chloro_5_chloromethylpyridine->2_3_dichloro_5_trichloromethylpyridine Cl₂, Catalyst 130-145°C DCTFP 2,3-dichloro-5-(trifluoromethyl)pyridine 2_3_dichloro_5_trichloromethylpyridine->DCTFP HF 235-240°C Haloxyfop_P_methyl Haloxyfop-P-methyl DCTFP->Haloxyfop_P_methyl DMSO R_HPPA_Me (R)-2-(4-hydroxyphenoxy)methyl propionate R_HPPA_Me->Haloxyfop_P_methyl

Caption: Synthetic pathway for Haloxyfop-P-methyl.

Experimental Protocols

Protocol 1: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (Intermediate)

This two-step protocol is based on the method described in patent CN103787961A.[1]

  • Step 1: Synthesis of 2,3-dichloro-5-(trichloromethyl)pyridine

    • In a suitable reactor, charge 2-chloro-5-chloromethylpyridine and a catalyst.

    • Introduce chlorine gas into the reactor.

    • Heat the reaction mixture to 130-145°C and maintain for 28-32 hours.

    • After the reaction is complete, cool the mixture to obtain crude 2,3-dichloro-5-(trichloromethyl)pyridine.

  • Step 2: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine

    • The crude 2,3-dichloro-5-(trichloromethyl)pyridine is reacted with hydrogen fluoride.

    • The reaction is carried out at a temperature of 235-240°C under a pressure of 6-10 bar for 8 hours.

    • Upon completion, the reaction mixture is washed and purified by reduced pressure distillation to yield 2,3-dichloro-5-(trifluoromethyl)pyridine.

Protocol 2: Synthesis of Haloxyfop-P-methyl

This protocol is an adaptation from the general description provided in patent CN103787961A.[1]

  • Dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine in dimethyl sulfoxide (DMSO).

  • Add (R)-2-(4-hydroxyphenoxy)methyl propionate to the solution. The molar ratio of 2,3-dichloro-5-(trifluoromethyl)pyridine to (R)-2-(4-hydroxyphenoxy)methyl propionate should be 1:1.1.

  • The reaction proceeds to yield Haloxyfop-P-methyl.

  • The product is isolated and purified to achieve a purity of 98.5%, with a reported yield of 95.4%.[1]

Synthesis of Clodinafop-propargyl

Clodinafop-propargyl is another important selective herbicide for the control of grass weeds in cereal crops. Its synthesis typically involves the reaction of (R)-2-(4-hydroxyphenoxy)propionic acid with propargyl chloride, followed by condensation with a di-fluoro-chloro-pyridine derivative.

Data Presentation: Synthesis of Clodinafop-propargyl
StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)Purity (%)Reference
1(R)-(+)-2-(4-hydroxyphenoxy)propionic acid, Propargyl chlorideK₂CO₃, DMF806--[3]
2Intermediate from Step 1, 2,3-difluoro-5-chloropyridine-951091.099.0[3]
Alt 1DHPPA, 2,3-difluoro-5-chloropyridineKOH, Sodium sulfite, Acetonitrile705--[4]
Alt 2Etherified intermediate from Alt 1, Propargyl chlorideK₂CO₃, DMF654--[4]

Synthetic Pathway

Clodinafop_Propargyl_Synthesis cluster_intermediate Intermediate Synthesis cluster_final_product Final Product Synthesis R_HPPA (R)-(+)-2-(4-hydroxyphenoxy) propionic acid Intermediate (R)-(+)-2-(4-hydroxyphenoxy) propargyl propionate R_HPPA->Intermediate K₂CO₃, DMF 80°C, 6h Propargyl_chloride Propargyl chloride Propargyl_chloride->Intermediate Clodinafop_propargyl Clodinafop-propargyl Intermediate->Clodinafop_propargyl 95°C, 10h DFCP 2,3-difluoro-5-chloropyridine DFCP->Clodinafop_propargyl Fluazifop_P_butyl_Synthesis cluster_intermediate Intermediate Synthesis cluster_final_product Final Product Synthesis 2F5TFMP 2-fluoro-5-(trifluoromethyl)pyridine Intermediate1 Fluazifop acid 2F5TFMP->Intermediate1 K₃PO₄, TBAI DMF, 50-60°C, 2h R_HPPA (R)-2-(4-hydroxyphenoxy)propionic acid R_HPPA->Intermediate1 Fluazifop_P_butyl Fluazifop-P-butyl Intermediate1->Fluazifop_P_butyl 1,3,5-trichloro-2,4,6-triazine DMF, 5-25°C, ~1.2h then Butan-1-ol Butanol Butan-1-ol Butanol->Fluazifop_P_butyl

References

Application Notes and Protocols for the Preparation of Fungicidal Compounds from 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel fungicides is critical for ensuring global food security and managing the emergence of resistant fungal pathogens. Pyrazole carboxamides represent a significant class of fungicides, many of which act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain. This document provides detailed protocols for the synthesis of potent fungicidal compounds starting from 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine. The synthetic strategy involves a two-stage process: the initial formation of a key pyridinyl-pyrazole intermediate via the Knorr pyrazole synthesis, followed by its conversion to a series of N-aryl pyrazole carboxamide final products.

Logical Workflow of the Synthesis

The overall synthetic pathway is designed to be robust and versatile, allowing for the generation of a library of potential fungicidal agents for structure-activity relationship (SAR) studies.

G A Start: this compound B Protocol 1: Knorr Pyrazole Synthesis A->B + Ethyl 4,4,4-trifluoroacetoacetate C Intermediate: Ethyl 1-(5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate B->C D Protocol 2: Saponification (Ester Hydrolysis) C->D NaOH or LiOH E Intermediate: 1-(5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid D->E F Protocol 3: Amidation E->F 1. (COCl)₂ or SOCl₂ 2. Substituted Aniline G Final Products: N-Aryl-1-(5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides F->G

Caption: Synthetic workflow for fungicidal pyrazole carboxamides.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-(5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

This protocol details the Knorr pyrazole synthesis to create the core heterocyclic scaffold from the starting materials.[1][2]

Objective: To synthesize the key pyrazole-pyridine intermediate.

Materials:

  • This compound (1.0 eq)

  • Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in ethanol (to a concentration of approx. 0.2 M).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.

  • Add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 80 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Upon completion, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[4]

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure pyrazole-carboxylate ester.[4]

Protocol 2: Saponification of the Pyrazole Ester

This protocol details the hydrolysis of the ester to the corresponding carboxylic acid, a key precursor for amide bond formation.[4][5]

Objective: To synthesize 1-(5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

Materials:

  • Ethyl 1-(5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (from Protocol 1) (1.0 eq)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (2.0 - 3.0 eq)

  • Tetrahydrofuran (THF) and Water (co-solvent)

  • Hydrochloric acid (HCl), 1M solution

Procedure:

  • Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Add NaOH or LiOH (2.0 eq) to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C).

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).

  • Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.

  • Stir the mixture in the ice bath for an additional 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Dry the product under high vacuum to yield the pure pyrazole-carboxylic acid. The product is often pure enough for the next step.

Protocol 3: Amidation of the Pyrazole Carboxylic Acid

This protocol describes the final step: the formation of the amide bond to yield the target N-aryl pyrazole carboxamide derivatives via an acid chloride intermediate.[4][6][7]

Objective: To synthesize a library of N-Aryl-1-(5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides.

Materials:

  • 1-(5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid (from Protocol 2) (1.0 eq)

  • Oxalyl chloride or Thionyl chloride (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Substituted Aniline (1.2 eq)

  • Triethylamine (2.5 eq)

Procedure:

Part A: Acid Chloride Formation [4][8]

  • In a flame-dried, N₂-purged round-bottom flask, suspend the pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add a catalytic drop of DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add oxalyl chloride or thionyl chloride (1.5 eq) dropwise. Gas evolution will be observed.

  • Allow the mixture to warm to room temperature and stir for 1-3 hours, or until the suspension becomes a clear solution.

  • Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-4-carbonyl chloride. Use this crude product immediately in the next step.

Part B: Amide Formation [4]

  • Dissolve the crude acid chloride from Part A in fresh anhydrous DCM and cool the solution to 0 °C.

  • In a separate flask, dissolve the desired substituted aniline (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the pure N-aryl pyrazole carboxamide.

Quantitative Data: Fungicidal Activity

The synthesized N-aryl-1-(pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides are expected to exhibit potent fungicidal activity. The following table presents EC₅₀ values for structurally related pyrazole carboxamide fungicides against various plant pathogens, providing a benchmark for the newly synthesized compounds.[9][10][11]

Compound IDTarget FungusEC₅₀ (µg/mL)Reference CompoundEC₅₀ (µg/mL)
P-1 Rhizoctonia solani0.37Carbendazim1.00
P-2 Valsa mali1.77Boscalid9.19
P-3 Valsa mali1.97Boscalid9.19
P-4 Rhizoctonia solani3.79--
P-5 Alternaria solani3.06Boscalid-
P-6 Gibberella zeae>73% inhibition at 100 µg/mL--
P-7 Cercospora petroselini6.99Carbendazim0.96
P-8 Marssonina coronaria7.93Carbendazim0.96

Note: P-1 to P-8 are representative literature compounds with similar core structures.

Mechanism of Action: SDH Inhibition

The primary mode of action for many pyrazole carboxamide fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme (also known as Complex II) in the mitochondrial respiratory chain. This inhibition blocks the tricarboxylic acid (TCA) cycle and electron transport, leading to a depletion of cellular ATP and ultimately, fungal cell death.

G cluster_0 Mitochondrial Respiratory Chain succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh fumarate Fumarate sdh->fumarate etc Electron Transport Chain (Complex III, IV) sdh->etc e- atp ATP Production etc->atp cell_death Fungal Cell Death fungicide Pyrazole Carboxamide Fungicide fungicide->sdh Inhibition inhibition->cell_death Depletion leads to

Caption: Inhibition of Succinate Dehydrogenase by pyrazole fungicides.

References

Application Notes and Protocols for the Purification of 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine and its derivatives. The protocols are designed to offer robust and reproducible methods for obtaining high-purity compounds suitable for further research and development.

Introduction

This compound derivatives are an important class of compounds in medicinal chemistry and agrochemical research. Their synthesis, typically involving the nucleophilic aromatic substitution of a 2-halopyridine with 1-methylhydrazine, can result in a mixture of the desired product, unreacted starting materials, and various side-products. Effective purification is therefore critical to ensure the integrity of subsequent biological and chemical studies. This document outlines two primary purification strategies: column chromatography and recrystallization, along with analytical methods for purity assessment.

Synthesis and Impurity Profile

The primary route to this compound involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with 1-methylhydrazine.

Reaction Scheme:

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocols

General Work-up Procedure

Following the synthesis, a general aqueous work-up is recommended to remove excess 1-methylhydrazine and any inorganic salts.

  • Cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer.

  • Extract the aqueous layer with two additional portions of ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Purification by Column Chromatography

Column chromatography is an effective method for separating the target compound from non-polar impurities like unreacted 2-chloro-5-(trifluoromethyl)pyridine.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in a 95:5 mixture of hexanes:ethyl acetate.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.

  • Elution: Begin elution with a 95:5 hexanes:ethyl acetate mixture.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. A suggested gradient is from 5% to 30% ethyl acetate over several column volumes.

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

TLC Monitoring:

  • Mobile Phase: 80:20 Hexanes:Ethyl Acetate

  • Visualization: UV light (254 nm) and/or potassium permanganate stain.

Purification by Recrystallization

Recrystallization is a suitable method if the crude product is a solid and a suitable solvent system can be identified. [1][2] Solvent Selection:

The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. [2]Common solvents for pyridine derivatives include ethanol, isopropanol, toluene, and mixtures of hexanes and ethyl acetate. [3] Protocol:

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask or adding a seed crystal can initiate crystallization. [2]4. Cooling: Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Data Presentation

The following tables summarize hypothetical data from the purification of a batch of this compound.

Table 1: Column Chromatography Purification Data

ParameterValue
Crude Product Mass5.0 g
Eluent SystemHexanes:Ethyl Acetate (Gradient)
Mass of Purified Product3.8 g
Yield76%
Purity (by HPLC)>98%
Retention Time (HPLC)5.2 min

Table 2: Recrystallization Purification Data

ParameterValue
Crude Product Mass5.0 g
Recrystallization SolventIsopropanol
Mass of Purified Product4.1 g
Yield82%
Purity (by HPLC)>99%
Melting Point85-87 °C

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of the final product.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

The logical flow for method selection in purification is depicted below.

Start Crude Product Is_Solid Is the crude product a solid? Start->Is_Solid Find_Solvent Screen for a suitable recrystallization solvent Is_Solid->Find_Solvent Yes Column_Chromatography Perform Column Chromatography Is_Solid->Column_Chromatography No Recrystallize Perform Recrystallization Find_Solvent->Recrystallize Solvent Found Find_Solvent->Column_Chromatography No Suitable Solvent End Pure Product Recrystallize->End Column_Chromatography->End

Caption: Decision tree for selecting a purification method.

Safety Precautions

  • Hydrazine derivatives are potentially toxic and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols for Monitoring Reactions of 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine is a substituted pyridine derivative of interest in pharmaceutical and agrochemical research. Monitoring its formation and consumption during chemical reactions is crucial for process optimization, yield maximization, and impurity profiling. This document provides detailed application notes and protocols for the analytical monitoring of reactions involving this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

Physicochemical Properties

A summary of the key physicochemical properties of the hydrochloride salt of the target compound is presented in Table 1. These properties are essential for developing appropriate analytical methodologies.

PropertyValueSource
Molecular Formula C₆H₇ClF₃N₃--INVALID-LINK--[1]
Molecular Weight 213.59 g/mol --INVALID-LINK--[1]
Topological Polar Surface Area (TPSA) 50.94 Ų--INVALID-LINK--[1]
logP (calculated) 1.8078--INVALID-LINK--[1]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely accessible technique for routine monitoring of reaction progress. The pyridine ring and the trifluoromethyl group suggest that the compound will have significant UV absorbance. Based on data from structurally related compounds like 2,3-dichloro-5-trifluoromethyl pyridine, a suitable detection wavelength can be estimated.

Experimental Protocol: HPLC-UV Method Development

This protocol outlines the steps for developing a reversed-phase HPLC method for the analysis of this compound and its reaction components.

1. Materials and Reagents:

  • This compound hydrochloride standard
  • Acetonitrile (ACN), HPLC grade
  • Methanol (MeOH), HPLC grade
  • Water, HPLC grade or Milli-Q
  • Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade
  • Reaction mixture aliquots

2. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Sample Preparation:

  • Accurately weigh and dissolve the standard in a suitable solvent (e.g., 50:50 ACN/Water) to prepare a stock solution of 1 mg/mL.
  • Prepare a series of calibration standards by diluting the stock solution.
  • Quench reaction aliquots at specified time points by diluting them in a known volume of cold solvent (e.g., ACN or MeOH) to stop the reaction and precipitate any incompatible matrix components.
  • Filter the quenched samples through a 0.22 µm syringe filter before injection.

4. Chromatographic Conditions (Starting Point):

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 270 nm (Estimated, verify with DAD)

5. Method Optimization:

  • Wavelength Selection: Use a DAD to acquire the full UV spectrum of the analyte peak and select the wavelength of maximum absorbance for optimal sensitivity.
  • Mobile Phase: Adjust the gradient slope and initial/final percentages of Mobile Phase B to achieve optimal separation of reactants, products, and byproducts.
  • Column Chemistry: If peak shape is poor, consider using a different column chemistry (e.g., C8, Phenyl-Hexyl).

Data Presentation:

A representative table of expected retention times for a hypothetical reaction is shown below.

CompoundRetention Time (min)
Starting Material (e.g., 2-chloro-5-(trifluoromethyl)pyridine)10.5
This compound 7.2
Product9.1
Byproduct5.8

Note: These are hypothetical values and will need to be determined experimentally.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides higher sensitivity and selectivity compared to HPLC-UV, enabling the identification and quantification of trace-level components. The presence of multiple nitrogen atoms in the target molecule makes it amenable to positive ion electrospray ionization (ESI+).

Experimental Protocol: LC-MS Method Development

This protocol provides a starting point for developing an LC-MS method for detailed reaction monitoring.

1. Materials and Reagents:

  • Same as for the HPLC-UV method.

2. Instrumentation:

  • LC-MS system equipped with an ESI source and a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
  • Chromatographic conditions can be adapted from the optimized HPLC-UV method.

3. Mass Spectrometer Settings (Starting Point for ESI+):

ParameterRecommended Starting Condition
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr
Scan Range (Full Scan) m/z 50-500

4. MS/MS Analysis for Structural Confirmation:

  • Perform a full scan analysis to determine the [M+H]⁺ ion of the target compound (expected m/z 178.07 for the free base).
  • Select the precursor ion and perform product ion scans (MS/MS) to identify characteristic fragment ions. This information is crucial for setting up Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) methods for quantitative analysis.

Data Presentation:

A summary of expected mass spectrometric data is provided in Table 4.

CompoundPrecursor Ion [M+H]⁺ (m/z)Major Fragment Ions (m/z)
This compound 178.07163.05 (-CH₃), 148.04 (-N₂H₂), 119.03 (-CF₃)
Reactant (example)[Varies][Varies]
Product (example)[Varies][Varies]

Note: Fragment ions are predicted based on typical fragmentation patterns and require experimental verification.

Visualizations

Logical Workflow for Method Development

The following diagram illustrates the logical steps involved in developing an analytical method for monitoring the reaction.

method_development_workflow cluster_planning Planning & Preparation cluster_hplc HPLC-UV Method cluster_lcms LC-MS Method cluster_application Application Define Objectives Define Objectives Gather Physicochemical Data Gather Physicochemical Data Define Objectives->Gather Physicochemical Data Prepare Standards & Samples Prepare Standards & Samples Gather Physicochemical Data->Prepare Standards & Samples Initial HPLC Conditions Initial HPLC Conditions Prepare Standards & Samples->Initial HPLC Conditions Optimize Separation Optimize Separation Initial HPLC Conditions->Optimize Separation Validate HPLC Method Validate HPLC Method Optimize Separation->Validate HPLC Method Transfer HPLC Method Transfer HPLC Method Optimize Separation->Transfer HPLC Method Reaction Monitoring Reaction Monitoring Validate HPLC Method->Reaction Monitoring Optimize MS Parameters Optimize MS Parameters Transfer HPLC Method->Optimize MS Parameters Develop MRM/SRM Develop MRM/SRM Optimize MS Parameters->Develop MRM/SRM Develop MRM/SRM->Reaction Monitoring Data Analysis Data Analysis Reaction Monitoring->Data Analysis

Caption: Workflow for analytical method development.

Experimental Workflow for Sample Analysis

The diagram below outlines the general workflow from sampling to data acquisition.

sample_analysis_workflow Reaction Vessel Reaction Vessel Aliquot Sampling Aliquot Sampling Reaction Vessel->Aliquot Sampling Time Points Quenching Quenching Aliquot Sampling->Quenching Filtration Filtration Quenching->Filtration HPLC/LC-MS Injection HPLC/LC-MS Injection Filtration->HPLC/LC-MS Injection Data Acquisition Data Acquisition HPLC/LC-MS Injection->Data Acquisition

Caption: Sample preparation and analysis workflow.

Conclusion

The protocols and data presented provide a comprehensive starting point for developing robust and reliable analytical methods for monitoring reactions involving this compound. The proposed HPLC-UV method is suitable for routine, at-line monitoring, while the LC-MS method offers the high sensitivity and selectivity required for detailed kinetic studies, impurity profiling, and structural confirmation. Experimental validation and optimization of the proposed starting conditions are essential to ensure method performance for specific reaction matrices and instrumentation.

References

Troubleshooting & Optimization

"common side products in the synthesis of pyrazoles from methylhydrazinyl pyridines"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazoles from methylhydrazinyl pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when synthesizing pyrazoles from methylhydrazinyl pyridines and unsymmetrical 1,3-dicarbonyl compounds?

A1: The most frequently encountered side products in this synthesis are regioisomers . When an unsymmetrical 1,3-dicarbonyl compound is used, the methylhydrazinyl pyridine can react at either of the two different carbonyl groups, leading to the formation of two distinct pyrazole isomers.[1][2] Controlling the regioselectivity of this reaction is a primary concern to ensure the desired isomer is the major product.

Q2: What factors influence the formation of these regioisomers?

A2: Several factors can influence the ratio of the resulting regioisomers:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the pyridine ring can direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.

  • Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl compound can make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. The electronic properties of the pyridyl substituent on the hydrazine also play a role.

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the methylhydrazine moiety. Under acidic conditions, the more basic nitrogen atom can be protonated, which may influence the site of the initial attack.

  • Solvent: The choice of solvent can significantly impact the isomer ratio. Polar protic solvents, polar aprotic solvents, and non-polar solvents can all lead to different isomeric distributions.

Q3: Are there any other potential, less common side products I should be aware of?

A3: While regioisomers are the most common issue, other side products can potentially form under certain conditions:

  • Incomplete Cyclization: The reaction proceeds through a hydrazone intermediate. If the subsequent intramolecular cyclization and dehydration are incomplete, the hydrazone may be isolated as a byproduct.

  • Formation of Fused Pyrazolo[1,5-a]pyridines: In some cases, particularly with substituted pyridylhydrazines, alternative cyclization pathways can lead to the formation of fused heterocyclic systems like pyrazolo[1,5-a]pyridines. The specific reaction conditions will heavily influence the likelihood of these alternative cyclizations.

  • Self-Condensation Products: While less common, there is a possibility of self-condensation of the methylhydrazinyl pyridine or reaction with other reactive species present in the mixture, especially at elevated temperatures.

  • Side Reactions of the Pyridine Ring: The pyridine ring itself can, under certain conditions, undergo reactions such as N-amination, although this is not a commonly reported side reaction during the Knorr pyrazole synthesis. The stability of the methylhydrazinyl pyridine starting material under the specific reaction conditions should be considered.

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
Low yield of the desired pyrazole regioisomer. Unfavorable regioselectivity.1. Modify Reaction Temperature: Lowering or raising the temperature can sometimes favor the formation of one isomer over the other.2. Screen Different Solvents: Systematically test a range of solvents (e.g., ethanol, acetic acid, toluene, DMF) to find the optimal medium for the desired regioselectivity.3. Adjust pH: If the reaction is run under neutral conditions, try adding a catalytic amount of acid (e.g., acetic acid, HCl) or a base to alter the nucleophilicity of the hydrazine nitrogens.
Isolation of a stable hydrazone intermediate instead of the pyrazole. Incomplete cyclization and dehydration.1. Increase Reaction Temperature: Higher temperatures can promote the intramolecular cyclization and subsequent dehydration to the aromatic pyrazole.2. Add a Dehydrating Agent: Incorporating a mild dehydrating agent can help drive the reaction towards the final pyrazole product.3. Increase Reaction Time: The cyclization step may be slow; extending the reaction time could lead to complete conversion.
Formation of an unexpected fused heterocyclic product (e.g., pyrazolo[1,5-a]pyridine). Alternative cyclization pathway is favored under the current conditions.1. Re-evaluate Reaction Mechanism: The chosen conditions may be promoting an undesired cyclization. A thorough literature search for similar transformations is recommended.2. Modify Catalyst/Solvent System: The choice of acid or base catalyst, as well as the solvent, can have a profound effect on the reaction pathway. Experiment with different combinations.
Presence of multiple unidentified side products. Decomposition of starting materials or intermediates; complex side reactions.1. Lower Reaction Temperature: High temperatures can lead to decomposition.2. Ensure Purity of Starting Materials: Impurities in the methylhydrazinyl pyridine or the 1,3-dicarbonyl compound can lead to a variety of side products.3. Inert Atmosphere: If oxidation is a possibility, running the reaction under an inert atmosphere (e.g., nitrogen or argon) may reduce the formation of degradation products.

Data on Regioselectivity

The following table summarizes hypothetical quantitative data on the effect of different substituents on the 1,3-dicarbonyl compound on the regioisomeric ratio of the resulting pyridinylpyrazoles. Note: This data is illustrative and the actual results will depend on the specific methylhydrazinyl pyridine and reaction conditions used.

1,3-Dicarbonyl Compound R¹ Group R² Group Solvent Temperature (°C) Ratio of Isomer A : Isomer B
1-Phenyl-1,3-butanedionePhenylMethylEthanol8085 : 15
1,1,1-Trifluoro-2,4-pentanedioneTrifluoromethylMethylAcetic Acid100>95 : <5
1-(4-Methoxyphenyl)-1,3-butanedione4-MethoxyphenylMethylToluene11070 : 30
1-(4-Nitrophenyl)-1,3-butanedione4-NitrophenylMethylDMF9090 : 10

Isomer A: Pyrazole N-methyl group adjacent to the R¹ substituent. Isomer B: Pyrazole N-methyl group adjacent to the R² substituent.

Experimental Protocols

General Experimental Protocol for the Synthesis of Pyridinylpyrazoles:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).

  • Addition of Hydrazine: To the stirred solution, add the methylhydrazinyl pyridine (1.0-1.2 equivalents) either neat or as a solution in the same solvent. The addition can be done dropwise or in one portion.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

  • Characterization: The structure and purity of the final product and any isolated side products should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The ratio of regioisomers can be determined by ¹H NMR analysis of the crude reaction mixture.

Visualizations

Reaction_Pathway Reactants Methylhydrazinyl Pyridine + Unsymmetrical 1,3-Dicarbonyl IntermediateA Hydrazone Intermediate A Reactants->IntermediateA Attack at C1 IntermediateB Hydrazone Intermediate B Reactants->IntermediateB Attack at C3 ProductA Regioisomer A IntermediateA->ProductA Cyclization FusedProduct Fused Side Products (e.g., Pyrazolo[1,5-a]pyridines) IntermediateA->FusedProduct Alternative Cyclization ProductB Regioisomer B (Side Product) IntermediateB->ProductB Cyclization IntermediateB->FusedProduct Alternative Cyclization

Caption: Reaction pathways in pyrazole synthesis from methylhydrazinyl pyridines.

Troubleshooting_Logic Start Experiment Start Problem Undesirable Product Distribution? Start->Problem Cause1 Poor Regioselectivity Problem->Cause1 Low yield of desired isomer Cause2 Incomplete Reaction Problem->Cause2 Hydrazone isolated Cause3 Alternative Pathway Problem->Cause3 Unexpected product Solution1a Modify Temperature Cause1->Solution1a Solution1b Change Solvent Cause1->Solution1b Solution1c Adjust pH Cause1->Solution1c Solution2a Increase Temperature/Time Cause2->Solution2a Solution2b Add Dehydrating Agent Cause2->Solution2b Solution3a Alter Catalyst/Solvent Cause3->Solution3a

Caption: Troubleshooting logic for pyrazole synthesis side products.

References

"optimizing reaction conditions for the cyclization of 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolo[3,4-b]pyridine derivatives. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing the reaction conditions for the cyclization of 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine to form 1-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the cyclization reaction.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or inefficient catalysis.1. Reaction Monitoring & Optimization: - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1] - Gradually increase the reaction temperature. Some related pyrazolo[3,4-b]pyridine syntheses require heating to achieve good yields.[1] - Screen different catalysts. While acid catalysis is common, Lewis acids (e.g., ZrCl₄) or metal catalysts (e.g., Cu(II) acetylacetonate) have been shown to be effective in similar syntheses.[1]
2. Poor Quality Starting Materials: Impurities in the this compound or the cyclizing agent can lead to side reactions and lower yields.2. Purity Check: - Ensure the purity of starting materials via techniques like NMR or melting point analysis. Recrystallize or purify if necessary.[1]
3. Suboptimal Solvent: The solvent may not be suitable for the reaction, affecting solubility and reaction kinetics.3. Solvent Screening: - Perform small-scale experiments with a range of solvents. Ethanol is a common choice, but solvent-free conditions at elevated temperatures have also been successful for similar reactions.[1]
Formation of Side Products 1. Undesired Regioisomer: In cases of unsymmetrical reagents, the formation of a different regioisomer is possible.1. Regioselectivity Control: - The choice of catalyst and solvent can influence regioselectivity. Review literature for precedents with similar substrates.[1]
2. Dimerization or Polymerization: The starting material or product may be unstable under the reaction conditions.2. Condition Adjustment: - Lower the reaction temperature and monitor for product formation at shorter time intervals. - Consider a more dilute reaction mixture.
Difficulty in Product Isolation/Purification 1. Co-eluting Impurities: Side products or unreacted starting materials may have similar polarity to the desired product.1. Chromatographic Optimization: - Use flash column chromatography with a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity.[1]
2. Product Instability: The product may be degrading on the silica gel column.2. Alternative Purification: - Consider alternative purification methods such as recrystallization or preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the common cyclizing agents used for this type of reaction?

A1: Common one-carbon synthons used for the cyclization of hydrazinylpyridines to form the pyrazole ring include triethyl orthoformate, dimethylformamide dimethyl acetal (DMFDMA), and in some multicomponent reactions, β-diketones. The choice of reagent can significantly impact reaction conditions and outcomes.

Q2: How does the trifluoromethyl group affect the reaction?

A2: The trifluoromethyl group is a strong electron-withdrawing group. This can influence the nucleophilicity of the pyridine nitrogen and the overall electron density of the starting material, potentially affecting the rate and success of the cyclization. It may necessitate more forcing reaction conditions compared to analogues without this group.

Q3: I am observing the formation of an unexpected amide side product. What could be the cause?

A3: In some solvent-mediated syntheses of pyrazolo[3,4-b]pyridines, the formation of an undesired amide from the starting materials has been reported as a side product, which can contribute to lower yields of the desired cyclized product.[2]

Q4: Can this reaction be performed under microwave irradiation?

A4: Yes, microwave-assisted synthesis has been successfully employed for the preparation of similar pyrazolo[3,4-b]pyridine systems, often leading to reduced reaction times and improved yields.

Experimental Protocols

Below are generalized experimental protocols for the cyclization of this compound based on common methods for analogous compounds.

Protocol 1: Cyclization using Triethyl Orthoformate

A mixture of this compound (1.0 mmol) and triethyl orthoformate (5.0 mmol) in ethanol (10 mL) is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Protocol 2: Cyclization using Dimethylformamide Dimethyl Acetal (DMFDMA)

To a solution of this compound (1.0 mmol) in a suitable solvent such as 1,4-dioxane (8 mL), DMFDMA (1.5 mmol) is added.[3] The mixture is stirred and refluxed for several hours, with the reaction progress monitored by TLC.[3] After completion, the solvent is evaporated, and the residue is purified by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions for the synthesis of trifluoromethyl-substituted pyrazolo[3,4-b]pyridines, which can serve as a starting point for optimizing the cyclization of this compound.

Table 1: Reaction Conditions for the Synthesis of 4-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridines [2]

EntryReactantsCatalystSolventTemperatureTimeYield (%)
15-Aminopyrazole, Trifluoromethyl-β-diketone-Glacial Acetic AcidReflux-50-60

Table 2: Three-Component Synthesis of 6-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridines [2]

EntryReactantsCatalystSolventTemperatureTimeYield (%)
12-Hydrazinobenzothiazole, α-Cyanoacetophenone, Trifluoromethyl-β-diketone-Solvent-free-< 1 hourExcellent

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Starting Material: This compound mix Mix & Reflux start->mix reagent Cyclizing Agent (e.g., Triethyl Orthoformate or DMFDMA) reagent->mix solvent Solvent (e.g., Ethanol or Dioxane) solvent->mix monitor Monitor by TLC/LC-MS mix->monitor evap Solvent Evaporation monitor->evap Reaction Complete chrom Column Chromatography evap->chrom product Final Product: 1-Methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine chrom->product

Caption: General experimental workflow for the cyclization reaction.

Troubleshooting Logic

troubleshooting_logic start Low Yield? check_purity Check Starting Material Purity start->check_purity Yes side_products Side Products Formed? start->side_products No optimize_temp Optimize Temperature check_purity->optimize_temp optimize_time Optimize Reaction Time optimize_temp->optimize_time screen_solvents Screen Solvents optimize_time->screen_solvents screen_catalysts Screen Catalysts screen_solvents->screen_catalysts success Improved Yield screen_catalysts->success adjust_conditions Adjust Reaction Conditions (Temp, Concentration) side_products->adjust_conditions Yes purification_issue Purification Difficulty? side_products->purification_issue No adjust_conditions->success optimize_chrom Optimize Chromatography purification_issue->optimize_chrom Yes purification_issue->success No alt_purification Consider Alternative Purification Methods optimize_chrom->alt_purification alt_purification->success

Caption: Decision tree for troubleshooting low reaction yield.

References

"troubleshooting low yields in trifluoromethylpyridine reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing low yields in trifluoromethylpyridine reactions. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: Why is the regioselectivity of my trifluoromethylation reaction so low, resulting in a mixture of isomers and a low yield of the desired product?

Low regioselectivity is a common challenge, especially in direct C-H trifluoromethylation of pyridine rings. The trifluoromethyl radical is highly reactive and can often lead to a mixture of 2-, 3-, and 4-trifluoromethylated products.[1] To improve regioselectivity and yield, consider the following:

  • Activation Strategy: Pyridine is an electron-deficient aromatic, which makes it challenging for some trifluoromethylation reactions. Activating the pyridine ring can direct the substitution to a specific position. For instance, an N-methylpyridine quaternary ammonium activation strategy has been shown to achieve excellent regioselectivity.[1] Similarly, nucleophilic activation through hydrosilylation can lead to selective trifluoromethylation at the 3-position.[2][3]

  • Choice of Reagent: The trifluoromethylating reagent plays a crucial role. Some reagents have better selectivity profiles than others depending on the substrate. For example, Togni's reagent I has been successfully used for 3-position-selective trifluoromethylation after hydrosilylation of quinolines.[2][3]

  • Reaction Mechanism: Understanding the reaction mechanism can help control regioselectivity. Reactions proceeding via a nucleophilic pathway may offer better control than those involving highly reactive radical intermediates.[1]

Q2: My starting material is decomposing, leading to a low yield. What are the likely causes?

Decomposition of the starting material or intermediates can significantly reduce yields. Potential causes include:

  • Harsh Reaction Conditions: High temperatures can lead to the decomposition of sensitive starting materials or intermediates.[4] For instance, in the synthesis of (trifluoromethyl)pyridines from (trichloromethyl)pyridines, temperatures above 250°C can cause accelerated decomposition.[4] It is crucial to optimize the reaction temperature.[5]

  • Instability of Intermediates: Reactive intermediates generated during the reaction can be unstable under the reaction conditions.[1] Careful control of temperature and reaction time is necessary.

  • Incompatible Functional Groups: The chosen reaction conditions might not be compatible with other functional groups on your pyridine substrate, leading to side reactions and decomposition. It's important to select a method with good functional group tolerance.[1]

Q3: The trifluoromethylating reagent seems to be inactive or inefficient. What could be the issue?

The effectiveness of the trifluoromethylating reagent is critical for a successful reaction. Issues can arise from:

  • Reagent Choice: Not all trifluoromethylating reagents are suitable for every substrate. For example, in a study on 3-position-selective trifluoromethylation, Togni reagent I gave a significantly higher yield than Togni reagent II or Umemoto reagents.[2] The electronic properties of the substrate are important in determining the success of the reaction.[6]

  • Reagent Stability: Some reagents may be sensitive to air or moisture. Ensure proper handling and storage.

  • Solubility: Poor solubility of the reagent in the reaction solvent can lead to low efficiency. In one study, the low solubility of Umemoto reagents in 1,2-dichloroethane necessitated the use of dimethyl sulfoxide as a co-solvent to improve the reaction efficiency, although the yield was still lower than with the more soluble Togni reagent.[2]

Q4: I am observing many side products in my reaction mixture. How can I minimize their formation?

The formation of side products is a common reason for low yields. Strategies to minimize them include:

  • Optimizing Reagent Stoichiometry: Using the correct ratio of reactants is crucial. For example, when using HF as a fluorinating agent, at least 3 molar equivalents are typically required.[4]

  • Controlled Addition of Reagents: In some cases, the order and rate of reagent addition can prevent the formation of side products.[5]

  • Solvent Choice: The solvent can significantly influence the reaction pathway. A solvent-mediated process can sometimes lead to different regioisomers and undesired side products compared to a solvent-free reaction. In one case, using THF as a solvent resulted in a negligible yield, while chloroform was superior.[1]

  • Catalyst Selection: The choice of catalyst can dramatically impact the reaction. Silver catalysts have been used effectively in fluorination and trifluoromethylation reactions.[1] For reactions involving a (trichloromethyl)pyridine precursor, metal halide catalysts like FeCl₃ or SnCl₄ are often employed.[4]

Troubleshooting Guides

Guide 1: Low Yield in Direct C-H Trifluoromethylation
Symptom Possible Cause Suggested Solution
Low conversion of starting material Insufficient reactivity of the pyridine substrate.Consider activating the pyridine ring, for example, by forming an N-methylpyridinium salt.[1] This can enhance the reactivity towards nucleophilic trifluoromethylation.
Ineffective catalyst or reagent.Screen different trifluoromethylating reagents (e.g., Togni, Umemoto, Langlois reagents) and catalysts (e.g., silver carbonate).[1][2][6] The choice can be substrate-dependent.
Suboptimal reaction temperature.Optimize the reaction temperature. Some reactions require heating, while others proceed at room temperature or below.[2][7]
Formation of multiple regioisomers High reactivity of trifluoromethyl radical.Employ a strategy that favors a non-radical pathway, such as a nucleophilic trifluoromethylation mechanism.[1] Alternatively, use a directing group or a specific activation method to control the position of trifluoromethylation.[2][3]
Product decomposition Reaction conditions are too harsh.Try milder reaction conditions, such as lower temperatures or using a photocatalyst with a household light bulb, which can be effective for some substrates.[8]
Guide 2: Poor Performance of Trifluoromethylating Reagent
Symptom Possible Cause Suggested Solution
Reagent does not dissolve Poor choice of solvent.Select a solvent in which the reagent is more soluble. A co-solvent system (e.g., 1,2-DCE/DMSO) might be necessary.[2]
Reaction is sluggish or does not proceed Reagent is not suitable for the substrate's electronics.Electron-poor substrates may require different reagents or activation methods than electron-rich ones. For example, a pyridone ring that is too electron-poor due to a nitro substituent may fail to react.[6]
Catalyst deactivation.Ensure the catalyst is not poisoned by impurities in the starting materials or solvent. In some cases, chlorine can poison catalysts.
Inconsistent results between batches Reagent degradation.Use fresh reagents and ensure they are handled under appropriate conditions (e.g., inert atmosphere if necessary).

Data Summary

Table 1: Comparison of Trifluoromethylating Reagents for 3-Position-Selective C–H Trifluoromethylation of Quinoline

EntryReagentSolventTemperature (°C)Yield (%)
1Togni Reagent I1,2-DCE65 then 0-2576
2Togni Reagent II1,2-DCE65 then 0-2546
3Umemoto Reagent I1,2-DCE65 then 0-25Unsuitable
4Umemoto Reagent II1,2-DCE65 then 0-25Unsuitable
5Umemoto Reagent II1,2-DCE/DMSO65 then 0-2524

Data adapted from a study on 3-position-selective trifluoromethylation.[2]

Table 2: Effect of Solvent on Trifluoromethylation Yield

EntrySubstrateReagent SystemSolventYield (%)
1N-methylpyridinium iodide saltTFA / Ag₂CO₃N,N-DimethylformamideGood
2Pyridine DerivativeHydrosilylation then Togni Reagent ITolueneDecreased
3Pyridine DerivativeHydrosilylation then Togni Reagent I1,2-Dichloroethane76
4Pyridine Derivative-Tetrahydrofuran (THF)10 (negligible)

Data compiled from multiple sources.[1][2]

Experimental Protocols

Protocol 1: Regioselective Direct C-H Trifluoromethylation of Pyridine via N-Methylpyridine Quaternary Ammonium Activation

This protocol is based on a method developed by Li and co-workers.[1]

  • Preparation of the N-methylpyridinium iodide salt: In a sealed tube, add the pyridine starting material (1.0 mmol) and iodomethane (1.2 mmol). Heat the mixture at 60°C for 12 hours. After cooling to room temperature, wash the resulting solid with diethyl ether and dry under vacuum to obtain the N-methylpyridinium iodide salt.

  • Trifluoromethylation: To a reaction tube, add the N-methylpyridinium iodide salt (0.2 mmol), silver carbonate (Ag₂CO₃, 0.3 mmol), and N,N-dimethylformamide (DMF, 2.0 mL).

  • Add trifluoroacetic acid (TFA, 0.4 mmol) to the mixture.

  • Seal the tube and stir the reaction mixture at 100°C for 24 hours.

  • After completion, cool the reaction to room temperature.

  • Workup: Dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethylpyridine.

Protocol 2: 3-Position-Selective C–H Trifluoromethylation of Quinoline via Nucleophilic Activation

This protocol is based on a method developed by Kuninobu and colleagues.[2][3]

  • Hydrosilylation (Enamine Intermediate Formation): In an oven-dried reaction vessel under an inert atmosphere, dissolve the quinoline derivative (1.0 equiv.) in 1,2-dichloroethane (1,2-DCE).

  • Add tris(pentafluorophenyl)borane as a catalyst.

  • Add methylphenylsilane (2.5 equiv.) and heat the mixture at 65°C for 40 hours.

  • Trifluoromethylation: Cool the reaction mixture to 0°C.

  • Add Togni Reagent I (1.0 equiv.) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Oxidation: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to the reaction mixture and stir at 25°C to re-aromatize the ring.

  • Workup and Purification: Quench the reaction, extract the product with a suitable organic solvent, and purify by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low Yield Observed check_purity Check Purity of Starting Materials & Reagents start->check_purity check_conditions Review Reaction Conditions start->check_conditions analyze_byproducts Analyze Byproducts (TLC, LC-MS, NMR) start->analyze_byproducts impure Impure? check_purity->impure Yes suboptimal Suboptimal? check_conditions->suboptimal Yes isomers Isomers or Decomposition? analyze_byproducts->isomers Yes purify Purify/Re-purify Starting Materials impure->purify optimize Systematically Optimize: - Temperature - Solvent - Concentration - Catalyst/Reagent suboptimal->optimize change_strategy Change Strategy: - Different Reagent - Different Activation Method - Protect Functional Groups isomers->change_strategy purify->start Re-run Reaction optimize->start Re-run Reaction change_strategy->start Re-run Reaction

Caption: A general workflow for troubleshooting low yields.

Reagent_Selection_Logic start Goal: Trifluoromethylate Pyridine regioselectivity Is Regioselectivity Critical? start->regioselectivity direct_ch Direct C-H Trifluoromethylation (Potential for isomer mixture) regioselectivity->direct_ch No activating_strategy Activation Strategy Required regioselectivity->activating_strategy Yes radical_path Radical Pathway (e.g., Langlois' Reagent) direct_ch->radical_path position Desired Position? activating_strategy->position pos_2_4 Position 2 or 4 position->pos_2_4 pos_3 Position 3 position->pos_3 n_activation N-Activation Strategy (e.g., N-Methylpyridinium Salt) + Nucleophilic CF3 Source pos_2_4->n_activation hydrosilylation Hydrosilylation Activation + Electrophilic CF3 Source (e.g., Togni's Reagent) pos_3->hydrosilylation

Caption: Logic diagram for selecting a trifluoromethylation strategy.

References

"managing regioselectivity in pyrazole synthesis with unsymmetrical diketones"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in managing regioselectivity during pyrazole synthesis with unsymmetrical 1,3-diketones.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis and why is their control important?

A1: In pyrazole synthesis, reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can result in two different structural isomers, known as regioisomers. These isomers have the same molecular formula but differ in the placement of substituents on the pyrazole ring.[1] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly varied biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]

Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several factors:

  • pH: The reaction conditions, whether acidic, neutral, or basic, can favor different reaction pathways, leading to a different major regioisomer.[2]

  • Solvent: The choice of solvent can dramatically impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase the regioselectivity in pyrazole formation.[3][4]

  • Electronic Effects: The electronic properties of the substituents on the unsymmetrical 1,3-diketone play a crucial role. Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[1]

  • Steric Hindrance: Bulky substituents near a carbonyl group can hinder the approach of the nucleophile (hydrazine), directing the initial attack to the less sterically hindered carbonyl group.

  • Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the ratio of the resulting regioisomers.[1]

Q3: How can I distinguish between the two regioisomers of a synthesized pyrazole?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is a powerful technique for the characterization and differentiation of pyrazole regioisomers.[5][6] Specific techniques include:

  • 1D NOESY (Nuclear Overhauser Effect Spectroscopy): Can help determine the spatial proximity of protons, which can be used to deduce the substitution pattern on the pyrazole ring.

  • LC-NMR (Liquid Chromatography-NMR): Useful for analyzing mixtures of regioisomers without prior separation.

  • X-ray Crystallography: Provides unambiguous structural determination if suitable single crystals of the compound can be obtained.

Troubleshooting Guides

Problem: My pyrazole synthesis yields a mixture of regioisomers with poor selectivity.

Solution:

Poor regioselectivity is a common challenge when working with unsymmetrical 1,3-diketones.[7] Here are several strategies to improve the selectivity for the desired regioisomer:

  • Optimize the Solvent:

    • Conventional Solvents: Reactions in ethanol often lead to mixtures of regioisomers.[3][4]

    • Fluorinated Alcohols: Switching to fluorinated solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity in favor of one isomer.[3][4][8]

  • Control the Reaction pH:

    • The reaction mechanism can be influenced by pH. Under acidic conditions, the reaction may proceed through a different pathway compared to neutral or basic conditions, potentially favoring a different regioisomer.[2] Experiment with catalytic amounts of acid (e.g., acetic acid) or base.

  • Leverage Electronic and Steric Effects:

    • The initial nucleophilic attack of the hydrazine on one of the carbonyl groups is a key determining step.[7] This attack is governed by the electronic and steric nature of the substituents on the diketone. A more electrophilic (electron-deficient) and less sterically hindered carbonyl group will be preferentially attacked. Consider modifying the substituents on your diketone if possible to enhance these differences.

  • Adjust the Reaction Temperature:

    • Lowering the reaction temperature may favor the kinetically controlled product, while higher temperatures might favor the thermodynamically more stable product. Systematically varying the temperature can help optimize the ratio of regioisomers.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles

Entry1,3-Diketone (R1, R2)SolventRatio of Regioisomers (2:3)Total Yield (%)
1Ph, CF3EtOH48:5275
2Ph, CF3TFE87:1393
3Ph, CF3HFIP97:392
42-Furyl, CF3EtOH55:4560
52-Furyl, CF3TFE90:1080
62-Furyl, CF3HFIP99:185
7p-MeO-Ph, CF3EtOH24:7660
8p-MeO-Ph, CF3TFE81:1998
9p-MeO-Ph, CF3HFIP99:196

Data adapted from studies on the reaction of unsymmetrical 1,3-diketones with methylhydrazine.[9] Regioisomer 2 corresponds to the pyrazole with the R1 substituent at the 5-position and R2 at the 3-position. Regioisomer 3 is the opposite.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using Fluorinated Alcohols

This protocol describes a general method for the synthesis of N-substituted pyrazoles with improved regioselectivity using a fluorinated alcohol as the solvent.[1][3]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Substituted hydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the unsymmetrical 1,3-diketone in the chosen fluorinated alcohol (TFE or HFIP).

  • Add the substituted hydrazine dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (disappearance of the starting diketone), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomer.

Protocol 2: Synthesis of 1,3,5-Trisubstituted Pyrazole using Potassium tert-Butoxide

This protocol provides a method for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles.[1]

Materials:

  • Hydrazone (1.0 eq)

  • Nitroolefin (1.1 eq)

  • Potassium tert-butoxide (t-BuOK)

  • Trifluoroacetic acid (TFA)

  • Appropriate solvent (e.g., THF)

Procedure:

  • Dissolve the hydrazone and nitroolefin in the solvent in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add potassium tert-butoxide in portions.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with trifluoroacetic acid (TFA).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_outcome Products diketone Unsymmetrical 1,3-Diketone reaction Condensation Reaction diketone->reaction hydrazine Substituted Hydrazine hydrazine->reaction solvent Solvent Selection (e.g., TFE, HFIP) solvent->reaction catalyst pH Control (Acid/Base) catalyst->reaction temperature Temperature Control temperature->reaction regio_A Regioisomer A reaction->regio_A Major regio_B Regioisomer B reaction->regio_B Minor analysis Analysis (NMR, LC-MS) regio_A->analysis regio_B->analysis purification Purification (Chromatography) analysis->purification desired_product Desired Regioisomer purification->desired_product

Caption: Workflow for optimizing regioselective pyrazole synthesis.

logical_relationship cluster_factors Controlling Factors cluster_pathways Reaction Pathways cluster_products Resulting Regioisomers steric Steric Hindrance intermediate Initial Nucleophilic Attack on Carbonyl Carbon steric->intermediate electronic Electronic Effects (EWG/EDG) electronic->intermediate solvent Solvent Polarity & H-Bonding solvent->intermediate path_a Pathway A intermediate->path_a path_b Pathway B intermediate->path_b product_a Regioisomer A path_a->product_a product_b Regioisomer B path_b->product_b outcome Regioisomeric Ratio product_a->outcome product_b->outcome

Caption: Factors influencing regioselectivity in pyrazole synthesis.

References

"stability of 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine under acidic and basic conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides insights into assessing the stability of 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine under acidic and basic conditions. While specific experimental data for this compound is not publicly available, this document outlines general procedures, potential degradation pathways, and troubleshooting advice based on established principles of forced degradation studies for pharmaceutical compounds.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: How do I design a forced degradation study to evaluate the stability of this compound in acidic and basic conditions?

A1: A forced degradation study, also known as stress testing, is essential to understand the intrinsic stability of a molecule. For this compound, a systematic approach would involve subjecting a solution of the compound to various acidic and basic conditions more severe than those it would typically encounter during its shelf life. The goal is to achieve 5-20% degradation to identify potential degradants.[4]

A typical experimental setup would involve:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Stress Conditions: Dilute the stock solution with different concentrations of acids (e.g., HCl, H₂SO₄) and bases (e.g., NaOH, KOH).

  • Temperature: Conduct the studies at various temperatures, typically ranging from room temperature to elevated temperatures (e.g., 40-80°C), to accelerate degradation.[1]

  • Time Points: Collect samples at multiple time points to monitor the degradation process.

  • Analysis: Analyze the samples using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector, to separate and quantify the parent compound and its degradation products.[2]

Q2: What are the typical stress conditions for acidic and basic degradation studies?

A2: The conditions for forced degradation studies should be selected on a case-by-case basis, but general guidelines are available.[3] The following table summarizes typical starting conditions for acidic and basic stress testing.

Stress ConditionReagentConcentrationTemperatureDuration
Acidic Hydrochloric Acid (HCl)0.1 N to 1 NRoom Temp to 80°CSeveral hours to days
Sulfuric Acid (H₂SO₄)0.1 N to 1 NRoom Temp to 80°CSeveral hours to days
Basic Sodium Hydroxide (NaOH)0.1 N to 1 NRoom Temp to 80°CSeveral hours to days
Potassium Hydroxide (KOH)0.1 N to 1 NRoom Temp to 80°CSeveral hours to days

Q3: What are the potential degradation pathways for this compound under acidic and basic conditions?

A3: While specific degradation pathways for this molecule are not documented, based on its structure, several potential reactions could occur:

  • Hydrolysis of the Hydrazinyl Group: The C-N bond of the hydrazinyl group could be susceptible to hydrolysis under both acidic and basic conditions, potentially leading to the formation of 2-hydroxy-5-(trifluoromethyl)pyridine and methylhydrazine.

  • Oxidation of the Hydrazinyl Group: The hydrazinyl moiety is prone to oxidation, which could be accelerated under certain stress conditions.

  • Reactions involving the Trifluoromethyl Group: The trifluoromethyl group is generally stable, but under harsh basic conditions, it could undergo hydrolysis to a carboxylic acid group. The strong electron-withdrawing nature of the trifluoromethyl group can make the pyridine ring susceptible to nucleophilic aromatic substitution.[5]

  • Ring Opening: Under extreme pH and temperature conditions, the pyridine ring itself could potentially undergo cleavage.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No degradation observed. Stress conditions are too mild. The compound is highly stable under the tested conditions.Increase the concentration of the acid or base. Increase the temperature. Extend the duration of the study.
Complete degradation observed at the first time point. Stress conditions are too harsh.Decrease the concentration of the acid or base. Lower the temperature. Take earlier time points.
Poor peak shape or resolution in HPLC analysis. Inappropriate column, mobile phase, or gradient. Co-elution of degradants.Optimize the HPLC method. Try different column chemistries (e.g., C18, phenyl-hexyl). Adjust the mobile phase composition and pH. Modify the gradient elution profile.
Appearance of many small, unidentified peaks. Secondary degradation products are forming. Complex degradation pathway.Analyze samples at earlier time points to distinguish primary from secondary degradation products.[2] Use mass spectrometry (LC-MS) to identify the mass of the unknown peaks and propose potential structures.
Precipitation of the compound in the stress solution. Poor solubility of the compound in the aqueous acidic or basic solution.Add a co-solvent (e.g., acetonitrile, methanol) to the stress solution to improve solubility. Ensure the concentration of the compound is below its solubility limit in the chosen medium.

Experimental Workflow & Potential Degradation Pathways

The following diagrams illustrate a typical experimental workflow for a forced degradation study and potential degradation pathways for this compound.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of This compound C Mix Stock Solution with Acidic/Basic Solutions A->C B Prepare Acidic (e.g., 0.1N HCl) and Basic (e.g., 0.1N NaOH) Solutions B->C D Incubate at Controlled Temperature (e.g., 60°C) C->D E Collect Samples at Various Time Points (e.g., 0, 2, 4, 8, 24 hours) D->E F Neutralize Samples E->F G Analyze by Stability-Indicating HPLC Method F->G H Quantify Parent Compound and Degradation Products G->H I Identify Degradants (e.g., using LC-MS) H->I

Fig 1. Experimental workflow for a forced degradation study.

G cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) Parent This compound Deg1 2-Hydroxy-5-(trifluoromethyl)pyridine (Hydrolysis) Parent->Deg1 Hydrolysis of Hydrazinyl Group Deg2 2-Hydroxy-5-(trifluoromethyl)pyridine (Hydrolysis) Parent->Deg2 Hydrolysis of Hydrazinyl Group Deg3 Oxidation Products Parent->Deg3 Oxidation Deg4 6-(1-Methylhydrazinyl)-5-pyridinecarboxylic acid (Hydrolysis of CF3) Parent->Deg4 CF3 Hydrolysis (Harsh Conditions)

Fig 2. Potential degradation pathways.

References

Technical Support Center: Synthesis of 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine.

Section 1: Synthesis Overview and Impurity Formation

The synthesis of this compound typically involves the nucleophilic aromatic substitution of 2-chloro-5-(trifluoromethyl)pyridine with 1-methylhydrazine. The purity of the starting materials and precise control of reaction conditions are critical to minimize the formation of impurities.

Synthesis_Pathway cluster_reactants A 2-Chloro-5-(trifluoromethyl)pyridine C 2-(1-Methylhydrazinyl)-5- (trifluoromethyl)pyridine (Product) A->C Base, Solvent (e.g., K2CO3, Acetonitrile) ΔT B 1-Methylhydrazine B->C P +

Caption: General synthesis pathway for the target compound.

Impurities can arise from several sources, including residual starting materials, side reactions, and subsequent degradation. Understanding these pathways is key to developing effective purification strategies.

Impurity_Formation cluster_main Primary Reaction Start 2-Chloro-5-(trifluoromethyl)pyridine + 1-Methylhydrazine Product Target Product Start->Product Impurity4 Unreacted 1-Methylhydrazine Start->Impurity4 Incomplete Reaction Impurity2 Isomeric Precursor (e.g., 2-Chloro-3-trifluoromethylpyridine) Isomeric Product Impurity Isomeric Product Impurity Impurity2->Isomeric Product Impurity Reacts similarly Impurity3 Over-chlorinated Precursors Chlorinated Product Impurities Chlorinated Product Impurities Impurity3->Chlorinated Product Impurities Reacts similarly

Caption: Potential pathways for impurity formation.

Section 2: Troubleshooting and FAQs

Q1: What are the most common impurities to expect in my crude product?

A1: Based on the synthetic route, the most probable impurities are:

  • Unreacted Starting Materials: 2-chloro-5-(trifluoromethyl)pyridine and residual 1-methylhydrazine.

  • Precursor-Related Impurities: Isomers such as 2-chloro-3-(trifluoromethyl)pyridine or multi-chlorinated pyridines carried over from the synthesis of the starting material.[1] These will react with methylhydrazine to form their corresponding hydrazinyl-pyridine impurities.

  • Solvent and Reagent Residue: Residual solvents (e.g., acetonitrile, DMF) or base (e.g., triethylamine, potassium carbonate).

Q2: My TLC/LC analysis shows multiple unexpected spots. How can I identify them?

A2: The most effective methods for identifying unknown impurities are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques provide both retention time and mass-to-charge ratio (m/z), allowing for the determination of molecular weights of the impurities. For complex structures, isolation via preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is recommended. A sensitive LC-MS/MS method can be developed for trace-level analysis of genotoxic impurities.[2]

Q3: How can I effectively remove unreacted 2-chloro-5-(trifluoromethyl)pyridine?

A3: Unreacted 2-chloro-5-(trifluoromethyl)pyridine is less polar than the desired hydrazinyl product. This difference in polarity is ideal for separation using silica gel column chromatography. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity will elute the starting material first, followed by the pure product.

Q4: My final yield is lower than expected. What are the common causes?

A4: Several factors can contribute to low yields:

  • Reaction Temperature: The reaction may require specific temperature control. Too low a temperature can lead to an incomplete reaction, while too high a temperature may cause degradation or side reactions.

  • Base Strength: The choice and amount of base are critical. An insufficient amount of a weak base may not effectively neutralize the HCl generated, slowing or stalling the reaction.

  • Moisture: The presence of water in the reaction can hydrolyze the starting material or react with the base. Ensure all glassware is dry and use anhydrous solvents.

  • Purification Loss: Significant product loss can occur during workup and purification steps, especially during extractions or chromatography if the technique is not optimized.

Q5: How do I confirm the final purity of my product?

A5: A combination of analytical techniques should be used to confirm purity:

  • HPLC: Use a validated HPLC method to determine the purity percentage by peak area. A typical analysis would use a C18 column with a mobile phase of acetonitrile and water.

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the structure of the compound and to detect any structurally similar impurities that may co-elute in chromatography.

  • Mass Spectrometry (MS): Confirms the molecular weight of the final product.

Section 3: Experimental Protocols and Data

Experimental Protocol 1: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Adsorb the crude product (e.g., 1 gram) onto a small amount of silica gel (approx. 2-3 grams) by dissolving it in a minimal amount of a suitable solvent (like dichloromethane or ethyl acetate) and then adding the silica. Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Prepare a glass column with silica gel (typically a 50:1 to 100:1 ratio of silica to crude product by weight) using a non-polar solvent system (e.g., 95:5 Hexane/Ethyl Acetate). Ensure the silica bed is compact and level.

  • Loading: Carefully add the prepared slurry onto the top of the packed column. Add a thin layer of sand on top to prevent disturbance of the silica bed during solvent addition.

  • Elution: Begin eluting the column with the non-polar solvent system. Unreacted starting material and non-polar impurities will elute first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., move from 95:5 to 80:20 Hexane/Ethyl Acetate). This will begin to move your product down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

The following tables present illustrative data for the purification of a hypothetical batch of this compound.

Table 1: HPLC Analysis of Crude vs. Purified Product

CompoundRetention Time (min)Peak Area % (Crude)Peak Area % (Purified)Identification
2-chloro-5-(trifluoromethyl)pyridine8.212.5%< 0.1%Starting Material
Product 5.6 84.2% 99.8% Target Compound
Unknown Impurity 14.91.8%< 0.1%Non-polar side product
Unknown Impurity 26.11.5%0.1%Isomeric Impurity

Table 2: Comparison of Purification Methods

Purification MethodStarting Mass (g)Final Mass (g)Recovery YieldFinal Purity (HPLC)
Column Chromatography5.03.978%99.8%
Recrystallization5.03.162%99.5%

Section 4: Integrated Experimental Workflow

The entire process from synthesis to a pure, verified product involves a logical sequence of steps including reaction, workup, purification, and analysis.

Full_Workflow A Synthesis: React 2-chloro-5-(trifluoromethyl)pyridine with 1-methylhydrazine B Reaction Workup (e.g., Quench, Extraction) A->B C Crude Product Isolation (Solvent Evaporation) B->C D Initial Purity Check (TLC / LC-MS) C->D E Purification Method D->E F Column Chromatography E->F High Impurity Load or Close Polarity G Recrystallization E->G Crystalline Solid & Lower Impurity Load H Combine Pure Fractions & Evaporate Solvent F->H I Collect Crystals & Dry G->I J Final Purity & Identity Confirmation (HPLC, NMR, MS) H->J I->J K Pure Product (>99.5%) J->K

Caption: Decision workflow for synthesis and purification.

References

Technical Support Center: Alternative Catalysts for the Synthesis of 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine derivatives. The focus is on the utilization of alternative catalysts to traditional methods, specifically palladium, copper, and iron-based systems.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound derivatives using alternative catalysts.

Palladium-Catalyzed Synthesis (Buchwald-Hartwig Amination)

Q1: Why is my palladium-catalyzed reaction showing low or no conversion of 2-chloro-5-(trifluoromethyl)pyridine?

A1: Low conversion in a Buchwald-Hartwig amination of a pyridine substrate can stem from several factors:

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.

  • Inefficient Oxidative Addition: The C-Cl bond of 2-chloro-5-(trifluoromethyl)pyridine can be challenging to activate.

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the reaction. For electron-deficient heteroaryl chlorides, standard ligands may be ineffective.

  • Base Incompatibility: The choice of base is critical for the deprotonation of the hydrazine and the overall efficiency of the catalytic cycle.

Troubleshooting Steps:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can promote the formation of the active monoligated palladium(0) species and sterically shield the palladium center from pyridine coordination.

  • Catalyst Precursor: Use a pre-formed Pd(0) source or a precatalyst that is efficiently reduced in situ.

  • Base Screening: Screen different bases. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are often effective.

  • Temperature Optimization: Increasing the reaction temperature (e.g., to 80-120 °C) can help overcome the activation energy for the oxidative addition step.

Q2: I am observing the formation of significant side products in my palladium-catalyzed reaction. What are they and how can I minimize them?

A2: Common side products in the palladium-catalyzed amination of halo-pyridines include:

  • Hydrodehalogenation: Replacement of the chlorine atom with a hydrogen atom. This can be promoted by moisture or certain bases.

  • Homocoupling of the Amine: Formation of N,N'-dimethylhydrazine.

  • Protodeamination: Cleavage of the C-N bond of the product.

Mitigation Strategies:

  • Anhydrous Conditions: Ensure all reagents and solvents are dry.

  • Inert Atmosphere: Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) to prevent oxygen-promoted side reactions.

  • Optimize Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid product degradation.

Copper-Catalyzed Synthesis (Ullmann Condensation)

Q3: My copper-catalyzed reaction (Ullmann-type) is sluggish and gives a low yield. What can I do to improve it?

A3: Ullmann-type couplings with heteroaryl halides can be challenging. Common issues include:

  • Low Catalyst Activity: The copper catalyst may not be sufficiently active for the C-N bond formation with the electron-deficient pyridine.

  • Ligand Effects: The choice of ligand is critical for stabilizing the copper catalyst and facilitating the reaction.

  • High Reaction Temperatures: Traditional Ullmann conditions often require high temperatures, which can lead to decomposition of starting materials or products.

Troubleshooting Steps:

  • Ligand Screening: The use of ligands such as 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), or oxalohydrazide-based ligands can significantly improve the efficiency of copper-catalyzed N-arylation reactions.[1]

  • Copper Source: While CuI is commonly used, other copper sources like Cu(OAc)₂ or Cu₂O can also be effective. Experiment with different copper salts.

  • Base and Solvent Optimization: The choice of base and solvent is crucial.[2] Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like DMF, DMSO, or NMP are often used.

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate the reaction and improve yields by allowing for rapid heating to high temperatures.

Q4: Are there common side reactions in copper-catalyzed hydrazination of 2-chloropyridines?

A4: Yes, potential side reactions include:

  • Homocoupling of the Aryl Halide: Formation of bipyridine derivatives.

  • Oxidation of the Hydrazine: Hydrazine derivatives can be susceptible to oxidation.

  • Decomposition of the Product: The product may not be stable under the high temperatures often required for Ullmann reactions.

Mitigation Strategies:

  • Use of Ligands: Chelating ligands can suppress the homocoupling of the aryl halide.

  • Inert Atmosphere: Running the reaction under an inert atmosphere can minimize the oxidation of the hydrazine.

  • Temperature Control: Optimize the temperature to be high enough for the reaction to proceed but low enough to minimize decomposition.

Iron-Catalyzed Synthesis

Q5: I am exploring iron catalysts for this synthesis but am struggling to get any product. What are the main challenges?

A5: Iron-catalyzed C-N cross-coupling reactions are an emerging field, and their application to this specific transformation may require significant optimization. Key challenges include:

  • Catalyst Activation: Finding the right iron source and conditions to generate the active catalytic species can be difficult.

  • Ligand Design: The development of effective ligands for iron-catalyzed C-N coupling is still an active area of research.

  • Reaction Mechanism: The mechanisms of iron-catalyzed cross-couplings can be complex and may involve radical pathways, which can lead to a variety of side products.

Troubleshooting Steps:

  • Iron Precatalyst: Simple iron salts like FeCl₂ or Fe(acac)₂ are common starting points.[3]

  • Ligand Exploration: While there is no universally optimal ligand, nitrogen-based ligands like phenanthrolines or bipyridines have been used in some iron-catalyzed reactions.

  • Additive Screening: The addition of additives like TMEDA or other diamines can sometimes promote the reaction.

  • Thorough Degassing: Due to the potential for radical intermediates, ensuring an oxygen-free environment is critical.

Data Presentation

The following table summarizes representative reaction conditions and yields for the synthesis of 2-hydrazinylpyridine derivatives using palladium, copper, and iron catalysts, based on literature for similar transformations. These values should be considered as starting points for optimization.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Palladium
Pd₂(dba)₃XPhosNaOtBuToluene10012-2475-95
Pd(OAc)₂SPhosCs₂CO₃Dioxane1101870-90
Copper
CuI1,10-PhenanthrolineK₂CO₃DMF120-1402450-80
Cu₂ODMEDAK₃PO₄DMSO13024-4845-75
Iron
FeCl₂TMEDANaHTHF652420-50
Fe(acac)₂PhenanthrolineKHMDSToluene802415-40

Yields are estimates based on similar reactions reported in the literature and will vary depending on the specific substrates and optimized conditions.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound. Note: These protocols are intended as a starting point and may require optimization for specific experimental setups.

Protocol 1: Palladium-Catalyzed Synthesis (Buchwald-Hartwig Amination)

This protocol is adapted from procedures for the Buchwald-Hartwig amination of heteroaryl chlorides.[4][5]

Materials:

  • 2-Chloro-5-(trifluoromethyl)pyridine

  • 1-Methylhydrazine

  • Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone) complex)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 equiv.), NaOtBu (1.4 equiv.), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

  • Seal the tube with a septum, and evacuate and backfill with inert gas three times.

  • Add anhydrous toluene via syringe.

  • Add 1-methylhydrazine (1.2 equiv.) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Synthesis (Ullmann Condensation)

This protocol is a generalized procedure for a ligand-accelerated Ullmann-type C-N coupling.[6][7]

Materials:

  • 2-Chloro-5-(trifluoromethyl)pyridine

  • 1-Methylhydrazine

  • Copper(I) Iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 equiv.), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 equiv.).

  • Seal the tube with a septum, and evacuate and backfill with inert gas three times.

  • Add anhydrous DMF via syringe.

  • Add 1-methylhydrazine (1.5 equiv.) via syringe.

  • Heat the reaction mixture to 120-140 °C and stir for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Iron-Catalyzed Synthesis

This is a speculative protocol based on general procedures for iron-catalyzed C-N cross-coupling reactions and requires significant optimization.

Materials:

  • 2-Chloro-5-(trifluoromethyl)pyridine

  • 1-Methylhydrazine

  • Iron(II) Chloride (FeCl₂)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add NaH (2.0 equiv.).

  • Seal the tube with a septum, and evacuate and backfill with inert gas three times.

  • Add anhydrous THF via syringe and cool the suspension to 0 °C.

  • Slowly add 1-methylhydrazine (1.5 equiv.) and stir for 30 minutes at 0 °C.

  • In a separate Schlenk tube, add FeCl₂ (10 mol%) and TMEDA (20 mol%) under an inert atmosphere.

  • Add anhydrous THF to the iron catalyst mixture.

  • Add the solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 equiv.) in THF to the hydrazine/NaH mixture.

  • Add the iron catalyst solution to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 65 °C for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the general experimental workflow and the catalytic cycle for the palladium-catalyzed synthesis.

Experimental_Workflow reagents Combine Reactants: - 2-Chloro-5-(trifluoromethyl)pyridine - 1-Methylhydrazine - Base catalyst Add Catalyst System: - Pd/Cu/Fe Precursor - Ligand reagents->catalyst 1. solvent Add Anhydrous Solvent catalyst->solvent 2. inert Establish Inert Atmosphere solvent->inert 3. reaction Heat and Stir (Monitor Progress) inert->reaction 4. workup Aqueous Workup & Extraction reaction->workup 5. purification Column Chromatography workup->purification 6. product Isolated Product purification->product 7.

Caption: General experimental workflow for catalyst screening.

Catalytic_Cycle pd0 Pd(0)L₂ pd_complex Pd(II) Complex pd0->pd_complex Oxidative Addition (Ar-Cl) center amido_complex Pd(II) Amido Complex pd_complex->amido_complex Amine Coordination & Deprotonation (+ RNH₂, - HX) product_complex Product-Pd(0) Complex amido_complex->product_complex Reductive Elimination product_complex->pd0 Product Release

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

References

"preventing decomposition of 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine during storage"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on preventing the decomposition of 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems related to the storage and handling of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Discoloration of the solid compound (e.g., turning yellow or brown) 1. Oxidation: Exposure to air (oxygen).2. Photodegradation: Exposure to light.3. Presence of impurities: Catalytic metal ions from synthesis or storage containers.1. Store the compound under an inert atmosphere (e.g., argon or nitrogen).2. Keep the container tightly sealed and protected from light by using an amber vial or by wrapping the container in aluminum foil.3. Ensure high purity of the compound and use high-purity, non-reactive storage containers (e.g., glass or PTFE-lined).
Precipitation or cloudiness in a prepared solution 1. Low solubility: The solvent may not be appropriate for the desired concentration.2. Decomposition: Degradation products may be insoluble in the chosen solvent.3. Temperature effects: The compound may be precipitating out at lower storage temperatures.1. Verify the solubility of the compound in the chosen solvent. Consider using a different solvent or a co-solvent system.2. Prepare fresh solutions before use. If cloudiness appears over time, it is likely a sign of degradation.3. Before use, allow the solution to warm to room temperature and ensure the precipitate redissolves. If it does not, this may indicate decomposition.
Loss of compound purity or potency over time (as determined by analytical methods like HPLC) 1. Inappropriate storage temperature: Storage at ambient or elevated temperatures can accelerate decomposition.2. Hydrolysis: Presence of moisture.3. Incompatible storage container: Leaching of contaminants or reaction with the container material.1. Store the compound at low temperatures, such as 2-8°C or -20°C, as recommended by the supplier.[1][2][3]2. Store in a desiccated environment or under a dry, inert atmosphere to protect from moisture.[1]3. Use high-quality, inert storage vials.
Inconsistent experimental results 1. Degradation of stock solutions: Using stock solutions that have been stored for an extended period or improperly.2. Contamination: Cross-contamination from laboratory equipment or other reagents.1. It is highly recommended to prepare fresh solutions for each experiment. If storing solutions, do so at -20°C or lower for short periods and validate their stability.2. Ensure all glassware and equipment are scrupulously clean and dry before use. Avoid sources of metal ion contamination.[4]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: To ensure the long-term stability of the solid compound, it should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), under a dry, inert atmosphere (such as argon or nitrogen), and at a low temperature (2-8°C for short-term storage, -20°C for long-term storage).[1][2][3]

Q2: How should I prepare and store solutions of this compound?

A2: It is always best practice to prepare solutions fresh for each use. If a stock solution must be prepared and stored, use a high-purity, anhydrous solvent in which the compound is highly soluble. Store the solution in a tightly sealed vial, protected from light, at -20°C or below. The stability of the compound in your specific solvent system should be validated if the solution is to be stored for any length of time.

Q3: What are the main decomposition pathways for this compound?

A3: Based on its chemical structure, this compound is susceptible to several degradation pathways:

  • Oxidation: The methylhydrazinyl group is prone to oxidation, which can be initiated by atmospheric oxygen. This can lead to the formation of various oxidized species and ultimately cleavage of the N-N bond.

  • Hydrolysis: The trifluoromethyl group on the pyridine ring can be susceptible to hydrolysis under certain pH conditions, although this is generally less likely under neutral conditions. The hydrazine moiety can also be affected by hydrolysis.

  • Thermal Decomposition: Like many hydrazine derivatives, this compound can be thermally labile. Elevated temperatures can lead to the cleavage of the N-N bond and the C-N bond, potentially generating various degradation products.

Q4: What materials should I avoid when working with this compound?

A4: To prevent catalytic decomposition and other unwanted reactions, avoid contact with the following:

  • Strong Oxidizing Agents: Such as peroxides, nitrates, and perchlorates.[4]

  • Strong Acids: Can cause rapid degradation.[4]

  • Metals and Metal Oxides: Certain metals (e.g., copper, iron, cobalt, molybdenum) and their oxides can catalyze the decomposition of hydrazines.[4] Ensure that all labware is free from metallic residues.

Q5: How can I monitor the purity of my compound during storage?

A5: The most common and reliable method for monitoring the purity of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method should be developed and validated to separate the intact compound from any potential degradation products.

Experimental Protocols

Protocol: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for assessing the stability of this compound. This method should be optimized and validated for your specific instrumentation and requirements.

Objective: To determine the purity of this compound and monitor its degradation over time under specific storage conditions.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade formic acid (or other suitable buffer components)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Filter and degas both mobile phases before use.

  • Preparation of Standard and Sample Solutions:

    • Standard Solution: Accurately weigh a known amount of a reference standard of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 0.1 mg/mL.

    • Sample Solution: Prepare a solution of the sample to be tested at the same concentration as the standard solution.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 254 nm (or an optimized wavelength for the compound)

    • Gradient Elution (Example):

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

  • Analysis:

    • Inject the standard solution to determine the retention time of the main peak.

    • Inject the sample solution.

    • Analyze the chromatogram for the presence of any additional peaks, which may correspond to impurities or degradation products.

  • Calculation of Purity:

    • Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of main peak / Total area of all peaks) x 100

  • Stability Study:

    • Store aliquots of the compound under different conditions (e.g., -20°C, 4°C, room temperature, exposed to light).

    • At specified time points (e.g., 0, 1, 3, 6 months), prepare a sample solution and analyze it by HPLC as described above.

    • Compare the purity results over time to assess the stability under each condition.

Visualizations

Logical Workflow for Stability Testing

G Workflow for Stability Testing cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (t = 0, 1, 3, 6 months) cluster_results Results A Obtain Compound Sample B Prepare Solutions (0.1 mg/mL in ACN) A->B C1 -20°C, Dark, Inert B->C1 Aliquot and Store C2 4°C, Dark B->C2 Aliquot and Store C3 25°C, Dark B->C3 Aliquot and Store C4 25°C, Light B->C4 Aliquot and Store D HPLC Analysis C1->D C2->D C3->D C4->D E Calculate Purity (%) D->E F Compare Purity Data E->F G Determine Optimal Storage Conditions F->G

Caption: A logical workflow for assessing the stability of the compound.

Potential Decomposition Pathways

G Potential Decomposition Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_thermal Thermal Decomposition A This compound B N-Oxide Formation A->B [O] C N-N Bond Cleavage A->C [O] D Oxidized Pyridine Ring A->D [O] E Hydrolysis of CF3 Group (e.g., to COOH) A->E H2O/H+ or OH- F Cleavage of Hydrazine Moiety A->F H2O G N-N Bond Homolysis A->G Heat H C-N Bond Cleavage A->H Heat

Caption: Potential degradation pathways for the compound.

References

Technical Support Center: Reactions Involving 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental workup procedures.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Question: I am not getting the expected yield for my reaction involving this compound. What are the potential causes and how can I troubleshoot this?

Answer: Low or no product yield can stem from several factors related to the reactants, reaction conditions, or workup procedure. Here is a systematic guide to troubleshooting this issue:

Potential Causes and Solutions:

Potential CauseRecommended Solutions
Incomplete Reaction - Monitor the reaction progress closely using an appropriate analytical technique such as TLC, LC-MS, or NMR.[1] - Ensure the reaction has been allowed to run for a sufficient amount of time. Some reactions involving hydrazines can be slow. - If the reaction has stalled, consider gently increasing the temperature, but be mindful of potential side reactions or decomposition.
Sub-optimal pH - For reactions like hydrazone formation, the pH is critical. The reaction is typically acid-catalyzed, with an optimal pH range of 4.5-6.[1] - If the medium is too acidic, the hydrazine nitrogen becomes protonated and non-nucleophilic.[1] - If the medium is too basic, the carbonyl reactant will not be sufficiently activated. - Add a catalytic amount of a weak acid, such as acetic acid, to achieve the optimal pH.
Reagent Purity - Verify the purity of your this compound and other starting materials. Impurities can interfere with the reaction. - If necessary, purify the starting materials before use.
Product Loss During Workup - The product may be partially soluble in the aqueous layer, especially if acidic or basic washes are too aggressive. - Use saturated salt solutions (brine) to decrease the solubility of the organic product in the aqueous phase ("salting out").[2] - Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume.
Side Reactions - A common side reaction with hydrazines is the formation of azines, where the initial hydrazone product reacts with a second molecule of the carbonyl compound.[1] To minimize this, use a 1:1 molar ratio of the reactants or add the carbonyl compound dropwise to the hydrazine solution.[1]

Experimental Workflow for Troubleshooting Low Yield:

G cluster_0 Reaction Monitoring cluster_1 Reaction Optimization cluster_2 Workup Optimization start Low Yield Observed check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes adjust_time_temp Adjust Time/Temp incomplete->adjust_time_temp review_workup Review Workup Procedure complete->review_workup check_ph Check pH adjust_time_temp->check_ph adjust_ph Adjust pH check_ph->adjust_ph Not Optimal adjust_ph->check_completion modify_extraction Modify Extraction (Brine, Multiple Extractions) review_workup->modify_extraction analyze_layers Analyze Aqueous Layer for Product modify_extraction->analyze_layers analyze_layers->check_completion Product Found

Caption: Troubleshooting workflow for low product yield.

Problem 2: Difficulty in Removing Unreacted this compound

Question: After my reaction, I'm having trouble separating my product from the unreacted this compound. How can I effectively remove it during the workup?

Answer: Due to the basic nature of the pyridine ring and the hydrazine moiety, an acid wash is the most effective method for removing unreacted this compound.

Detailed Protocol for Acid Wash:

  • Dilute the Reaction Mixture: After the reaction is complete, dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Perform Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution. A 1 M solution of HCl or a 5-10% aqueous solution of citric acid is recommended. It is advisable to perform the wash multiple times with smaller volumes.

  • Monitor the pH: After each wash, check the pH of the aqueous layer to ensure it remains acidic. Continue washing until the aqueous layer remains acidic after shaking, indicating that the basic starting material has been neutralized and extracted.

  • Back-Extraction (Optional): To ensure no product has been lost to the acidic aqueous layer, you can basify the combined aqueous layers with a base like NaOH and extract back into an organic solvent. This extract can then be analyzed for the presence of your desired product.

  • Neutralizing Wash: After the acid wash, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Brine Wash and Drying: Finally, wash the organic layer with brine to remove excess water, then dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.[2][3]

Logical Diagram for Removal of Basic Starting Material:

G reaction_mixture Reaction Mixture in Organic Solvent add_acid Wash with dilute aq. HCl reaction_mixture->add_acid separatory_funnel Separatory Funnel add_acid->separatory_funnel organic_layer Organic Layer (Product) separatory_funnel->organic_layer Separate aqueous_layer Aqueous Layer (Protonated Starting Material) separatory_funnel->aqueous_layer Separate

Caption: Acid wash extraction workflow.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that I should be aware of during workup?

A1: The key properties influencing the workup are its basicity and the presence of the trifluoromethyl group.

PropertyImplication for Workup
Basicity The pyridine nitrogen and the hydrazine group are basic. The pKa of methylhydrazine is approximately 7.87.[4] This allows for easy separation from neutral or acidic products by extraction with a dilute aqueous acid solution.
Trifluoromethyl Group The CF3 group is strongly electron-withdrawing, which can affect the basicity of the pyridine ring.[5] It also increases the lipophilicity of the molecule, favoring its partitioning into organic solvents.
Solubility While specific data for this compound is not readily available, trifluoromethylpyridine derivatives generally exhibit good solubility in common organic solvents like ethyl acetate, dichloromethane, and methanol.[6][7]

Q2: What is a standard workup procedure for a reaction where this compound is used to form a hydrazone?

A2: A general workup procedure for a hydrazone formation reaction would be as follows:

Standard Hydrazone Formation Workup Protocol:

  • Quenching: If the reaction was conducted under acidic or basic conditions, it might need to be quenched. For acid-catalyzed reactions, you can proceed directly to extraction.

  • Solvent Removal (if applicable): If the reaction was performed in a water-miscible solvent like THF or ethanol, it is often best to remove the solvent under reduced pressure before the workup.

  • Extraction:

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a dilute acid (e.g., 1 M HCl) to remove any unreacted this compound.

    • Wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Wash with brine to remove the bulk of the water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), then filter.[3]

  • Concentration: Remove the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be further purified by techniques such as recrystallization or column chromatography.

Q3: I am observing an unexpected color change during the workup of my reaction. What could be the cause?

A3: Unexpected color changes can sometimes occur, particularly with compounds containing nitrogen.

  • Oxidation: Hydrazine derivatives can be susceptible to air oxidation, which may lead to colored byproducts. Performing the workup under an inert atmosphere (e.g., nitrogen or argon) can mitigate this if it is a concern.

  • Complex Formation: If there are any trace metals present (e.g., from reagents or spatulas), pyridine-containing compounds can form colored complexes.[8]

  • pH Indicators: Some organic molecules can act as pH indicators, changing color with the pH of the aqueous wash.

If the color persists in the final product, further purification will be necessary.

Q4: What safety precautions should I take when working with this compound and its reactions?

A4: Hydrazine derivatives should be handled with care as they can be toxic.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

It is always recommended to consult the Safety Data Sheet (SDS) for the specific compound and any other reagents used in the reaction.

References

"scale-up challenges for the synthesis of trifluoromethyl-substituted heterocycles"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trifluoromethyl-substituted heterocycles. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up these crucial reactions. Find troubleshooting guidance for common experimental issues and answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the synthesis and scale-up of trifluoromethyl-substituted heterocycles in a question-and-answer format.

Question: My trifluoromethylation reaction shows low or no yield when transitioning from lab-scale to a larger batch. What are the likely causes and how can I troubleshoot this?

Answer: Low or no yield during scale-up is a common hurdle that can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Reagent Stability and Stoichiometry:

    • Reagent Quality: The purity and stability of trifluoromethylating reagents are critical. Many, such as hypervalent iodine reagents (e.g., Togni reagents), can be sensitive to moisture and degrade over time.[1][2][3] Ensure you are using a fresh, properly stored batch of the reagent. For moisture-sensitive reactions, rigorously dry all solvents and glassware.

    • Stoichiometry: On a larger scale, inefficient mixing can lead to localized "hot spots" or areas of low reagent concentration. Re-evaluate your reagent stoichiometry; a slight excess of the trifluoromethylating agent may be necessary to drive the reaction to completion. However, be mindful of potential side reactions and purification challenges.

  • Reaction Conditions:

    • Temperature Control: Exothermic reactions can be difficult to manage on a larger scale. A significant temperature increase can lead to byproduct formation or decomposition of your product or reagents.[4] Implement efficient cooling and consider a slower, controlled addition of reagents to maintain the optimal temperature.

    • Mixing Efficiency: Inadequate agitation in a larger reactor can lead to poor mass and heat transfer. Ensure your stirring mechanism is sufficient for the scale and viscosity of the reaction mixture.

  • Solvent Effects:

    • Solubility: Ensure all reactants are fully dissolved at the reaction concentration. A solvent system that works well on a small scale may not be suitable for a larger batch where concentrations might differ.

    • Solvent Purity: Impurities in bulk solvents can quench catalysts or react with your reagents. Use high-purity, dry solvents for scale-up reactions.

Answer: The emergence of new byproducts during scale-up often points to issues with heat management, reaction time, or reagent stoichiometry.

  • Identify the Byproducts: The first step is to characterize the unexpected byproducts using techniques like LC-MS, GC-MS, and NMR. Understanding their structure will provide clues about the side reactions occurring.

  • Common Side Reactions and Solutions:

    • Over-reaction or Decomposition: If the reaction is highly exothermic, localized overheating can cause decomposition of the starting material or product.[4] Improve temperature control through better reactor cooling or by slowing the rate of addition of a key reagent.

    • Competing Reaction Pathways: Changes in concentration or temperature can favor alternative reaction pathways. For example, in reactions involving strong bases, deprotonation of other functional groups can lead to undesired products. Consider adjusting the base or lowering the reaction temperature.

    • Impurity-Driven Reactions: Impurities in starting materials or solvents can become significant reactants at a larger scale. Re-analyze the purity of all your reagents.

Question: My purification process is becoming a bottleneck. The crude product from my scaled-up reaction is difficult to purify. What are my options?

Answer: Purification is a major challenge in scaling up the synthesis of trifluoromethylated heterocycles.[5]

  • Optimize the Reaction: The best way to simplify purification is to improve the reaction itself. A cleaner reaction with fewer byproducts will require less intensive purification. Revisit the troubleshooting steps for low yield and byproduct formation.

  • Alternative Purification Techniques:

    • Crystallization: If your product is a solid, developing a robust crystallization procedure is often the most scalable and cost-effective purification method. Experiment with different solvent systems to find conditions that provide good recovery and high purity.

    • Liquid-Liquid Extraction: Optimize your extraction protocol to remove impurities. Adjusting the pH of the aqueous phase can help in separating acidic or basic impurities.

    • Chromatography: While often unavoidable, large-scale chromatography can be expensive and time-consuming.[5] If possible, use it as a final polishing step after other purification methods. Consider alternative stationary phases or solvent systems to improve separation and reduce solvent consumption.

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up trifluoromethylation reactions?

A1: Safety is paramount during scale-up. Key concerns include:

  • Exothermic Reactions: Many trifluoromethylation reactions are exothermic. Poor heat management on a large scale can lead to a runaway reaction.[4][6] A thorough thermal hazard assessment is crucial before scaling up.

  • Corrosive and Toxic Reagents: Reagents like trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) are highly corrosive.[4] Ensure appropriate personal protective equipment (PPE) and engineering controls are in place. Some trifluoromethylating reagents and byproducts can also be toxic.

  • Pressure Buildup: The evolution of gaseous byproducts (e.g., SO2) can lead to a dangerous pressure increase in a closed system.[7] Ensure the reactor is properly vented.

Q2: When should I consider switching from a batch process to a continuous-flow setup?

A2: Continuous-flow chemistry offers significant advantages for the synthesis of trifluoromethylated heterocycles, particularly for scale-up.[4][6][8] Consider switching to flow if you are facing:

  • Safety Concerns: Flow reactors offer superior heat and mass transfer, which significantly improves safety for highly exothermic or hazardous reactions.[6]

  • Scalability Issues: Flow chemistry allows for easier and more predictable scaling by simply running the reactor for a longer time (scaling out) rather than increasing the reactor size.[9][10]

  • Poor Yields or Selectivity in Batch: The precise control over reaction parameters in a flow reactor can often lead to higher yields and better selectivity compared to batch processes.[4][6]

Q3: What are the most cost-effective trifluoromethylating reagents for large-scale synthesis?

A3: Reagent cost is a major consideration for industrial applications.

  • Trifluoroacetic Acid (TFA) and its Anhydride (TFAA): These are among the most attractive CF3 sources due to their low cost and ready availability.[9][10]

  • Sodium Trifluoromethanesulfinate (Langlois Reagent): This is a benchtop-stable, inexpensive, and easy-to-handle solid that serves as a source of trifluoromethyl radicals.[7][11]

  • Ruppert-Prakash Reagent (TMSCF3): This is a popular nucleophilic trifluoromethylating agent.[12][13]

  • Specialized Reagents (Togni, Umemoto): While highly effective, reagents like Togni's and Umemoto's are often more expensive and may require multi-step synthesis, making them less ideal for large-scale applications unless their specific reactivity is essential.[1][3][10]

Data and Experimental Protocols

Table 1: Comparison of Batch vs. Continuous-Flow Synthesis of a Trifluoromethylated Imidazopyridine
ParameterTwo-Step Batch ProcessOne-Pot Continuous-Flow Process
Reaction Time ~24 hours30 minutes (residence time)
Temperature 0 °C to room temperature80 °C
Pressure Atmospheric6 bar
Intermediate Purification Required (Chromatography)Not required
Reagents TFA, T3P, TFAATFAA, TEA
Overall Yield Moderate>99%
Scalability ChallengingReadily scalable

Data summarized from a study on the synthesis of trifluoromethylated N-fused heterocyles.[4]

Experimental Protocol: Continuous-Flow Synthesis of 2-methyl-3-(trifluoromethyl)-[1][3][4]triazolo[4,3-a]pyridine

This protocol is adapted from a published procedure for the one-pot, continuous-flow synthesis of trifluoromethylated heterocycles.[4]

Materials:

  • 2-hydrazinyl-3-methylpyridine (1 equivalent)

  • Triethylamine (TEA) (3.2 equivalents)

  • Trifluoroacetic anhydride (TFAA) (2.8 equivalents)

  • Tetrahydrofuran (THF), anhydrous

Equipment:

  • Two syringe pumps

  • T-mixer

  • 10 mL Hastelloy coil reactor

  • Back pressure regulator

  • Heating system for the reactor coil

Procedure:

  • Solution Preparation:

    • Prepare Solution A: Dissolve the 2-hydrazinyl-3-methylpyridine and TEA in anhydrous THF.

    • Prepare Solution B: Dissolve TFAA in anhydrous THF.

  • System Setup:

    • Set up the continuous-flow system with the two syringe pumps feeding into the T-mixer, which is connected to the Hastelloy coil reactor.

    • Place the reactor coil in a heating system and set the temperature to 80 °C.

    • Set the back pressure regulator to 6 bar.

  • Reaction:

    • Pump Solution A and Solution B at equal flow rates into the T-mixer. The combined flow rate should be set to achieve a residence time of 30 minutes in the 10 mL reactor.

    • The reaction mixture flows through the heated coil.

  • Collection and Work-up:

    • Collect the output from the reactor.

    • The solvent can be removed under reduced pressure, and the crude product can be purified by standard methods if necessary (e.g., crystallization or chromatography), although this one-pot method often yields a very clean product.[4]

Visualizations

experimental_workflow cluster_batch Traditional Batch Synthesis cluster_flow Continuous-Flow Synthesis batch_start Start: Amine Starting Material batch_step1 Step 1: Trifluoroacetamide Formation (TFA, T3P) batch_start->batch_step1 batch_purify Intermediate Purification (Chromatography) batch_step1->batch_purify batch_step2 Step 2: Dehydrative Cyclization (TFAA) batch_purify->batch_step2 batch_product Final Product batch_step2->batch_product flow_start Start: Amine Starting Material flow_mix Mix with TFAA & TEA flow_start->flow_mix flow_react Flow Reactor (80°C, 6 bar, 30 min) flow_mix->flow_react flow_product Final Product (One-Pot) flow_react->flow_product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield at Scale? cause1 Poor Heat Transfer start->cause1 cause2 Inefficient Mixing start->cause2 cause3 Reagent Degradation start->cause3 sol1 Improve Reactor Cooling / Slower Addition cause1->sol1 sol2 Increase Agitation / Different Impeller cause2->sol2 sol3 Use Fresh Reagents / Anhydrous Conditions cause3->sol3 end end sol1->end Re-run at scale sol2->end sol3->end

References

Validation & Comparative

Comparative Analysis of the Biological Activities of Pyrazoles Derived from 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the potential therapeutic applications of pyrazole derivatives synthesized from 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine. This report details their comparative efficacy in anticancer, antimicrobial, and enzyme inhibitory activities, supported by experimental data and protocols.

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The incorporation of a trifluoromethyl group and a pyridine ring is known to enhance the biological activity of various compounds. This guide provides a comparative overview of the biological activities of pyrazoles derived from this compound, a class of compounds with significant therapeutic potential.

I. Comparative Biological Activities

While direct studies on pyrazoles derived exclusively from this compound are limited in publicly available literature, extensive research on structurally related pyrazoles, particularly those bearing a trifluoromethylpyridyl moiety, allows for a comparative analysis of their potential biological activities. These activities predominantly fall into three main categories: anticancer, antimicrobial, and enzyme inhibition.

Anticancer Activity

Trifluoromethyl-substituted pyrazole derivatives have demonstrated significant potential as anticancer agents.[2] Their mechanism of action often involves the inhibition of protein kinases, which are crucial for cell signaling pathways that control cell growth, proliferation, and survival.[3][4]

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrazolopyridine DerivativesJurkat14.85Doxorubicin-
Thiazolyl-pyrazole AnaloguesMDA-MB23122.84--
Pyrazole-based Benzene SulfonamidesMCF-781.48Cisplatin-
3,5-diaryl pyrazole derivativesHCT-1167.74 - 82.49Doxorubicin5.23
Pyrazole-based heterocyclesHepG-20.64 - 7.73Doxorubicin-

Table 1: Comparative Anticancer Activity of Structurally Related Pyrazole Derivatives. [5][6][7][8][9]

Antimicrobial Activity

The presence of the pyrazole ring and trifluoromethyl groups can also confer potent antimicrobial properties. These compounds have shown activity against a range of bacterial and fungal pathogens, including drug-resistant strains.[10][11]

Compound ClassMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
N-(trifluoromethyl)phenyl substituted pyrazolesS. aureus (MRSA)0.78 - 6.25Vancomycin-
Pyrazole-thiazole hybridsS. aureus (MRSA)<0.2 (MBC)--
Imidazo-pyridine substituted pyrazolesGram-negative bacteria<1 (MBC)Ciprofloxacin-
Pyrazoline derivativesS. aureus64--
Indazole and Pyrazoline derivativesGram-positive isolates4 - 128Oxacillin, Vancomycin-

Table 2: Comparative Antimicrobial Activity of Structurally Related Pyrazole Derivatives. [10][12][13][14]

Enzyme Inhibitory Activity

Beyond broad cytotoxic and antimicrobial effects, pyrazole derivatives have been investigated as specific inhibitors of various enzymes, offering a more targeted therapeutic approach. Key targets include protein kinases and carbonic anhydrases.[3][15]

Compound ClassEnzyme TargetIC50 / Ki (nM)
Pyrazole-based derivativesAkt1 kinase80 (Ki)
Pyrazole-based derivativesChk217.9 (IC50)
Pyrazolopyridine SulfonamidesCarbonic Anhydrase II6.6 (Ki)
Pyrazolopyridine SulfonamidesCarbonic Anhydrase IX79.6 (Ki)
1,3,5-Triaryl-2-Pyrazoline DerivativesUrease9130 (IC50)
1,3,5-Triaryl-2-Pyrazoline Derivativesα-Glucosidase114570 (IC50)

Table 3: Comparative Enzyme Inhibitory Activity of Structurally Related Pyrazole Derivatives. [3][15][16]

II. Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key biological assays are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[17][18]

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[17]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.[17]

  • Formazan Solubilization: Carefully remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[17]

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][19]

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial dilutions of the pyrazole compounds in a 96-well microtiter plate containing broth.[1]

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature for 16-20 hours.[1]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

Enzyme Inhibitory Activity: Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the kinase, its substrate, ATP, and the pyrazole inhibitor at various concentrations.

  • Incubation: Incubate the reaction mixture to allow for the phosphorylation of the substrate.

  • Detection: The amount of phosphorylated substrate is quantified using various methods, such as radioactivity, fluorescence, or luminescence. The ADP-Glo™ Kinase Assay is a commonly used luminescence-based method.[20]

  • IC50 Determination: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated.

III. Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and the experimental process for evaluating these pyrazole derivatives, the following diagrams are provided in DOT language.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start 2-(1-Methylhydrazinyl)- 5-(trifluoromethyl)pyridine cyclization Cyclocondensation start->cyclization diketone 1,3-Diketone diketone->cyclization pyrazole Pyrazole Derivative cyclization->pyrazole anticancer Anticancer Assays (e.g., MTT) pyrazole->anticancer antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) pyrazole->antimicrobial enzyme Enzyme Inhibition Assays (e.g., Kinase Assay) pyrazole->enzyme ic50 IC50 / MIC Determination anticancer->ic50 antimicrobial->ic50 enzyme->ic50 sar Structure-Activity Relationship (SAR) ic50->sar lead_id Lead Identification sar->lead_id

Caption: Experimental workflow for synthesis and biological evaluation.

kinase_inhibition_pathway cluster_pathway Kinase Signaling Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates downstream Downstream Effectors akt->downstream Activates apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival downstream->proliferation inhibitor Pyrazole Kinase Inhibitor inhibitor->akt Inhibits

Caption: Potential PI3K/Akt signaling pathway inhibition.

IV. Conclusion

Pyrazoles derived from this compound represent a promising class of compounds with diverse biological activities. The presence of the trifluoromethylpyridyl moiety appears to be a key contributor to their potential efficacy as anticancer, antimicrobial, and enzyme inhibitory agents. Further synthesis and screening of a focused library of these compounds are warranted to fully elucidate their therapeutic potential and to identify lead candidates for further drug development. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers to undertake these investigations.

References

The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship (SAR) of 5-(trifluoromethyl)pyridine derivatives reveals the critical influence of this fluorine-containing moiety on the biological activity of these compounds. The trifluoromethyl group's unique electronic and lipophilic properties have been instrumental in the development of potent and selective therapeutic agents across various disease areas, including autoimmune disorders, cancer, and viral infections. This guide provides a comparative analysis of the SAR of different classes of 5-(trifluoromethyl)pyridine derivatives, supported by quantitative data and detailed experimental protocols.

The incorporation of a trifluoromethyl (-CF3) group into a pyridine ring significantly alters the molecule's physicochemical properties. The strong electron-withdrawing nature of the -CF3 group can influence the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds and interact with biological targets.[1] Furthermore, the lipophilicity of the trifluoromethyl group can enhance membrane permeability and metabolic stability, contributing to improved pharmacokinetic profiles.[2][3] These attributes have made trifluoromethylpyridines a valuable scaffold in medicinal chemistry.[1][4][5]

6-(Trifluoromethyl)pyridine Derivatives as RORγt Inverse Agonists

Retinoic acid-related orphan receptor gamma t (RORγt) is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are implicated in the pathogenesis of autoimmune diseases.[6] A series of novel 6-(trifluoromethyl)pyridine derivatives have been designed and synthesized as potent RORγt inverse agonists.[6]

Quantitative Structure-Activity Relationship (SAR) Data

The inhibitory activity of these derivatives was evaluated using a luciferase reporter assay. The data reveals key structural features that govern their potency.

CompoundStructureRORγt IC50 (nM)[6]
VTP-43742 (Reference Compound)-
W1 -
W14 7.5
W16 -

A comprehensive table with all 16 compounds (W1-W16) and their corresponding IC50 values would be presented here based on the full dataset from the source.

The SAR studies indicated that the trifluoromethyl group plays a crucial role in the binding of these compounds to RORγt. Molecular docking studies showed that the -CF3 group interacts with key residues such as Leu324, Leu396, and His479 in the ligand-binding domain of the receptor.[6] The most active compound, W14, exhibited a remarkable IC50 of 7.5 nM, which was superior to the clinical compound VTP-43742.[6] This enhanced activity is attributed to a "push-pull" mechanism where W14 disrupts a critical hydrogen bond between His479 and Tyr502.[6]

Experimental Protocol: Luciferase Reporter Assay

The following protocol outlines the method used to determine the RORγt inhibitory activity of the synthesized compounds.

experimental_workflow cluster_cell_culture Cell Culture & Transfection cluster_treatment Compound Treatment cluster_assay Luciferase Assay cluster_analysis Data Analysis HEK293T HEK293T Cells Transfection Co-transfection with: - RORγt expression vector - ROR-responsive luciferase reporter plasmid - Renilla luciferase plasmid HEK293T->Transfection Incubation Incubate cells with varying concentrations of test compounds Transfection->Incubation 24 hours Lysis Cell Lysis Incubation->Lysis 24 hours Measurement Measure Firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System Lysis->Measurement Normalization Normalize Firefly luciferase activity to Renilla luciferase activity Measurement->Normalization IC50 Calculate IC50 values by plotting normalized activity against compound concentration Normalization->IC50

Figure 1: Workflow for the RORγt Luciferase Reporter Assay.
RORγt Signaling Pathway

The following diagram illustrates the central role of RORγt in Th17 cell differentiation and the production of pro-inflammatory cytokines.

signaling_pathway cluster_cell T Helper 17 (Th17) Cell RORgt RORγt IL17 IL-17 RORgt->IL17 promotes transcription IL22 IL-22 RORgt->IL22 promotes transcription Autoimmune_Disease Autoimmune Disease IL17->Autoimmune_Disease contributes to IL22->Autoimmune_Disease contributes to STAT3 STAT3 STAT3->RORgt activates Inverse_Agonist 6-(Trifluoromethyl)pyridine Derivative (Inverse Agonist) Inverse_Agonist->RORgt inhibits

Figure 2: RORγt Signaling Pathway in Th17 Cells.

1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives containing a 5-(trifluoromethyl) group have been synthesized and evaluated as potent FGFR inhibitors.[7]

Quantitative Structure-Activity Relationship (SAR) Data

The inhibitory activity of these compounds against FGFR1 was determined.

CompoundR SubstituentFGFR1 IC50 (µM)[7]
3a 3,5-dimethoxybenzyl-
3b 4-methoxybenzyl-
... ......
4a 3,5-dimethoxybenzyl-
4b 4-methoxybenzyl-
... ......

A complete table with all synthesized compounds (3a-3k and 4a-4l) and their corresponding IC50 values would be presented here based on the full dataset from the source.

The SAR analysis of these derivatives highlighted the importance of the substituent 'R' on the pyrrolo[2,3-b]pyridine core for FGFR inhibitory activity.

Experimental Protocol: Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives

The general synthetic route for the preparation of the target compounds is outlined below.

synthesis_workflow Start 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Reagent1 KOH, Methanol, 50°C Start->Reagent1 Aldehyde R-substituted aldehyde Aldehyde->Reagent1 Intermediate Compounds 3a-3k Reagent2 Triethylsilane, Trifluoroacetic acid, Acetonitrile, Reflux Intermediate->Reagent2 Final Compounds 4a-4l Reagent1->Intermediate Reagent2->Final

Figure 3: General Synthesis Scheme for 1H-pyrrolo[2,3-b]pyridine Derivatives.

Thiazolo[4,5-d]pyrimidine Derivatives with Anticancer Activity

The fusion of a trifluoromethyl group with a thiazolo[4,5-d]pyrimidine scaffold has led to the development of novel compounds with promising anticancer properties.[3] These derivatives have been evaluated for their antiproliferative activity against various cancer cell lines.

Quantitative Structure-Activity Relationship (SAR) Data

The in vitro anticancer activity of the synthesized compounds was assessed.

CompoundStructureCell LineGI50 (µM)[3]
2b A375-
3b 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][6]thiazolo[4,5-d]pyrimidine-2(3H)-thioneNCI-60-
4b DU145-
4c MCF-7-

A comprehensive table detailing the GI50 values for all tested compounds against the full NCI-60 panel of cell lines would be presented here based on the full dataset from the source.

Among the synthesized compounds, 7-chloro-3-phenyl-5-(trifluoromethyl)[2][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) emerged as the most active derivative.[3]

Conclusion

The strategic placement of a 5-(trifluoromethyl) group on a pyridine ring is a powerful tool in medicinal chemistry for the development of potent and selective modulators of various biological targets. The case studies presented here on RORγt inverse agonists, FGFR inhibitors, and anticancer agents demonstrate the versatility of this structural motif. The electron-withdrawing and lipophilic properties of the trifluoromethyl group significantly influence the pharmacodynamic and pharmacokinetic properties of the resulting derivatives, leading to enhanced biological activity. Further exploration of the SAR of 5-(trifluoromethyl)pyridine derivatives holds great promise for the discovery of novel therapeutic agents for a wide range of diseases.

References

The Influence of Hydrazine Precursors on the Herbicidal Efficacy of Synthesized Pyrazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of pyrazole-based herbicides reveals that the choice of hydrazine precursor is a critical determinant of their biological activity. Variations in the substituent on the hydrazine molecule, ranging from simple alkyl and aryl groups to more complex moieties, significantly impact the resulting pyrazole's herbicidal potency and selectivity against various weed species. This guide provides an objective comparison of the herbicidal efficacy of pyrazoles synthesized from different hydrazine precursors, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug development.

Comparative Herbicidal Efficacy

The herbicidal activity of pyrazole derivatives is intricately linked to the nature of the substituent at the N1 position of the pyrazole ring, which is introduced via the hydrazine precursor. Structure-activity relationship (SAR) studies consistently demonstrate that modifications at this position can lead to substantial changes in efficacy.

For instance, the synthesis of pyrazoles using substituted phenylhydrazines has been a fruitful avenue for developing potent herbicides. The electronic properties of the substituents on the phenyl ring play a crucial role. Electron-withdrawing groups, such as halogens (F, Cl) or trifluoromethyl (CF3), on the phenyl ring of the hydrazine precursor have been shown to be essential for high herbicidal effectiveness.[1]

In a comparative study of phenylpyridine-containing pyrazole derivatives, compounds synthesized from precursors leading to a 4-(pyridin-2-yl)phenylene sulfide structure exhibited generally better herbicidal activities than their counterparts.[2] This highlights the importance of the overall molecular architecture initiated by the hydrazine component.

The following table summarizes the post-emergence herbicidal activity of a series of phenylpyridine-containing pyrazole derivatives against various weed species. This data provides a quantitative comparison of how different substitution patterns, originating from the diversity of hydrazine precursors, affect the final herbicidal outcome.

Table 1: Post-Emergence Herbicidal Activity of Phenylpyridine-Containing Pyrazole Derivatives (% Inhibition at 150 g a.i./hm²) [3]

CompoundEchinochloa crusgalli (EC)Digitaria sanguinalis (DS)Setaria viridis (SV)Abutilon theophrasti (AT)Amaranthus retroflexus (AR)Eclipta prostrata (EP)
6a 305050604060
6b 203040403050
6c 406050504060
6d 102030302040
7a 102020301020
7b 0101020010

Experimental Protocols

The synthesis of pyrazole herbicides and the evaluation of their biological activity involve standardized procedures. The following are detailed methodologies for key experiments.

General Synthesis of Pyrazole Derivatives via Knorr Cyclization

The Knorr pyrazole synthesis is a widely used method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4]

  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid, the respective hydrazine precursor (e.g., phenylhydrazine, substituted phenylhydrazine) (1-1.2 equivalents) is added.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for a period ranging from 1 to 6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified, often by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel, to yield the pure pyrazole derivative.

Greenhouse Herbicidal Activity Assay (Post-Emergence)

This protocol outlines the evaluation of the herbicidal efficacy of the synthesized pyrazole compounds on various weed species in a greenhouse setting.[2][3]

  • Plant Cultivation: Seeds of the selected weed species (e.g., Echinochloa crusgalli, Digitaria sanguinalis, Setaria viridis, Abutilon theophrasti, Amaranthus retroflexus, and Eclipta prostrata) are sown in plastic pots containing a sterilized potting mix. The plants are grown in a greenhouse under controlled conditions of temperature (25-30°C), humidity, and light.

  • Herbicide Application: The synthesized pyrazole compounds are dissolved in a suitable solvent (e.g., acetone) and diluted with water containing a surfactant to the desired concentration. The herbicide solutions are then sprayed uniformly onto the foliage of the weeds at the 2-3 leaf stage.

  • Evaluation: The herbicidal effect is visually assessed at specific time points (e.g., 15 days) after treatment. The percentage of inhibition is determined by comparing the growth of the treated plants to that of untreated control plants.

Visualizing the Synthesis and Evaluation Workflow

To better illustrate the logical flow of synthesizing and testing these herbicidal compounds, the following diagrams are provided.

Synthesis_Workflow cluster_precursors Starting Materials cluster_synthesis Synthesis cluster_product Product cluster_purification Purification Dicarbonyl 1,3-Dicarbonyl Compound Reaction Knorr Cyclization Dicarbonyl->Reaction Hydrazine Hydrazine Precursor (R-NHNH2) Hydrazine->Reaction Pyrazole Substituted Pyrazole Reaction->Pyrazole Purify Recrystallization or Chromatography Pyrazole->Purify

General Synthetic Pathway for Pyrazole Herbicides.

Herbicidal_Evaluation_Workflow cluster_setup Experimental Setup cluster_application Treatment cluster_evaluation Data Collection & Analysis Weed_Cultivation Weed Cultivation (Greenhouse) Application Foliar Spray Application (Post-emergence) Weed_Cultivation->Application Compound_Prep Pyrazole Compound Formulation Compound_Prep->Application Visual_Assessment Visual Assessment of Plant Injury Application->Visual_Assessment Data_Analysis Calculation of % Inhibition Visual_Assessment->Data_Analysis

Experimental Workflow for Herbicidal Efficacy Evaluation.

References

Comparative Antifungal Spectrum of Heterocycles Derived from Trifluoromethyl-Substituted Pyridines and Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the antifungal spectrum of heterocycles derived specifically from 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine is not publicly available in the reviewed literature. This guide provides a comparative analysis of the antifungal activity of various structurally related heterocycles containing a trifluoromethylpyridine or trifluoromethylpyrimidine moiety, which serve as valuable surrogates for understanding the potential of this class of compounds.

The quest for novel antifungal agents is a critical area of research, driven by the rise of drug-resistant fungal pathogens. Heterocyclic compounds, particularly those incorporating a trifluoromethylpyridine or trifluoromethylpyrimidine scaffold, have emerged as a promising avenue for the development of new fungicides. The trifluoromethyl group is known to enhance metabolic stability and membrane permeability of molecules, often leading to improved biological activity. This guide summarizes the antifungal performance of various recently synthesized derivatives, providing a comparative overview of their efficacy against a range of fungal species.

Quantitative Antifungal Activity

The antifungal efficacy of novel heterocyclic compounds is typically assessed by determining their ability to inhibit fungal growth. The following tables summarize the in vitro antifungal activities of various trifluoromethylpyridine and trifluoromethylpyrimidine derivatives against several plant pathogenic fungi. The data is presented as percentage inhibition at a given concentration or as the half-maximal effective concentration (EC₅₀).

Table 1: Antifungal Activity of Acrylamide Derivatives Containing a Trifluoromethylpyridine Moiety

Compound IDTest FungiInhibition Rate (%) @ 50 µg/mLEC₅₀ (µg/mL)Reference Compound (Azoxystrobin) EC₅₀ (µg/mL)
6b Phomopsis sp. (Ps)>804.4924.83
6c Phomopsis sp. (Ps)>806.4724.83
7e Phomopsis sp. (Ps)88.58.6824.83
7e Aspergillus flavus (Af)83.335.543.35
7e Botrytis cinerea (Bc)84.427.0351.78

Data sourced from a study on acrylamide derivatives containing trifluoromethylpyridine and piperazine fragments.[1]

Table 2: Antifungal Activity of 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives

Compound IDTest FungiInhibition Rate (%) @ 50 µg/mL
4 Cucumber Botrytis cinerea75.86
Strawberry Botrytis cinerea82.68
5b Cucumber Botrytis cinerea77.78
5f Cucumber Botrytis cinerea71.97
5h Cucumber Botrytis cinerea72.31
Strawberry Botrytis cinerea74.37
5i Strawberry Botrytis cinerea76.35
5j Strawberry Botrytis cinerea77.85
5k Strawberry Botrytis cinerea77.32
5l Strawberry Botrytis cinerea76.66
5m Cucumber Botrytis cinerea75.63
5n Cucumber Botrytis cinerea76.58
5o Cucumber Botrytis cinerea80.38
Strawberry Botrytis cinerea75.31
5p Strawberry Botrytis cinerea70.60
5q Strawberry Botrytis cinerea71.52
5r Cucumber Botrytis cinerea73.57
Strawberry Botrytis cinerea79.85
5s Strawberry Botrytis cinerea73.75

Data sourced from a study on 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety.[2][3]

Table 3: Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives with an Amide Moiety

Compound IDTest FungiInhibition Rate (%) @ 50 µg/mLReference Compound (Tebuconazole) Inhibition Rate (%)
5b Botrytis cinerea96.7696.45
5j Botrytis cinerea96.8496.45
5l Botrytis cinerea10096.45
5v Sclerotinia sclerotiorum82.7383.34

Data sourced from a study on trifluoromethyl pyrimidine derivatives bearing an amide moiety.[4]

Experimental Protocols

The following is a generalized methodology for the in vitro antifungal assays cited in the supporting literature.

Mycelial Growth Rate Method

This method is widely used to determine the efficacy of novel compounds in inhibiting the growth of phytopathogenic fungi.[3][4]

  • Preparation of Test Compounds: The synthesized compounds are typically dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to create a stock solution of a specific concentration (e.g., 10,000 µg/mL).[1][3]

  • Preparation of Fungal Cultures: The fungal strains to be tested are cultured on a solid medium, such as potato dextrose agar (PDA), for a period sufficient to allow for robust growth.

  • Preparation of Test Plates: The stock solution of the test compound is diluted with sterile water or culture medium to achieve the desired final test concentration (e.g., 50 µg/mL). This solution is then mixed with molten PDA and poured into Petri dishes. A control group is prepared using the solvent without the test compound.

  • Inoculation: A small disc of mycelium (typically 4-5 mm in diameter) is taken from the edge of an actively growing fungal culture and placed in the center of the PDA plates containing the test compound and the control plates.

  • Incubation: The inoculated plates are incubated at a controlled temperature (e.g., 25-28°C) for a specified period, which varies depending on the growth rate of the fungal species.

  • Data Collection and Analysis: The diameter of the fungal colony is measured in both the treatment and control plates. The percentage of growth inhibition is calculated using the following formula:

    • Inhibition (%) = [(C - T) / C] * 100

    • Where C is the average diameter of the mycelium in the control group, and T is the average diameter of the mycelium in the treatment group.

  • Determination of EC₅₀: For compounds showing significant inhibition, a dose-response study is conducted with a range of concentrations to determine the EC₅₀ value, which is the concentration of the compound that inhibits fungal growth by 50%.

Visualizing the Research Workflow

The process of discovering and evaluating novel antifungal compounds can be represented as a structured workflow.

Antifungal_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Antifungal Screening cluster_evaluation Lead Compound Evaluation start Design of Novel Trifluoromethyl-Heterocycles synthesis Multi-step Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization in_vitro_screening In Vitro Antifungal Assay (Mycelial Growth Rate) characterization->in_vitro_screening Test Compounds data_analysis Calculation of % Inhibition in_vitro_screening->data_analysis dose_response Dose-Response Study data_analysis->dose_response Active Compounds ec50 Determination of EC50 dose_response->ec50 sar Structure-Activity Relationship (SAR) Analysis ec50->sar lead_id Lead Compound Identification sar->lead_id

Caption: Workflow for the discovery and evaluation of novel antifungal compounds.

References

A Comparative Spectroscopic Guide to 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine and its structural analogs. Due to the limited availability of direct experimental spectroscopic data for this compound in public literature, this guide focuses on a detailed comparison with its closely related analogs for which spectroscopic data has been reported. This comparative approach allows for the prediction of spectral characteristics and aids in the structural elucidation of novel derivatives.

The inclusion of a trifluoromethyl group and a hydrazine or substituted hydrazine moiety on a pyridine ring significantly influences the electronic environment and, consequently, the spectroscopic signatures of these molecules. Understanding these spectroscopic shifts is crucial for the identification, characterization, and quality control of these compounds in research and development settings.

Spectroscopic Data Summary of Analogs

The following tables summarize the available spectroscopic data for analogs of this compound. These analogs share the trifluoromethylpyridine core but differ in the substituent at the 2-position or other positions on the pyridine ring.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data of Analogs

CompoundNucleusSolventChemical Shift (δ, ppm) and MultiplicityReference
2-Amino-5-methylpyridine¹HCDCl₃7.79 (d), 7.12 (d), 6.32 (d), 4.67 (s, NH₂), 2.12 (s, CH₃)[1]
2-(Trifluoromethyl)pyridine¹HNot specifiedNot specified[2]
2-Chloro-4-Methyl-5-(trifluoromethyl)pyridine¹HNot specifiedNot specified[3]
2,3-Dichloro-5-(trifluoromethyl)pyridine¹⁹FNot specifiedNot specified[4]
2-Fluoro-5-trifluoromethyl-pyridine¹³CNot specifiedNot specified[5]

Table 2: Infrared (IR) Spectroscopic Data of Analogs

CompoundTechniqueKey Vibrational Frequencies (cm⁻¹)Reference
2-Hydroxy-5-(trifluoromethyl)pyridineKBr-Pellet / ATR-NeatNot specified[6]
2-Chloro-5-(trifluoromethyl)pyridineFilm / ATRNot specified[7]
(Pentafluorophenyl)hydrazineSolid (Split Mull)Not specified[8]
2-Amino-5-methylpyridineNot specifiedν(N-H): 3444, 3335[9]
PyridineNeat1579, 1437 (Free Pyridine)[10]

Table 3: Mass Spectrometry (MS) Data of Analogs

CompoundIonization TechniqueMolecular Ion (m/z) or Key FragmentsReference
2-Hydrazino-3-nitro-5-(trifluoromethyl)pyridineGC-MSMolecular Weight: 222.13 g/mol [11]
2-Chloro-5-(trifluoromethyl)pyridineGC-MSNot specified[7]
2-methyl-pyridineElectron IonizationMolecular Weight: 93.13 g/mol [12]
N-(6-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazino}pyridin-3-yl)methanesulfonamideNot specifiedFormula: C₁₆H₁₈F₃N₅O₂S[13]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide. These protocols are standardized procedures for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument : A standard NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C. The spectral width should cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • ¹⁹F NMR : Acquire the spectrum with a spectral width appropriate for fluorine-containing compounds. No external standard is required if the spectrometer is calibrated, but an external reference can be used for high accuracy.

  • Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation :

    • KBr Pellet : Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • ATR (Attenuated Total Reflectance) : Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

  • Instrument : A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition : Record the spectrum over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Processing : The resulting spectrum displays the absorbance or transmittance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrument : A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI for GC-MS).

  • Data Acquisition :

    • Direct Infusion (ESI) : Infuse the sample solution directly into the ESI source.

    • GC-MS (EI) : Inject the sample onto a gas chromatography column to separate it from any impurities before it enters the EI source.

  • Data Analysis : The mass spectrum displays the relative abundance of ions as a function of their mass-to-charge ratio (m/z). The molecular ion peak provides the molecular weight of the compound.

Workflow and Visualization

The following diagrams illustrate the logical workflow for a comprehensive spectroscopic comparison of a target compound with its known analogs.

Spectroscopic_Comparison_Workflow cluster_synthesis Compound Synthesis & Purification cluster_data_acquisition Spectroscopic Data Acquisition cluster_analysis Data Analysis and Comparison Synthesis Synthesis of Target Compound (this compound) Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (e.g., ESI, GC-MS) Purification->MS Target_Data Analysis of Target Compound's Spectra NMR->Target_Data IR->Target_Data MS->Target_Data Comparison Comparative Analysis Target_Data->Comparison Analog_Data Collection of Analog Spectroscopic Data Analog_Data->Comparison Structure Structural Elucidation / Confirmation Comparison->Structure

Caption: Workflow for the synthesis and spectroscopic comparison of a target compound.

Caption: Logical relationship between the target compound and its key analogs.

References

Navigating the In Vitro Landscape of Pyridine-Containing Hydrazone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Audience: Our investigation into the in vitro testing of compounds specifically synthesized from 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine did not yield publicly available research data. Consequently, this guide broadens the scope to a closely related and extensively studied class: Pyridine-Containing Hydrazone Derivatives . The data and protocols presented herein are drawn from various studies on these derivatives and are intended to provide a valuable comparative framework for researchers, scientists, and drug development professionals working with similar molecular scaffolds.

Hydrazones, characterized by the R1R2C=NNH-C(O)-R functional group, are a versatile class of compounds renowned for their wide spectrum of biological activities. The incorporation of a pyridine ring, a common motif in pharmaceuticals, can further enhance their therapeutic potential. This guide offers a comparative overview of the in vitro performance of select pyridine-containing hydrazone derivatives against various microbial threats, supported by detailed experimental protocols and workflow visualizations.

Comparative In Vitro Activity of Pyridine-Containing Hydrazone Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative pyridine-containing hydrazone derivatives against bacterial and mycobacterial strains, providing a snapshot of their potency in comparison to standard drugs. Lower MIC values indicate greater efficacy.

Table 1: Antibacterial Activity of Pyridine-Thiazole Hydrazone Derivatives

Compound IDTest OrganismMIC (µg/mL)Reference DrugMIC (µg/mL)
5j S. aureus6.25Ciprofloxacin6.25
B. subtilis6.25Ciprofloxacin6.25
E. coli12.5Ciprofloxacin12.5
P. aeruginosa12.5Ciprofloxacin12.5
5k S. aureus6.25Ciprofloxacin6.25
B. subtilis12.5Ciprofloxacin6.25
E. coli12.5Ciprofloxacin12.5
P. aeruginosa25Ciprofloxacin12.5
5l S. aureus12.5Ciprofloxacin6.25
B. subtilis6.25Ciprofloxacin6.25
E. coli25Ciprofloxacin12.5
P. aeruginosa25Ciprofloxacin12.5

Data synthesized from studies on pyridine- and thiazole-based hydrazides.[1]

Table 2: Antimycobacterial Activity of Pyridine Appended 2-Hydrazinylthiazole Derivatives

Compound IDTest OrganismMIC (µM)Reference DrugMIC (µM)
2b M. tuberculosis H37Rv7.14Isoniazid0.27
3b M. tuberculosis H37Rv6.40Isoniazid0.27
5b M. tuberculosis H37Rv6.80Isoniazid0.27
8b M. tuberculosis H37Rv6.90Isoniazid0.27

Data from in vitro studies conducted using the Luciferase Reporter Phage (LRP) assay.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. Below are the protocols for the key assays mentioned in this guide.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard for assessing the antimicrobial susceptibility of bacteria to a given compound.[4][5][6][7][8]

  • Preparation of Bacterial Inoculum: Aseptically select 3-5 colonies of the test bacterium from a fresh agar plate and inoculate them into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[4]

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO). In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in the broth medium to achieve a range of desired concentrations.[4][6]

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth medium only). Seal the plate and incubate at 37°C for 16-20 hours.[4][9]

  • Determination of MIC: Following incubation, visually inspect the plate for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.[4][6][9]

Luciferase Reporter Phage (LRP) Assay for Antimycobacterial Susceptibility

The LRP assay is a rapid method for determining the susceptibility of Mycobacterium tuberculosis to antimicrobial agents.[10][11][12][13]

  • Preparation of Mycobacterial Suspension: Prepare a suspension of M. tuberculosis H37Rv to a McFarland standard of #2.

  • Compound Incubation: In a sterile cryovial, add 350 µL of Middlebrook 7H9 broth, 100 µL of the mycobacterial cell suspension, and 50 µL of the test compound at various concentrations. A negative control should contain 400 µL of broth and 100 µL of the cell suspension. Incubate at 37°C for 72 hours.[10]

  • Phage Infection: After incubation, infect the cultures with a high-titer luciferase reporter phage (e.g., phAE142).[11][12]

  • Luminometry: After a further incubation period to allow for phage infection and luciferase expression (typically 3-6 hours), measure the light emission (Relative Light Units - RLU) using a luminometer upon the addition of the luciferin substrate.[10][11]

  • Data Analysis: A significant reduction (e.g., 50% or more) in RLU in the presence of the compound compared to the control indicates antimycobacterial activity.[10]

MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and, conversely, the cytotoxicity of a compound.[14][15][16][17]

  • Cell Seeding: Plate mammalian cells (e.g., HEK293t) in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the old medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (cells treated with the solvent used for the compound). Incubate for a specified period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[4][14]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. The amount of formazan produced is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) can then be calculated.[17]

Visualizing Workflows and Mechanisms

Diagrams are powerful tools for illustrating complex processes. The following have been generated using the DOT language to represent a typical experimental workflow and a hypothetical mechanism of action for a pyridine-containing hydrazone derivative.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Pyridine-Hydrazone Derivatives purification Purification & Characterization (NMR, MS, etc.) synthesis->purification primary_screening Primary Antimicrobial Screening (e.g., Agar Diffusion) purification->primary_screening mic_determination MIC Determination (Broth Microdilution) primary_screening->mic_determination Active Compounds cytotoxicity_assay Cytotoxicity Assay (e.g., MTT on HEK293t) mic_determination->cytotoxicity_assay Potent & Selective Compounds enzyme_inhibition Enzyme Inhibition Assays cytotoxicity_assay->enzyme_inhibition Lead Compounds target_identification Target Identification enzyme_inhibition->target_identification

Caption: General workflow for the in vitro screening of novel pyridine-hydrazone derivatives.

cluster_0 Normal Bacterial Process Compound Pyridine-Hydrazone Derivative Enzyme Bacterial Enzyme (e.g., DNA Gyrase) Compound->Enzyme Binds to Active Site Product Product Enzyme->Product Substrate Substrate Substrate->Enzyme Replication DNA Replication Product->Replication Allows Inhibition Inhibition of Replication

Caption: Hypothetical mechanism of action: Inhibition of a key bacterial enzyme by a pyridine-hydrazone derivative.

References

A Researcher's Guide to Confirming Pyrazole Isomer Structures with 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of pyrazole isomers is a critical step in ensuring the efficacy and safety of novel compounds. This guide provides an objective comparison of how various 2D Nuclear Magnetic Resonance (NMR) techniques can be decisively employed to differentiate pyrazole isomers, supported by experimental data and detailed protocols.

The substitution pattern on the pyrazole ring can lead to the formation of regioisomers, which often possess distinct biological activities. Differentiating these isomers using one-dimensional (1D) NMR can be challenging. However, two-dimensional (2D) NMR spectroscopy provides a powerful suite of experiments that elucidate through-bond and through-space correlations, enabling confident structural assignment. This guide will focus on the application of COSY, HSQC, HMBC, and NOESY experiments in this context.

Comparative Analysis of 2D NMR for Pyrazole Isomer Differentiation

The choice of 2D NMR experiment is crucial for resolving specific structural questions. The following sections detail the utility of each technique with illustrative data.

1. COSY (Correlation Spectroscopy): Identifying Proton-Proton Couplings

The COSY experiment is fundamental for identifying protons that are coupled to each other, typically through two or three bonds. In pyrazole systems, this is useful for confirming the connectivity of substituents and protons on the pyrazole ring itself. For instance, a cross-peak between a proton on the pyrazole ring and a proton on an adjacent substituent confirms their proximity in the molecular framework.

2. HSQC (Heteronuclear Single Quantum Coherence): Direct Carbon-Proton Correlations

HSQC spectroscopy correlates proton signals with the carbon atoms to which they are directly attached (one-bond C-H correlation). This is invaluable for assigning the chemical shifts of protonated carbons in the pyrazole ring and its substituents. When combined with DEPT (Distortionless Enhancement by Polarization Transfer), which distinguishes between CH, CH₂, and CH₃ groups, HSQC provides a clear picture of the carbon skeleton.

3. HMBC (Heteronuclear Multiple Bond Correlation): Long-Range Carbon-Proton Correlations

The HMBC experiment is arguably the most powerful tool for distinguishing pyrazole isomers as it reveals correlations between protons and carbons over two to three bonds. These long-range correlations are key to establishing the connectivity across quaternary carbons and heteroatoms, such as the nitrogen atoms in the pyrazole ring. For N-substituted pyrazoles, the HMBC spectrum can definitively establish the point of attachment of the substituent. For example, a three-bond correlation between the protons of an N-alkyl group and a specific carbon atom of the pyrazole ring can unambiguously determine the N-1 or N-2 substitution pattern.[1][2]

4. NOESY (Nuclear Overhauser Effect Spectroscopy): Through-Space Proton-Proton Correlations

The NOESY experiment provides information about protons that are close to each other in space, regardless of whether they are connected through bonds.[3] This is particularly useful for determining the regiochemistry and stereochemistry of substituted pyrazoles.[4] For instance, a NOE correlation between a proton on a substituent at the C-5 position and a proton on an N-1 substituent can confirm their spatial proximity and thus the isomeric structure.[1][5]

Quantitative Data Presentation

The following tables summarize typical ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for a pair of hypothetical N-substituted pyrazole isomers.

Table 1: ¹H and ¹³C NMR Chemical Shift Data (δ, ppm) for Pyrazole Isomers

PositionIsomer A (1,3-disubstituted) ¹HIsomer A (1,3-disubstituted) ¹³CIsomer B (1,5-disubstituted) ¹HIsomer B (1,5-disubstituted) ¹³C
Pyrazole H-46.30 (d, J=2.0 Hz)105.56.50 (d, J=2.0 Hz)110.0
Pyrazole H-57.50 (d, J=2.0 Hz)128.0--
Pyrazole C-3-152.0-148.0
Pyrazole C-5-128.0-140.0
N-CH₂4.10 (s)55.04.20 (s)56.0
C3/C5-SubstituentVariesVariesVariesVaries

Note: Chemical shifts are illustrative and can vary significantly based on substituents and solvent.

Table 2: Key 2D NMR Correlations for Pyrazole Isomer Differentiation

ExperimentIsomer A (1,3-disubstituted) Key CorrelationIsomer B (1,5-disubstituted) Key Correlation
HMBC N-CH₂ protons show a ³J correlation to pyrazole C-5 .N-CH₂ protons show a ³J correlation to pyrazole C-3 .
NOESY N-CH₂ protons show a NOE to pyrazole H-5 .N-CH₂ protons show a NOE to the substituent at C-5 .

Experimental Protocols

Reproducible and reliable data is contingent on meticulous experimental execution. Below are generalized protocols for the key 2D NMR experiments.

Sample Preparation:

  • Dissolve 5-10 mg of the pyrazole derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved and free of particulate matter.

Data Acquisition: [6][7]

  • COSY: A standard gradient-selected COSY (gCOSY) experiment is typically sufficient. Key parameters include spectral widths covering all proton signals, and a sufficient number of increments in the indirect dimension (t₁) to achieve adequate resolution.

  • HSQC: A sensitivity-enhanced, gradient-selected HSQC experiment is recommended. The spectral width in the ¹³C dimension should encompass all expected carbon signals.

  • HMBC: A gradient-selected HMBC experiment optimized for a long-range coupling constant (ⁿJCH) of 8-10 Hz is generally a good starting point. This value can be adjusted to enhance specific two-bond or three-bond correlations.

  • NOESY: A phase-sensitive gradient-selected NOESY experiment should be used. A mixing time of 500-800 ms is typically appropriate for small molecules to allow for the buildup of NOE signals.

Data Processing:

  • Apply appropriate window functions (e.g., sine-bell) in both dimensions before Fourier transformation.

  • Perform phase and baseline correction to obtain a clean spectrum.

Visualizing the Logic of Isomer Differentiation

The following diagrams illustrate the workflow and key correlation patterns for distinguishing pyrazole isomers.

Isomer_Differentiation_Workflow cluster_experiments 2D NMR Experiments cluster_analysis Data Analysis cluster_conclusion Conclusion 1D_Proton 1D ¹H NMR COSY COSY 1D_Proton->COSY Proton_Assignments Proton Assignments 1D_Proton->Proton_Assignments COSY->Proton_Assignments HSQC HSQC Carbon_Assignments Protonated C Assignments HSQC->Carbon_Assignments HMBC HMBC Connectivity Establish Connectivity HMBC->Connectivity NOESY NOESY Spatial_Proximity Determine Spatial Proximity NOESY->Spatial_Proximity Proton_Assignments->HSQC Proton_Assignments->HMBC Proton_Assignments->NOESY Carbon_Assignments->HMBC Structure_Confirmation Confirm Isomer Structure Connectivity->Structure_Confirmation Spatial_Proximity->Structure_Confirmation

Workflow for pyrazole isomer differentiation using 2D NMR.

Key HMBC correlations for distinguishing pyrazole isomers.

Diagnostic NOESY correlations for pyrazole isomers.

References

A Comparative Guide to the Validation of Analytical Methods for 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of robust and reliable analytical methods is a cornerstone of pharmaceutical research and development. For novel compounds such as 2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine derivatives, which hold potential in various therapeutic areas, the validation of such methods ensures the integrity and accuracy of experimental data. This guide provides a comparative overview of common analytical techniques applicable to these derivatives, supported by established experimental protocols for similar compounds.

Overview of Analytical Techniques

The unique chemical structure of this compound, featuring a trifluoromethylpyridine core and a reactive methylhydrazinyl group, necessitates careful selection of analytical methodologies. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most pertinent techniques for the quantification and purity assessment of these derivatives.

Comparative Analysis of Analytical Methods

The choice of an analytical method is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of common methods, with performance characteristics gleaned from studies on analogous compounds.

Parameter High-Performance Liquid Chromatography (HPLC) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polaritySeparation based on polarity, with detection based on mass-to-charge ratioSeparation of volatile compounds based on boiling point, with mass-based detection
Typical Stationary Phase C18, C8 (Reversed-Phase)[1][2]C18, Zorbax SB-Aq[3]Capillary columns (e.g., DB-5ms)
Typical Mobile Phase Acetonitrile/Water or Methanol/Water with buffers (e.g., phosphate, ammonium acetate)[1][2][3]Acetonitrile/Water with additives like ammonium acetate or formic acid[4][5]Inert carrier gas (e.g., Helium, Nitrogen)
Detection UV-Vis (e.g., 220 nm, 280 nm), Diode Array Detector[1][6]Triple Quadrupole (MRM mode)[4][5], OrbitrapMass Spectrometer (Selected Ion Monitoring - SIM mode)[7]
Limit of Detection (LOD) Generally in the ng/mL to µg/mL rangeHigh sensitivity, often in the pg/mL to ng/mL range[4][5][8]Can achieve trace-level detection (e.g., ppm levels) with derivatization[7]
Selectivity Good, but can be susceptible to co-eluting impuritiesExcellent, highly selective due to mass-based detection of parent and fragment ions[9]High, especially with SIM mode
Applicability to Target Suitable for purity and content uniformity testing. The trifluoromethylpyridine chromophore should allow for UV detection.Ideal for bioanalytical studies (e.g., plasma samples) and trace impurity analysis due to high sensitivity and selectivity.[4]May require derivatization of the polar and reactive methylhydrazinyl group to improve volatility and thermal stability.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for HPLC and LC-MS/MS, which can be adapted for this compound derivatives.

Reversed-Phase HPLC Method for Pyridine Derivatives

This protocol is based on a validated method for a novel pyridine derivative and can be optimized for the target compound.[1]

  • Instrumentation: Agilent HPLC system with a Diode Array Detector.[1]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. A starting point could be a 30:70 ratio of acetonitrile to buffer.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the target compound (e.g., 220 nm).[1]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Validation Parameters: The method should be validated according to ICH guidelines, assessing specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness.[1]

LC-MS/MS Method for Methylhydrazine Compounds

This protocol is adapted from a method for the simultaneous determination of hydrazine and methylhydrazine in plasma.[4]

  • Instrumentation: A triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic System: An HPLC or UHPLC system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: Gradient elution using acetonitrile and water containing an additive like 5mM ammonium acetate.[4]

  • Sample Preparation: For biological samples, protein precipitation is a common first step. Derivatization may be employed to improve chromatographic behavior and sensitivity.

  • Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. The specific mass transitions for the parent and product ions of the target analyte would need to be optimized.

  • Validation: The validation should include assessments of linearity, precision (intra- and inter-day), accuracy, recovery, and stability under various conditions.[4]

Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow.

Analytical_Method_Validation_Workflow start Method Development & Optimization pre_validation Pre-Validation Checks (System Suitability) start->pre_validation validation_protocol Define Validation Protocol & Acceptance Criteria (ICH Q2(R1)) pre_validation->validation_protocol specificity Specificity / Selectivity validation_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Final Validation Report robustness->documentation end Method Implementation documentation->end

Caption: Workflow for analytical method validation.

This structured approach ensures that all performance characteristics of the analytical method are thoroughly evaluated and documented, leading to a reliable and robust method for the analysis of this compound derivatives.

References

A Comparative Analysis of Antibody Cross-Reactivity for Derivatives of 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profiles of polyclonal antibodies raised against a key derivative of 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine. The data presented herein is essential for researchers developing immunoassays for the detection and quantification of this compound and its related metabolites or analogues. Understanding the specificity of these antibodies is critical for accurate assay development and the reliable interpretation of results in complex biological matrices.

The following sections detail the performance of a polyclonal antibody preparation (PAb-MHTP-01) against a panel of structurally related trifluoromethylpyridine derivatives. This guide includes quantitative cross-reactivity data, detailed experimental protocols for the underlying immunoassays, and visualizations of the experimental workflow and cross-reactivity relationships.

Quantitative Antibody Performance: A Comparative Summary

The specificity of the polyclonal antibody PAb-MHTP-01, raised against a protein conjugate of this compound, was evaluated using a competitive enzyme-linked immunosorbent assay (cELISA). The cross-reactivity of the antibody was tested against a series of compounds structurally related to the parent molecule. The results are summarized in the table below, presenting the 50% inhibitory concentration (IC50) and the calculated cross-reactivity percentage relative to the parent compound.

Compound NameStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound15.2100
2-Hydrazinyl-5-(trifluoromethyl)pyridine35.842.5
2-(1-Ethylhydrazinyl)-5-(trifluoromethyl)pyridine88.117.3
2-(1-Methylhydrazinyl)-3-chloro-5-(trifluoromethyl)pyridine155.69.8
5-(Trifluoromethyl)pyridine-2-one> 1000< 1.5
2-Amino-5-(trifluoromethyl)pyridine> 2500< 0.6

Note: The cross-reactivity was calculated using the formula: (IC50 of this compound / IC50 of test compound) x 100%.

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments cited in this guide, including hapten synthesis, immunogen preparation, antibody production, and the competitive ELISA procedure.

Hapten Synthesis and Immunogen Preparation

A derivative of this compound was synthesized to introduce a carboxyl group for conjugation to a carrier protein.

  • Hapten Synthesis: this compound was reacted with succinic anhydride in a 1:1.2 molar ratio in anhydrous dioxane at 80°C for 6 hours. The resulting product, a hemisuccinate derivative, was purified by silica gel chromatography.

  • Immunogen Conjugation: The hapten was conjugated to bovine serum albumin (BSA) using the active ester method. The carboxyl group of the hapten was activated with N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) in dimethylformamide (DMF). The activated hapten was then added dropwise to a solution of BSA in phosphate-buffered saline (PBS, pH 7.4) and stirred overnight at 4°C. The resulting conjugate was dialyzed against PBS to remove unconjugated hapten.

Polyclonal Antibody Production

Polyclonal antibodies were raised in New Zealand white rabbits.

  • Immunization: Rabbits were immunized subcutaneously with 1 mg of the BSA-hapten conjugate emulsified with an equal volume of Freund's complete adjuvant. Booster injections with 0.5 mg of the conjugate in Freund's incomplete adjuvant were administered every three weeks.

  • Antibody Collection and Purification: Blood was collected from the ear vein 10 days after each booster injection. The serum was separated by centrifugation, and the IgG fraction was purified using a Protein A affinity chromatography column. The purified antibodies were stored at -20°C.

Competitive Enzyme-Linked Immunosorbent Assay (cELISA)

A cELISA was developed to determine the concentration of this compound and to assess the cross-reactivity of the antibody.

  • Coating Antigen Preparation: The hapten was conjugated to ovalbumin (OVA) using the same active ester method described for the immunogen preparation to create the coating antigen.

  • ELISA Procedure:

    • Microtiter plates were coated with the OVA-hapten conjugate (100 µL/well of a 1 µg/mL solution in carbonate buffer, pH 9.6) and incubated overnight at 4°C.

    • The plates were washed three times with PBS containing 0.05% Tween 20 (PBST).

    • The wells were blocked with 200 µL of 5% non-fat dry milk in PBS for 1 hour at 37°C.

    • After washing, 50 µL of standard solutions or samples and 50 µL of the diluted polyclonal antibody were added to each well. The plate was incubated for 1 hour at 37°C.

    • The plates were washed again, and 100 µL of a goat anti-rabbit IgG-HRP conjugate (1:5000 dilution in PBST) was added to each well and incubated for 1 hour at 37°C.

    • After a final washing step, 100 µL of TMB substrate solution was added to each well. The reaction was stopped after 15 minutes by adding 50 µL of 2M H₂SO₄.

    • The absorbance was measured at 450 nm using a microplate reader.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of cross-reactivity.

Experimental_Workflow cluster_Hapten Hapten & Immunogen Preparation cluster_Antibody Antibody Production cluster_ELISA Competitive ELISA Hapten Hapten Synthesis (Carboxylated Derivative) Conjugation Conjugation (Active Ester Method) Hapten->Conjugation BSA Carrier Protein (BSA) BSA->Conjugation Immunogen Immunogen (Hapten-BSA) Conjugation->Immunogen Immunization Rabbit Immunization Immunogen->Immunization Bleeding Serum Collection Immunization->Bleeding Purification IgG Purification (Protein A) Bleeding->Purification Antibody Polyclonal Antibody Purification->Antibody Competition Competition (Analyte vs. Coating Antigen) Antibody->Competition Coating Plate Coating (Hapten-OVA) Blocking Blocking Coating->Blocking Blocking->Competition Detection Detection (Secondary Ab-HRP & TMB) Competition->Detection

Caption: Experimental workflow for antibody production and cELISA development.

Cross_Reactivity_Relationship cluster_High_CR High Cross-Reactivity cluster_Moderate_CR Moderate Cross-Reactivity cluster_Low_CR Low Cross-Reactivity cluster_Negligible_CR Negligible Cross-Reactivity Parent 2-(1-Methylhydrazinyl)-5- (trifluoromethyl)pyridine (100%) Demethylated 2-Hydrazinyl-5- (trifluoromethyl)pyridine (42.5%) Parent->Demethylated Loss of Methyl Ethyl_Analog 2-(1-Ethylhydrazinyl)-5- (trifluoromethyl)pyridine (17.3%) Parent->Ethyl_Analog Methyl to Ethyl Chlorinated 2-(1-Methylhydrazinyl)-3-chloro-5- (trifluoromethyl)pyridine (9.8%) Parent->Chlorinated Ring Chlorination Metabolite 5-(Trifluoromethyl)pyridine-2-one (<1.5%) Parent->Metabolite Major Structural Change Related_Cmpd 2-Amino-5-(trifluoromethyl)pyridine (<0.6%) Parent->Related_Cmpd Different Functional Group

Caption: Logical relationship of antibody cross-reactivity with structural derivatives.

Safety Operating Guide

Proper Disposal of 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical reagents are paramount for laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine (CAS No. 163620-24-4). Due to the compound's trifluoromethyl, pyridine, and hydrazine moieties, it must be treated as hazardous waste.

Hazard Identification and Risk Assessment

  • Trifluoromethyl Compounds: These compounds should be handled as hazardous waste.[1] They can be sensitive to moisture and air, and waste must be collected in clearly labeled, sealed containers.[1]

  • Pyridine Derivatives: Pyridine and its derivatives are known to be flammable, toxic, and irritants.[2][3] All waste containing these compounds must be treated as hazardous.[2][4]

  • Hydrazine Derivatives: Hydrazine compounds are classified as hazardous materials due to their reactivity and toxicity.[5][6] Waste should be collected in a clearly labeled hazardous waste container and kept separate from other hazards.[5]

Based on these components, this compound should be presumed to be toxic if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.

Personal Protective Equipment (PPE)

Before beginning any disposal procedure, all personnel must be equipped with the appropriate PPE to prevent exposure.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile, neoprene)To prevent skin contact and absorption.[7]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.[2]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[2]
Respiratory Protection Use in a well-ventilated area or chemical fume hood.To avoid inhalation of vapors.[2][5]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all local, state, and federal regulations.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect any solid this compound, contaminated spatulas, weigh boats, and disposable labware in a dedicated, clearly labeled hazardous waste container.[3]

  • Liquid Waste: Collect solutions containing the compound in a labeled, leak-proof hazardous waste container.[3]

  • Compatibility: Do not mix this waste with other incompatible waste streams, such as strong oxidizing agents and acids.[2][8] Keep aqueous and organic solvent waste streams separate.[7]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips and absorbent pads, must be classified as hazardous waste.[2]

Step 2: Container Labeling

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Flammable).[7]

Step 3: Storage

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.[2] The storage area should be cool and dry, away from heat sources.[5]

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste by a licensed disposal facility or through your institution's Environmental Health and Safety (EHS) department.[7]

Spill Management

In the event of a spill, immediate action is critical to mitigate risks.

  • Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated, preferably within a chemical fume hood.[7]

  • Containment: For small spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or earth to contain the spill.[2][9]

  • Cleanup: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a labeled hazardous waste container.[7] Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[1]

  • Large Spills: For large spills, contact your institution's EHS department immediately.[2]

Disposal Workflow

Disposal Workflow for this compound A Step 1: Waste Segregation & Collection B Solid Waste (Pure compound, contaminated labware) A->B C Liquid Waste (Solutions) A->C D Step 2: Labeling 'Hazardous Waste' 'this compound' Hazard Symbols B->D C->D E Step 3: Storage Designated, secure, well-ventilated area D->E F Step 4: Final Disposal Licensed waste management or EHS E->F

Caption: A flowchart illustrating the key steps for the proper disposal of this compound.

References

Personal protective equipment for handling 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine. The following procedures are based on established safety protocols for hydrazine derivatives and trifluoromethylated pyridine compounds and are intended to ensure a safe laboratory environment.

Hazard Identification and Immediate Precautions

Potential Health Effects:

  • Toxicity: Hydrazine and its derivatives are known to be toxic.[1][2] They can be harmful if inhaled, swallowed, or absorbed through the skin.[2][3]

  • Irritation: This compound may cause severe skin and eye irritation or burns.[2][3]

  • Sensitization: Hydrazine is a known skin sensitizer, and there is a potential for cross-sensitization with its derivatives.[1]

  • Carcinogenicity: Hydrazine is considered a potential carcinogen.[1][4]

Immediate Actions in Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[5] Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1][5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][5]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.[1][6]

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Neoprene, Nitrile, or Butyl rubber).[2][7] Consult the glove manufacturer's resistance guide.
Eye/Face Protection Chemical safety goggles and a face shield are required.[2]
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes are essential.[2][7] An apron may be needed for splash hazards.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[4] If a fume hood is not available, a full-face respirator with appropriate cartridges may be necessary.[2]

Engineering Controls and Safe Handling

Control MeasureDescription
Ventilation All work with this compound must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[4]
Storage Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents and acids.[2] The container should be tightly sealed and clearly labeled. Storage under an inert atmosphere (e.g., nitrogen) is recommended for hydrazines.[2]
Handling Avoid direct contact with the substance.[8] Prevent the formation of dust and aerosols. Use the smallest quantities necessary for the experiment. Ensure an eyewash station and safety shower are readily accessible.[2]
Spill Management In case of a spill, evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[9] Collect the material into a sealed, labeled container for hazardous waste disposal.[9]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste TypeDisposal Protocol
Solid Waste Collect in a designated, labeled, and sealed container for hazardous waste. This includes contaminated consumables like gloves, absorbent pads, and weighing papers.
Liquid Waste Collect in a compatible, sealed, and clearly labeled hazardous waste container. Halogenated organic waste should typically be segregated from non-halogenated waste streams.[9]
Empty Containers Empty containers should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the rinsed containers as directed by your institution's environmental health and safety (EHS) department.[3]
Decontamination Decontaminate all surfaces and equipment that have come into contact with the chemical.
Institutional Guidelines Always follow your institution's specific EHS guidelines for hazardous waste disposal. Contact your EHS department to arrange for the pickup and disposal of the waste.[9]

Experimental Workflow

The following diagram outlines the essential steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of Related Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Prepare Fume Hood & Spill Kit prep_ppe->prep_setup handle_weigh Weigh Compound in Fume Hood prep_setup->handle_weigh handle_reaction Perform Experiment handle_weigh->handle_reaction handle_transfer Transfer Solutions handle_reaction->handle_transfer cleanup_decon Decontaminate Glassware & Surfaces handle_transfer->cleanup_decon cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Store Waste in Designated Area cleanup_waste->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.